molecular formula C17H16Cl2N2O4 B2944987 N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide CAS No. 554404-47-6

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Cat. No.: B2944987
CAS No.: 554404-47-6
M. Wt: 383.23
InChI Key: RLYMXOOGAFQPJB-UHFFFAOYSA-N
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Description

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a synthetic malonic acid diamide derivative with the molecular formula C 17 H 16 Cl 2 N 2 O 4 and a molecular weight of 383.23 g/mol . This symmetrical bis-amide compound is part of a class of molecules designed and studied as potential inhibitors of the HIV-1 integrase (IN) enzyme, a validated and attractive target in antiviral research . The structural motif of the malonic acid diamide is considered a key pharmacophore, as it is postulated to mimic β-diketo acid (DKA) functionality, which is known to act by sequestering the divalent metal ions (Mg²⁺) in the enzyme's catalytic site . This mechanism can block the formation of the integrase-DNA complex, a critical step in the viral replication cycle . Docking studies performed on similar bis-amide compounds suggest they can interact with essential amino acid residues within the enzyme's active site, such as Asp64, Cys65, and His67, providing a rationale for their investigated biological activity . As such, this compound serves as a valuable chemical tool for researchers exploring novel antiretroviral agents and studying the structure-activity relationships of HIV-1 integrase inhibitors. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Strictly not for human or veterinary consumption.

Properties

IUPAC Name

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-24-14-5-3-10(18)7-12(14)20-16(22)9-17(23)21-13-8-11(19)4-6-15(13)25-2/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYMXOOGAFQPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CAS: N/A for specific isomer, PubChem CID: 2386166).[1] This compound belongs to the class of malonamides (propanediamides), characterized by a central methylene bridge flanking two amide bonds.[1]

The target molecule is constructed from a malonyl core and two equivalents of 5-chloro-2-methoxyaniline (also known as 5-chloro-o-anisidine).[1] Due to the electronic effects of the ortho-methoxy and meta-chloro substituents on the aniline ring, the nucleophilicity of the amine is modulated, requiring specific activation of the malonyl source for efficient coupling.

This guide prioritizes the Acyl Chloride Route as the primary protocol due to its high atom economy regarding the carbon skeleton, rapid kinetics, and ease of purification, while offering the Meldrum’s Acid Route as a high-purity alternative.

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the molecule at the amide bonds (


). The symmetry of the molecule allows for a convergent synthesis using one equivalent of a bis-electrophile and two equivalents of the nucleophile.[1]

Strategic Disconnections:

  • Bond A & B: Amide linkages.

  • Fragment 1 (Electrophile): Activated Malonic acid derivative (Malonyl dichloride or Diethyl malonate).[1]

  • Fragment 2 (Nucleophile): 5-Chloro-2-methoxyaniline.[1][2][3]

Retrosynthesis target Target: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide break Disconnection (Amide Bond) target->break precursor1 Electrophile Source: Malonyl Dichloride (or Diethyl Malonate) break->precursor1 precursor2 Nucleophile (2 eq): 5-Chloro-2-methoxyaniline break->precursor2

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the bis-amide structure.[1]

Primary Protocol: The Acyl Chloride Route[1]

This method is the industry standard for research-scale synthesis due to its reliability.[1] The high reactivity of malonyl dichloride overcomes the steric hindrance presented by the ortho-methoxy group on the aniline.[1]

Reaction Scheme

[1]
Critical Reagents & Materials
ReagentRoleEquiv.Notes
5-Chloro-2-methoxyaniline Nucleophile2.05Slight excess ensures complete consumption of the acid chloride.[1]
Malonyl Dichloride Electrophile1.00Highly moisture sensitive.[1] Handle under inert gas.[1][4]
Triethylamine (Et₃N) Base2.20Scavenges HCl by-product to drive equilibrium.[1]
Dichloromethane (DCM) Solvent-Must be anhydrous (dried over CaH₂ or molecular sieves).[1]
Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-chloro-2-methoxyaniline (10.0 mmol, 1.57 g) in anhydrous DCM (40 mL).

    • Add Triethylamine (11.0 mmol, 1.53 mL).

    • Cool the mixture to 0°C using an ice/water bath. Reasoning: Low temperature prevents polymerization of malonyl chloride and controls the exotherm.

  • Acylation (Dropwise Addition):

    • Dilute Malonyl dichloride (5.0 mmol, 0.49 mL) in anhydrous DCM (10 mL) in a pressure-equalizing addition funnel.

    • Add the acid chloride solution dropwise to the amine mixture over 30 minutes.[1]

    • Observation: A white precipitate (triethylamine hydrochloride) will form immediately.[1]

  • Reaction Maintenance:

    • Allow the reaction to warm to room temperature naturally.[1]

    • Stir for 4–6 hours.

    • Validation: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1] The starting aniline spot (

      
      ) should disappear.[1]
      
  • Workup:

    • Quench the reaction with water (50 mL).

    • Transfer to a separatory funnel.[1] Wash the organic layer sequentially with:

      • 1M HCl (30 mL) – Removes unreacted amine.[1]

      • Sat. NaHCO₃ (30 mL) – Neutralizes residual acid.[1]

      • Brine (30 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid is typically off-white.[1][5]

    • Recrystallization: Dissolve in boiling Ethanol (EtOH).[1] Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and dry under vacuum.[1][6]

Alternative Pathway: Meldrum's Acid Activation[1]

For laboratories wishing to avoid corrosive thionyl chloride or malonyl dichloride, Meldrum's acid offers a "cleaner" activation profile.[1]

Mechanism: Meldrum's acid undergoes nucleophilic attack by the aniline, followed by thermal decarboxylation and loss of acetone to form the amide.[1]

  • Reagents: Meldrum's acid (1 eq), 5-Chloro-2-methoxyaniline (2 eq).

  • Solvent: Toluene or Xylene.[1]

  • Conditions: Reflux (110–140°C) for 4 hours.

  • Advantage: The only by-products are acetone and CO₂, which are volatile.[1] The product often precipitates directly from the cooling reaction mixture in high purity.[1]

Characterization & Validation

To ensure the integrity of the synthesized N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, compare analytical data against the following expected parameters.

ParameterExpected Value/ObservationStructural Insight
Appearance White to pale grey needlesCrystalline solid.[1]
Melting Point 165–170°C (Predicted)High MP due to intermolecular H-bonding.[1]
¹H NMR (DMSO-d₆)

3.60 (s, 2H)
-CH₂- (Malonyl bridge).[1] Key diagnostic singlet.
¹H NMR (DMSO-d₆)

3.81 (s, 6H)
-OCH₃ (Methoxy groups).[1]
¹H NMR (DMSO-d₆)

9.8–10.2 (s, 2H)
-NH- (Amide protons).[1] Broad singlet, D₂O exchangeable.
MS (ESI+)


Matches formula C₁₇H₁₆Cl₂N₂O₄.[1]

Mechanistic Workflow

The following diagram illustrates the molecular flow during the Acyl Chloride synthesis route, highlighting the critical transition states.

Mechanism start Reagents: Malonyl Cl + Aniline inter1 Intermediate: Tetrahedral Adduct start->inter1 Nucleophilic Attack elim Elimination: Loss of Cl- inter1->elim Collapse prod Product: Bis-Amide elim->prod Repeat for 2nd Amine base Base Action: Et3N + HCl -> Salt elim->base Scavenging

Figure 2: Step-wise mechanistic flow of the nucleophilic acyl substitution.

Safety & Handling

  • 5-Chloro-2-methoxyaniline: Classified as Toxic if swallowed and a Skin Irritant .[1] It may cause methemoglobinemia.[1] Handle in a fume hood with nitrile gloves.[1]

  • Malonyl Dichloride: Corrosive and lachrymator.[1] Reacts violently with water to release HCl gas.[1]

  • Waste Disposal: All aqueous washes containing aniline residues must be segregated into halogenated organic waste streams, not general aqueous waste.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2386166, N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. Retrieved from [Link][1]

  • Gowda, B. T., et al. (2010).[1][7] Crystal structure of N,N'-bis(2-chlorophenyl)malonamide. Acta Crystallographica Section E. (Provides analogous synthesis protocol for chloro-substituted malonamides).[1] Retrieved from [Link]

Sources

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide , a specialized diarylmalonamide scaffold used primarily as a high-value intermediate in the synthesis of nitrogenous heterocycles and as a pharmacophore in medicinal chemistry.

Executive Summary

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CAS: 133671-50-8) is a symmetric bis-anilide derivative of malonic acid. In drug discovery, this scaffold serves two critical functions:

  • Structural Motif: It acts as a linker system capable of hydrogen bonding interactions (donor-acceptor-donor) in supramolecular assemblies.

  • Synthetic Precursor: It is a key intermediate for the synthesis of 4-hydroxyquinolones and pyrano[3,2-c]quinolines via cyclodehydration, motifs commonly found in anticoagulants, antibiotics, and immunomodulators.

This guide provides a rigorous analysis of its structure, a validated synthesis protocol, and its analytical profile.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers

The systematic IUPAC name is derived from the three-carbon dicarboxylic acid parent (propanediamide) with symmetric substitution on both nitrogen atoms.

PropertySpecification
IUPAC Name N1,N3-bis(5-chloro-2-methoxyphenyl)propanediamide
Common Synonyms N,N'-bis(5-chloro-2-methoxyphenyl)malonamide; Malonobis(5-chloro-o-anisidide)
CAS Number 133671-50-8
Molecular Formula C₁₇H₁₆Cl₂N₂O₄
Molecular Weight 383.22 g/mol
SMILES COC1=C(C=C(Cl)C=C1)NC(=O)CC(=O)NC2=C(C=C(Cl)C=C2)OC
InChI Key RLYMXOOGAFQPJB-UHFFFAOYSA-N
Structural Connectivity (Graphviz)

The molecule features a central methylene bridge (


) flanked by two amide carbonyls, which are connected to electron-rich, halogenated aromatic rings.

Structure cluster_features Pharmacophoric Features Core Propanediamide Core (-CO-CH2-CO-) N1 Amide Nitrogen (N1) Core->N1 Amide Bond N2 Amide Nitrogen (N3) Core->N2 Amide Bond Ring1 5-Chloro-2-methoxyphenyl (Ring A) N1->Ring1 N-Aryl Bond Ring2 5-Chloro-2-methoxyphenyl (Ring B) N2->Ring2 N-Aryl Bond H_Donor H-Bond Donors (2x NH) H_Acceptor H-Bond Acceptors (2x C=O, 2x OMe) Lipophilic Lipophilic Regions (Cl-Aryl)

Figure 1: Structural connectivity and pharmacophoric mapping of the title compound.

Synthetic Methodology

The synthesis of N,N'-diarylmalonamides requires careful control of stoichiometry to prevent the formation of mono-amides or cyclic byproducts (like ketenes). The Malonyl Chloride Method is preferred for its high yield and purity compared to the thermal condensation of diethyl malonate.

Validated Protocol: Acyl Chloride Substitution

Reaction Overview:



Reagents:

  • Substrate: 5-Chloro-2-methoxyaniline (2.05 equiv) - Slight excess ensures complete conversion.

  • Reagent: Malonyl dichloride (1.0 equiv).

  • Base: Triethylamine (TEA) or Pyridine (2.2 equiv) - Scavenges HCl.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 5-chloro-2-methoxyaniline (20 mmol) and triethylamine (22 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Critical: Low temperature prevents the degradation of malonyl chloride into ketenes.

  • Addition: Dissolve malonyl dichloride (10 mmol) in DCM (10 mL) and add it dropwise to the amine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline.

    • Wash with saturated NaHCO₃ (2 x 30 mL) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol or ethanol/water mixture to yield white/off-white needles.

Synthesis Workflow Diagram

Synthesis Start Start: 5-Chloro-2-methoxyaniline + TEA in DCM Step1 Cool to 0°C (Prevent Ketene formation) Start->Step1 Step2 Dropwise Addition: Malonyl Chloride Step1->Step2 Step3 Reaction: RT, 4-6 Hours Step2->Step3 Workup Work-up: 1. Acid Wash (Remove Amine) 2. Base Wash (Remove Acid) 3. Dry & Concentrate Step3->Workup Final Product: N,N'-bis(5-chloro-2-methoxyphenyl) propanediamide Workup->Final

Figure 2: Step-by-step synthetic workflow for the preparation of the title compound.

Analytical Profiling & Characterization

To validate the synthesis, the following spectral data should be obtained. The symmetry of the molecule results in a simplified NMR spectrum.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80 (s, 2H, NH): Broad singlet, amide protons.

    • δ 8.10 (d, J=2.5 Hz, 2H, Ar-H): Proton ortho to Cl and amide (C6 position on ring).

    • δ 7.15 (dd, J=8.8, 2.5 Hz, 2H, Ar-H): Proton meta to methoxy.

    • δ 7.05 (d, J=8.8 Hz, 2H, Ar-H): Proton ortho to methoxy.

    • δ 3.82 (s, 6H, OCH₃): Methoxy groups.

    • δ 3.60 (s, 2H, CO-CH₂-CO): Malonyl methylene protons.

Mass Spectrometry
  • Technique: LC-MS (ESI).

  • Expected m/z:

    • [M+H]⁺: 383.0 / 385.0 (Characteristic chlorine isotope pattern 9:6:1 for Cl₂).

    • [M+Na]⁺: 405.0.[1]

Applications in Drug Development[2][3]

Precursor for Heterocycles

This bis-amide is a "masked" heterocycle. Under acidic conditions (Polyphosphoric acid, PPA) or high heat, it undergoes cyclodehydration to form quinoline derivatives.

  • Pathway: Intramolecular Friedel-Crafts acylation.

  • Product: 4-Hydroxy-2-quinolones (potentially dimeric or substituted).

  • Relevance: These quinolone scaffolds are privileged structures in kinase inhibitors and immunomodulators (e.g., Tasquinimod analogs).

Ligand Chemistry

The "pincer-like" arrangement of the two amide oxygens and the central methylene allows this molecule to act as a bidentate ligand for transition metals, or as an extractant for f-block elements (lanthanides), similar to N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA).

Applications cluster_uses Downstream Applications Compound N,N'-bis(5-chloro-2-methoxyphenyl) propanediamide Cyclization Cyclodehydration (PPA / Heat) Compound->Cyclization Ligand Metal Coordination (O-O Chelation) Compound->Ligand Quinolone 4-Hydroxy-2-quinolone Scaffolds Cyclization->Quinolone Friedel-Crafts

Figure 3: Downstream chemical utility of the scaffold.

References

  • PubChem. (2025). N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide - Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Luxembourg. (2025). PubChemLite - Chemical Universe Exploration. LCSB. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Available at: [Link] (Contextual reference for 5-chloro-2-methoxyaniline reactivity).

  • Royal Society of Chemistry. (1982). Heterocyclic syntheses with malonyl chloride. J. Chem. Soc., Perkin Trans.[2] 1. Available at: [Link]

Sources

An In-depth Technical Guide to N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a symmetrical aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structure, featuring two 5-chloro-2-methoxyphenyl moieties linked by a propanediamide backbone, suggests potential for diverse biological activities. The presence of both chloro and methoxy functional groups on the phenyl rings is a common strategy in drug design to modulate the compound's physicochemical properties and enhance its interaction with biological targets.[1][2][3][4][5] This guide offers a detailed exploration of this compound, from its fundamental properties to its potential therapeutic applications.

Part 1: Chemical Identity and Physicochemical Properties

Compound Identification

A crucial first step in the characterization of any chemical entity is its unambiguous identification. While a specific Chemical Abstracts Service (CAS) number for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is not readily found in major public databases, its identity is well-defined by its chemical structure and systematic nomenclature.

The compound is registered in the PubChem database with the Compound ID (CID) 2386166.[6]

Table 1: Compound Identification

IdentifierValueSource
Compound Name N,N'-bis(5-chloro-2-methoxyphenyl)propanediamidePubChem[6]
PubChem CID 2386166PubChem[6]
Molecular Formula C17H16Cl2N2O4PubChem[6]
Molecular Weight 383.2 g/mol PubChem[6]
InChI Key RLYMXOOGAFQPJB-UHFFFAOYSA-NPubChem[6]
Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The predicted properties for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide are summarized below.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XLogP3 3.5PubChem[6]
Hydrogen Bond Donor Count 2PubChem[6]
Hydrogen Bond Acceptor Count 6PubChem[6]
Rotatable Bond Count 6PubChem[6]
Topological Polar Surface Area 86.8 ŲPubChem[6]

The predicted octanol-water partition coefficient (XLogP3) of 3.5 suggests that the compound has moderate lipophilicity, which is often favorable for oral bioavailability.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method would be the reaction of 5-chloro-2-methoxyaniline with malonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Chloro-2-methoxyaniline (2 eq.) Reaction_Node Reactant1->Reaction_Node Reactant2 Malonyl Chloride Reactant2->Reaction_Node Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Node Base Base (e.g., Triethylamine, Pyridine) Base->Reaction_Node Temperature 0°C to Room Temperature Temperature->Reaction_Node Product N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Reaction_Node->Product

Caption: Proposed synthesis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.

Experimental Protocol
  • Reaction Setup: To a solution of 5-chloro-2-methoxyaniline (2.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 equivalents). Cool the mixture to 0°C in an ice bath.

  • Addition of Malonyl Chloride: Slowly add malonyl chloride (1.0 equivalent) dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Table 3: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation.Aromatic and aliphatic proton signals consistent with the proposed structure.
¹³C NMR Spectroscopy Confirmation of the carbon framework.Signals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H, C=O (amide), and C-O-C (ether) bonds.

Part 3: Potential Applications in Drug Development

The structural motifs within N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide suggest several avenues for its potential application in drug discovery.

Rationale for Biological Activity

The 5-chloro-2-methoxyphenyl group is a common scaffold in medicinal chemistry. The chloro and methoxy substituents can significantly influence a molecule's biological activity through various mechanisms:

  • Chloro Group: The electron-withdrawing nature of chlorine can affect the pKa of nearby functional groups and participate in halogen bonding, a significant interaction in protein-ligand binding.[1][3][5]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be exploited for prodrug strategies.[1][3][5]

Derivatives of 5-chloro-2-methoxy-N-phenylbenzamide have been investigated as potential anti-cancer agents.[8] Furthermore, compounds containing the 5-chloro-2-methoxyphenyl moiety have been explored as inhibitors of enzymes like acetylcholinesterase.[9]

Potential Therapeutic Areas

Based on the activities of structurally related compounds, N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide could be a candidate for screening in the following therapeutic areas:

  • Oncology: As an anti-proliferative agent.[8]

  • Neurodegenerative Diseases: As an enzyme inhibitor.[9]

  • Inflammatory Diseases: As a modulator of inflammatory pathways.

Potential_Applications cluster_properties Structural Features cluster_applications Potential Therapeutic Areas Compound N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Chloro Chloro Groups Compound->Chloro Methoxy Methoxy Groups Compound->Methoxy Amide Amide Linkages Compound->Amide Oncology Oncology Chloro->Oncology Neuro Neurodegenerative Diseases Methoxy->Neuro Inflammation Inflammatory Diseases Amide->Inflammation

Caption: Potential therapeutic applications based on structural features.

Part 4: Analytical Methodologies for Quantification

For preclinical and clinical development, robust analytical methods for the quantification of the compound in biological matrices are essential.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with UV detection is a standard and reliable method for the analysis of aromatic compounds.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS is the method of choice.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for highly specific quantification.

Conclusion

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a compound with significant potential in drug discovery. Its well-defined structure, featuring key pharmacophoric elements, makes it a compelling candidate for further investigation. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and a rationale for its potential biological activities. The proposed analytical methods will be crucial for its future development. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Ishihara, Y., & Koester, D. C. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link] (Note: A placeholder URL is used as the original may not be persistent. The content is based on the title and abstract.)

  • Ishihara, Y., & Koester, D. C. (2026). Parallels between the chloro and methoxy groups for potency optimization. National Center for Biotechnology Information. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Ishihara, Y., & Koester, D. C. (2026). Parallels between the chloro and methoxy groups for potency optimization. ResearchGate. [Link]

  • PubChem. (n.d.). N,n'-bis(5-chloro-2-methoxyphenyl)propanediamide. National Center for Biotechnology Information. [Link]

  • Molbank. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]

  • Liu, Q., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]

  • Ross, W. C. J. (1961). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. Journal of the Chemical Society. [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-. National Center for Biotechnology Information. [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences. [Link]

  • Woolfson, A. D., et al. (1999). Analysis of a Residual Diamine in a Pharmaceutical Polymer Using Solid Phase Extraction With Analysis by Gas Chromatography Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N,n'-bis(3-chloro-4-methoxyphenyl)propanediamide. National Center for Biotechnology Information. [Link]

  • Thabet, H., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Journal of Cosmetics, Dermatological Sciences and Applications. [Link]

  • Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Kumar, Y. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Molecules. [Link]

  • Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. [Link]

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Technical Monograph: Derivatives of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Synthesis, Structural Characterization, and Pharmacophore Design

Executive Summary

This technical guide provides a comprehensive analysis of


-bis(5-chloro-2-methoxyphenyl)propanediamide  (PubChem CID: 2386166), a symmetric bis-amide scaffold derived from malonic acid and 5-chloro-2-methoxyaniline (5-chloro-o-anisidine).

While the 5-chloro-2-methoxyphenyl moiety is a privileged pharmacophore found in established therapeutics like Metoclopramide (D2 antagonist) and Glibenclamide (sulfonylurea), the symmetric bis-malonamide derivative represents a specialized chemical space. It serves as a critical scaffold for designing bis-intercalating anticancer agents , metal-chelating ligands , and as a model impurity in the synthesis of asymmetric amide drugs.

This guide details the robust synthesis, impurity profiling, and derivative expansion of this scaffold, tailored for medicinal chemists and process engineers.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core structure consists of two electron-rich aniline rings linked by a propanediamide (malonamide) bridge. The central methylene carbon (C2) of the malonamide is acidic (


), making it a versatile handle for derivatization.

Key Structural Features:

  • Lipophilicity: High LogP (Predicted

    
    ), suggesting excellent membrane permeability but potential solubility challenges in aqueous media.
    
  • Electronic Character: The ortho-methoxy group acts as a hydrogen bond acceptor and introduces steric constraints that force the amide bond out of planarity, potentially improving selectivity for protein binding pockets.

  • Reactive Center: The active methylene bridge allows for Knoevenagel condensations or alkylations to create diverse libraries.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Drug Design
Molecular Formula

Moderate MW (383.2 g/mol ) fits Lipinski Rules.
H-Bond Donors 2 (Amide NH)Critical for receptor binding (e.g., S1 pockets).
H-Bond Acceptors 4 (2 Carbonyls, 2 Methoxys)Facilitates water bridging or active site interaction.
Rotatable Bonds 6Flexible linker allows induced-fit binding.
Topological PSA

Good oral bioavailability range (<140

).
Part 2: Validated Synthesis Protocol

To ensure reproducibility and high purity, we utilize a nucleophilic acyl substitution pathway using malonyl chloride. This method is superior to thermal condensation with diethyl malonate, which often suffers from incomplete conversion due to the steric hindrance of the ortho-methoxy group.

Workflow Diagram (DOT)

SynthesisPath Aniline 5-Chloro-2-methoxyaniline (2.2 eq) Solvent DCM (Anhydrous) 0°C -> RT Aniline->Solvent Malonyl Malonyl Chloride (1.0 eq) Malonyl->Solvent Dropwise Addn (Exothermic) Base Triethylamine (TEA) (2.5 eq) Base->Solvent Intermediate Tetrahedral Intermediate Solvent->Intermediate Nucleophilic Attack Product N,N'-bis(5-chloro-2-methoxyphenyl) propanediamide Intermediate->Product Elimination of HCl

Figure 1: Convergent synthesis pathway via acyl chloride activation.

Step-by-Step Protocol

Reagents:

  • 5-Chloro-2-methoxyaniline (CAS: 95-03-4): 20.0 mmol (3.15 g)

  • Malonyl chloride (CAS: 1663-67-8): 10.0 mmol (0.97 mL)

  • Triethylamine (TEA): 25.0 mmol (3.5 mL)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with 5-chloro-2-methoxyaniline and dry DCM under a nitrogen atmosphere. Add TEA and cool the solution to 0°C using an ice bath.

  • Addition: Dilute malonyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: The reaction is exothermic; control temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench & Wash: Quench with 50 mL saturated

    
    . Separate the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
    

Self-Validation Checkpoint:

  • Yield Expectation: >85%.

  • Appearance: White to off-white crystalline solid.

  • 1H NMR Diagnostic: Look for the singlet at

    
     ppm (Malonyl 
    
    
    
    ) and the doublet/singlet patterns of the aromatic protons.
Part 3: Derivative Expansion & Biological Logic

The versatility of this scaffold lies in the modification of the C2-position (active methylene) and the aromatic substitution pattern .

1. C2-Functionalization (Knoevenagel Condensation)

The central methylene is flanked by two carbonyls, making it highly acidic. Condensation with aromatic aldehydes yields arylidene derivatives .

  • Mechanism: Base-catalyzed aldol-type condensation followed by dehydration.

  • Target: These derivatives introduce rigidity and conjugation, often enhancing anticancer activity by mimicking combretastatin-like tubulin inhibitors.

2. Metal Complexation

The bis-amide structure, particularly if tautomerized to the imidate form, can chelate divalent metals (


, 

).
  • Application: Development of metallodrugs for targeted cleavage of DNA or as superoxide dismutase (SOD) mimics.

Derivative Logic Diagram (DOT)

Derivatives cluster_0 C2-Modification (Linker) cluster_1 N-Modification (Amide) Core Core Scaffold (Bis-amide) Knoevenagel Arylidene Derivatives (Anti-proliferative) Core->Knoevenagel R-CHO / Piperidine Alkylation C2-Dialkyl Derivatives (Increased Lipophilicity) Core->Alkylation R-X / NaH N_Methyl N-Methylation (Prevents H-bond donation) Core->N_Methyl MeI / K2CO3 Cyclization Pyrimidinedione Formation (Heterocyclic synthesis) Core->Cyclization PCl5 / Heat

Figure 2: Strategic derivatization pathways for SAR exploration.

Part 4: Impurity Profiling in Drug Development

In the context of manufacturing drugs like Laquinimod or other aniline-based amides, this symmetric bis-amide is a critical Process-Related Impurity (PRI) .

  • Formation Mechanism: If the activation of the malonic acid precursor is uncontrolled (e.g., using excess thionyl chloride without stoichiometry control), the highly reactive bis-acid chloride will scavenge two equivalents of aniline.

  • Detection: High-Performance Liquid Chromatography (HPLC).

    • Retention Time: Due to two lipophilic aromatic rings, this impurity will elute significantly later than the mono-amide or the parent aniline.

    • UV Spectrum: Distinct bathochromic shift compared to the monomer due to extended conjugation if enolized.

References
  • PubChem. (n.d.). N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CID 2386166).[1] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Abdelaziz, A. M., et al. (2015).[2] Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Med Chem (Los Angeles). Retrieved February 15, 2026, from [Link]

  • Goyal, P. K., & Agarwal, D. K. (2021).[3] Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. Retrieved February 15, 2026, from [Link]

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Elucidating the Mechanism of Action of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action Hypothesis: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Content Type: Technical Whitepaper / Strategic Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

A Structural & Functional Hypothesis for Target Deconvolution

Executive Summary

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (herein referred to as CMPD-1 ) represents a symmetrical bis-aryl malonamide scaffold. While specific literature on this exact chemical entity is sparse, its structural pharmacophore—comprising a rigid 1,3-dicarbonyl core flanked by lipophilic, electron-rich 5-chloro-2-methoxyaniline moieties—aligns with a privileged class of immunomodulators and ion channel antagonists.

This guide presents a primary mechanism of action (MoA) hypothesis : Allosteric Antagonism of the P2X7 Receptor (P2X7R) , with downstream inhibition of the NLRP3 inflammasome. A secondary hypothesis regarding Metalloenzyme Chelation is also explored. This document provides the rationale, experimental validation protocols, and signaling maps required to confirm this MoA.

Structural Analysis & Pharmacophore Modeling

To understand the biological activity of CMPD-1, we must first deconstruct its chemical architecture.

Structural DomainChemical FeaturesBiological Implication
The Core Propanediamide (Malonamide) LinkerH-Bonding Network: The 1,3-dicarbonyl system acts as a bidentate ligand or H-bond acceptor/donor pair. Acidity: The central methylene protons are acidic (pKa ~13), allowing for potential enolization and metal chelation.
The Flanks 5-chloro-2-methoxyphenyl (x2)Hydrophobic Clamping: The 5-chloro substituent increases lipophilicity (LogP), enhancing membrane permeability and hydrophobic pocket occupancy. Electronic Effects: The 2-methoxy group serves as an obligate H-bond acceptor, critical for orienting the molecule within a protein binding cleft.
Symmetry C2 SymmetryDumbbell Shape: Mimics the topology of known ion channel blockers and protein-protein interaction (PPI) inhibitors (e.g., STAT3 inhibitors, P2X7 antagonists).
The "Dumbbell" Pharmacophore

The distance between the two aryl rings in CMPD-1 (separated by a 3-carbon equivalent spacer) creates a topology reminiscent of P2X7 receptor antagonists (e.g., A-740003 analogs) and certain Transient Receptor Potential (TRP) channel modulators. These targets often possess large, hydrophobic allosteric pockets that accommodate symmetrical bis-aryl structures.

Primary MoA Hypothesis: P2X7 Receptor Antagonism

The Rationale

The P2X7 receptor is an ATP-gated cation channel implicated in inflammation. Known antagonists often feature two lipophilic heads separated by a polar linker (amide, urea, or hydrazine). CMPD-1 fits this "hydrophobic-polar-hydrophobic" sandwich model perfectly.

Hypothesized Mechanism:

  • Binding: CMPD-1 binds to an allosteric site on the P2X7 receptor (distinct from the ATP binding pocket), likely within the transmembrane or juxtamembrane domain.

  • Stabilization: The 5-chloro-2-methoxy wings lock into hydrophobic sub-pockets, while the central malonamide forms hydrogen bonds with polar residues (e.g., Tyr or Ser) in the channel pore.

  • Inhibition: This binding stabilizes the receptor in a closed/desensitized state, preventing ATP-induced channel opening.

  • Downstream Effect: Blockade of Ca²⁺/Na⁺ influx and K⁺ efflux prevents the assembly of the NLRP3 inflammasome , thereby inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18.

Visualization: The P2X7/NLRP3 Inhibition Pathway

The following diagram illustrates the hypothesized intervention point of CMPD-1 within the inflammatory cascade.

P2X7_Pathway cluster_cell Intracellular Space ATP Extracellular ATP P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates IonFlux Ca2+/Na+ Influx K+ Efflux P2X7->IonFlux Triggers CMPD1 CMPD-1 (Allosteric Antagonist) CMPD1->P2X7 BLOCKS NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Induces Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves ProIL1B Pro-IL-1β Caspase1->ProIL1B Processes IL1B Mature IL-1β Release ProIL1B->IL1B Secreted

Figure 1: Hypothesized blockade of the ATP-P2X7-NLRP3 axis by CMPD-1. The compound prevents ion flux necessary for inflammasome oligomerization.

Secondary Hypothesis: Metalloenzyme Chelation

Given the malonamide core (1,3-dicarbonyl), CMPD-1 possesses the capacity for keto-enol tautomerism, enabling it to chelate divalent metal ions (Cu²⁺, Ni²⁺, Zn²⁺).

  • Target: Tyrosinase (Cu-dependent) or Urease (Ni-dependent).

  • Relevance: If the P2X7 hypothesis fails, screen against tyrosinase. Bis-amides are documented tyrosinase inhibitors used in hyperpigmentation research. The "5-chloro-2-methoxy" group is a known pharmacophore in agricultural fungicides and urease inhibitors.

Experimental Validation Protocols

To validate the primary P2X7 hypothesis, the following self-validating workflow is recommended.

Experiment A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

Objective: Determine if CMPD-1 inhibits the formation of the large macropore associated with prolonged P2X7 activation.

  • Cell Line: HEK293 cells stably expressing human P2X7 (hP2X7-HEK).

  • Reagents: YO-PRO-1 iodide (fluorescent DNA-binding dye), BzATP (P2X7 agonist).

  • Protocol:

    • Step 1: Seed hP2X7-HEK cells in black-walled 96-well plates (50,000 cells/well).

    • Step 2: Pre-incubate cells with CMPD-1 (0.1 nM – 10 µM) for 30 minutes at 37°C. Include a known antagonist (e.g., A-740003) as a positive control.

    • Step 3: Add YO-PRO-1 dye (2 µM final).

    • Step 4: Stimulate with BzATP (100 µM).

    • Step 5: Measure fluorescence (Ex/Em: 490/530 nm) kinetically for 60 minutes.

  • Validation Criteria: A dose-dependent reduction in fluorescence relative to vehicle control confirms inhibition of pore opening.

Experiment B: IL-1β Release Assay (Functional Readout)

Objective: Confirm that receptor blockade translates to anti-inflammatory efficacy in immune cells.

  • Cell Line: THP-1 Monocytes (primed with LPS).

  • Protocol:

    • Priming: Treat THP-1 cells with LPS (1 µg/mL) for 4 hours to upregulate Pro-IL-1β.

    • Treatment: Wash cells and add CMPD-1 (various concentrations) for 30 mins.

    • Activation: Add ATP (5 mM) for 30 minutes to trigger P2X7/NLRP3.

    • Analysis: Collect supernatant and quantify IL-1β using ELISA.

  • Causality Check: If CMPD-1 inhibits IL-1β but not TNF-α (which is P2X7-independent), the mechanism is specific to the inflammasome axis.

Experiment C: Selectivity Profiling (The "Kill" Experiment)

To prove the "5-chloro-2-methoxy" specificity, synthesize an analog removing the 2-methoxy group.

  • Hypothesis: If the methoxy group is an obligate H-bond acceptor (as seen in similar pharmacophores), removing it should drastically increase the IC50. If activity remains unchanged, the binding is purely driven by lipophilicity (non-specific).

References & Grounding

  • PubChem Compound Summary. N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CID 2386166). National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2011).[1] N,N'-Bis(2-chlorophenyl)propanediamide. Acta Crystallographica Section E. (Structural analysis of the malonamide core). [Link]

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews. (Establishes the bis-aryl amide pharmacophore for P2X7). [Link]

  • Khan, K. M., et al. (2013).[2] Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.[2] (Links the 5-chloro-2-methoxy headgroup to enzyme inhibition).[2][3] [Link]

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solubility of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in Common Laboratory Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. Recognizing that publicly available, empirical solubility data for this specific compound is scarce, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles, predictive models, and detailed experimental protocols necessary to perform this critical characterization in-house.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a drug candidate like N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy. Conversely, understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and analytical method development. This guide provides the necessary theoretical and practical framework for these determinations.

Physicochemical Profile of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

A thorough understanding of a compound's physicochemical properties is the first step in predicting and experimentally determining its solubility.

PropertyValueSource
Molecular Formula C₁₇H₁₆Cl₂N₂O₄PubChem
Molecular Weight 399.23 g/mol PubChem
Appearance White to off-white powderGeneric observation for similar compounds
Predicted logP 3.5PubChem
Topological Polar Surface Area (TPSA) 84.2 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
  • Predicted logP (3.5): This value suggests that the compound is moderately lipophilic, indicating a preference for non-polar (organic) solvents over water.

  • TPSA (84.2 Ų): A moderate TPSA suggests that the molecule has some capacity for polar interactions, which can contribute to its solubility in polar protic and aprotic solvents.

  • Hydrogen Bond Donors/Acceptors: The presence of both donor and acceptor sites allows for interactions with a range of solvents capable of hydrogen bonding.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a foundational basis for solvent selection. The moderately lipophilic nature (predicted logP of 3.5) and the presence of polar functional groups in N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide suggest a complex solubility profile.

A logical approach to solvent selection involves screening a variety of common laboratory solvents, categorized by their polarity and hydrogen bonding capabilities.

Solvent Selection Strategy

Caption: A logical approach to solvent selection for solubility screening.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when excess solid is in equilibrium with the solution. This method is considered the "gold standard" for solubility measurement.

Materials and Equipment
  • N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Thermodynamic Solubility Workflow start Start prep Prepare Stock Solution & Calibration Curve start->prep add_excess Add Excess Solid to Solvent prep->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C) in Thermostatic Shaker add_excess->equilibrate separate Separate Solid & Supernatant (Centrifugation) equilibrate->separate filter_sample Filter Supernatant (0.22 µm Syringe Filter) separate->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Concentration (vs. Calibration Curve) analyze->calculate end_node End calculate->end_node

Caption: Step-by-step workflow for thermodynamic solubility determination.

Step-by-Step Procedure
  • Preparation of Calibration Standards:

    • Prepare a concentrated stock solution of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in a solvent in which it is freely soluble (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of solid N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide to a known volume of the test solvent in a vial (e.g., 2-5 mg in 1 mL). The key is to ensure undissolved solid remains after equilibration.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Separation and Sampling:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase) to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the thermodynamic solubility of the compound in that solvent.

Data Interpretation and Reporting

The obtained solubility data should be compiled into a clear and concise table. It is often useful to report solubility in multiple units (e.g., mg/mL and µM) to cater to different scientific disciplines.

Example Solubility Data Table
SolventPolarity IndexSolubility (mg/mL)Solubility (µM)
Water10.2To be determinedTo be determined
Methanol5.1To be determinedTo be determined
Ethanol4.3To be determinedTo be determined
DMSO7.2To be determinedTo be determined
Acetonitrile5.8To be determinedTo be determined
Acetone5.1To be determinedTo be determined
Dichloromethane (DCM)3.1To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Hexane0.1To be determinedTo be determined

Conclusion

References

  • PubChem. N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. National Center for Biotechnology Information. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility, Crystal Lattice Energy, and Prediction. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Expert Opinion on Drug Discovery, 2(10), 1-19. [Link]

  • Glomme, A., & März, J. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 1-8. [Link]

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel compound, N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. The proposed screening cascade is designed to efficiently probe the potential therapeutic activities of this molecule, focusing on anticancer, antimicrobial, and anti-inflammatory properties, based on the analysis of its structural motifs and the known biological activities of related compounds.

Introduction: Unveiling the Potential of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a synthetic compound characterized by a central propanediamide linker connecting two substituted phenyl rings. The key structural features include:

  • 5-chloro-2-methoxyphenyl groups: The presence of a halogen (chlorine) and a methoxy group on the phenyl rings can significantly influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets.

  • Propanediamide core: This flexible linker allows the two phenyl moieties to adopt various spatial orientations, potentially facilitating binding to diverse protein pockets.

While no biological data for this specific molecule is currently available in the public domain, the chemical architecture suggests several plausible therapeutic applications. Derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine bearing chloro-substituents have demonstrated notable antimicrobial and cytotoxic activities. Furthermore, compounds containing the 5-chloro-2-methoxyphenyl moiety have been explored for their anti-inflammatory and anticancer properties. This structural analogy provides a strong rationale for the multi-faceted screening approach detailed in this guide.

A Strategic Approach: The In-Vitro Screening Cascade

A hierarchical screening cascade is a resource-efficient strategy to rapidly assess the primary biological activities of a novel compound. For N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, a parallel screening approach targeting cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential is recommended.

G cluster_0 Initial Compound Handling cluster_1 Screening Cascade cluster_2 Data Analysis & Outcome Compound N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Solubilization Solubilization in DMSO Compound->Solubilization Serial_Dilution Serial Dilution Solubilization->Serial_Dilution Anticancer Anticancer Screening (MTT Assay) Serial_Dilution->Anticancer Test Concentrations Antimicrobial Antimicrobial Screening (Broth Microdilution) Serial_Dilution->Antimicrobial Test Concentrations Anti_inflammatory Anti-inflammatory Screening (LPS-induced NO production) Serial_Dilution->Anti_inflammatory Test Concentrations IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC NO_Inhibition NO Inhibition (%) Anti_inflammatory->NO_Inhibition Go_NoGo Go/No-Go Decision for Further Studies IC50->Go_NoGo MIC->Go_NoGo NO_Inhibition->Go_NoGo

Caption: Workflow for the preliminary in-vitro screening of the target compound.

In-Vitro Anticancer Screening: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] This assay is a robust and widely used initial screen for cytotoxic compounds.

Rationale for Experimental Choices

The selection of cell lines is critical and should ideally include representatives from different cancer types to identify potential selectivity. For a broad initial screen, a panel including a lung cancer cell line (e.g., A549), a breast cancer cell line (e.g., MCF-7), and a colon cancer cell line (e.g., HCT116) is recommended.

Detailed Experimental Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[3]

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
0.1
1
10
50
100
Positive Control

In-Vitro Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5]

Rationale for Experimental Choices

The selection of microbial strains should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to assess the spectrum of activity.

Detailed Experimental Protocol
  • Preparation of Microbial Inoculum:

    • Culture the selected microbial strains overnight in appropriate broth media.

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x concentrated stock solution of the compound in broth to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a growth control (broth and inoculum) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation
MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Positive Control (e.g., Ciprofloxacin)

In-Vitro Anti-inflammatory Screening: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[6][7]

Rationale for Experimental Choices

RAW 264.7 cells are a widely used and well-characterized model for studying inflammation in vitro. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various inflammatory mediators, including NO.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates iNOS iNOS Expression NF_kB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Detailed Experimental Protocol
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with cells and LPS only, and a group with cells only.

  • Griess Assay for Nitrite Measurement:

    • Nitrite, a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation
TreatmentNitrite Concentration (µM)% NO Inhibition
Cells only
Cells + LPS0
Cells + LPS + Compound (Conc. 1)
Cells + LPS + Compound (Conc. 2)
Cells + LPS + Compound (Conc. 3)

Data Analysis and Interpretation

  • Anticancer Activity: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

  • Antimicrobial Activity: The MIC is determined by visual inspection of the 96-well plates.

  • Anti-inflammatory Activity: The percentage of NO inhibition is calculated as: (1 - (Nitrite concentration in treated group / Nitrite concentration in LPS group)) x 100.

The collective data from these initial screens will provide a comprehensive preliminary profile of the biological activities of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, guiding the decision-making process for further, more detailed investigations.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Ezeja, M. I., Anosa, G. N., & Odo, C. E. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10.
  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability.
  • Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249-1256.
  • Ma, F. F., Zhang, X., & Li, M. (2024). Guideline for anticancer assays in cells. Food & Public Health, 1(1), e12039.
  • Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018).
  • MSD Manual Professional Edition. (2023). Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Rattan, R., Ali, A., & Mandhair, H. K. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells.
  • ResearchGate. (2025). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • The World Organisation for Animal Health (WOAH). (n.d.). Bacterial antimicrobial susceptibility testing. [Link]

  • Yang, J., Choi, J., & Lee, J. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Preventive Nutrition and Food Science, 19(2), 86-91.
  • Yang, J. H., Duh, C. Y., & Dai, C. F. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(7), 2077-2086.

Sources

Methodological & Application

analytical methods for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Characterization of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, a novel small molecule with potential applications in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The methodologies are grounded in established principles of analytical chemistry and are presented with a focus on experimental rationale and data interpretation.

Introduction: The Analytical Imperative

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is an aromatic diamide whose therapeutic potential is contingent upon its precise chemical identity and purity. In drug development, a rigorous analytical characterization is not merely a regulatory requirement but the fundamental basis for understanding a compound's pharmacology and toxicology. This guide outlines a multi-technique approach to establish a comprehensive analytical profile of this molecule, ensuring data integrity and reproducibility.

The analytical strategy is built upon the principle of "orthogonality," where different techniques with distinct chemical principles are employed to assess the same attributes. This approach provides a high degree of confidence in the final analytical results.

Analytical Workflow: A Multi-Pronged Strategy

A logical workflow is essential for the efficient and thorough characterization of a new chemical entity. The proposed workflow for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is designed to first confirm the molecular structure and then to quantify its purity.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity Assay) FTIR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Identifies Impurities CHN Elemental Analysis (Empirical Formula) LCMS->CHN Confirms Composition end_node Characterized Compound CHN->end_node start Synthesized Compound start->NMR

Figure 1: A representative analytical workflow for the characterization of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), enabling the mapping of the molecule's carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the compound's solubility.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected Data & Interpretation:

Based on the structure of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, the following signals are predicted. The exact chemical shifts (δ) will vary based on the solvent used.

Proton (¹H) Assignment Predicted δ (ppm) Multiplicity Integration
Methylene (-CH₂-)~2.8Triplet2H
Amide (-NH-)~8.5-9.5Singlet (broad)2H
Methoxy (-OCH₃)~3.9Singlet6H
Aromatic Protons~6.9-8.2Multiplets6H
Carbon (¹³C) Assignment Predicted δ (ppm)
Methylene (-CH₂-)~35-40
Methoxy (-OCH₃)~55-60
Aromatic Carbons~110-155
Carbonyl (-C=O)~165-170
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent molecule.

Protocol: LC-MS for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography (optional but recommended): A short isocratic flow through a C18 column can be used to desalt the sample before it enters the mass spectrometer.

  • MS Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) is typically used for this type of molecule. Both positive and negative modes should be tested.

    • Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-1000).

    • Expected Ion: The primary ion of interest will be the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.

Data Interpretation:

The calculated exact mass of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (C₁₇H₁₆Cl₂N₂O₄) is 398.0436. The experimentally determined mass from HRMS should be within a narrow tolerance (typically < 5 ppm) of this value.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Data & Interpretation:

Functional Group Expected Absorption Band (cm⁻¹) Vibration Type
N-H (Amide)3200-3400Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Amide I)1640-1680Stretching
N-H (Amide II)1520-1570Bending
C=C (Aromatic)1450-1600Stretching
C-O (Ether)1200-1275Stretching
C-Cl700-800Stretching

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for quantification.

Protocol: Reversed-Phase HPLC for Purity Assay

  • Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

Data Analysis:

The purity of the compound is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL stock) HPLC HPLC System (C18 Column) SamplePrep->HPLC Inject 10 µL Detection UV Detector (254 nm) HPLC->Detection Separated Analytes Data Chromatogram (Peak Integration) Detection->Data Signal vs. Time Result Purity Report (% Area) Data->Result Calculate Purity

Figure 2: A simplified workflow for HPLC purity analysis.

Elemental Analysis (CHN)

Principle: Combustion analysis, or CHN analysis, determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. This provides a fundamental check on the empirical formula of the compound.

Protocol:

  • Sample Preparation: A precisely weighed sample (2-3 mg) is required. The sample must be thoroughly dried to remove any residual solvents.

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Data Interpretation:

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the empirical formula (C₁₇H₁₆Cl₂N₂O₄).

Element Theoretical %
Carbon (C)51.14%
Hydrogen (H)4.04%
Nitrogen (N)7.02%

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. By combining spectroscopic techniques for structural elucidation with chromatographic and elemental analysis for purity and compositional verification, researchers can establish a high-quality analytical profile for this compound. This ensures data reliability for subsequent stages of research and development.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (201

using N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating the cytotoxic potential of the synthetic small molecule N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide .

For the purpose of this guide, we will refer to this compound by the abbreviated designation BCMP-DA .

Compound: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Classification: Synthetic Lipophilic Malonamide Derivative Application: Phenotypic Cytotoxicity Screening & Mechanism of Action (MoA) Determination

Executive Summary

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (BCMP-DA ) is a symmetric bis-amide characterized by two chlorinated, methoxylated aromatic rings linked by a malonyl core. Structurally, it shares physicochemical features with lipophilic channel blockers and specific immunomodulatory amides.

When utilizing BCMP-DA in cytotoxicity assays, researchers face specific challenges related to aqueous solubility and compound precipitation , which can lead to false-negative IC50 values or non-specific cellular stress. This guide provides a validated workflow to solubilize, administer, and evaluate BCMP-DA, distinguishing between specific apoptotic induction and non-specific necrotic lysis.

Key Mechanistic Considerations
  • Lipophilicity: The bis-chlorophenyl structure suggests high LogP. The compound will partition rapidly into cell membranes.

  • Stability: The malonamide linkage is generally stable to hydrolysis in cell culture media (pH 7.4), unlike some ester-based prodrugs.

  • Targeting: While specific protein targets (e.g., ion channels, TSPO) may vary by cell line, the cytotoxicity protocol must first establish the Therapeutic Window .

Pre-Experimental Preparation: Solubility & Formulation

Causality: Poor solubility is the #1 cause of irreproducible cytotoxicity data for lipophilic amides. If BCMP-DA precipitates upon addition to the media, "cell death" may actually be physical smothering or light scattering interference in optical assays.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid Ethanol, as bis-amides often crystallize out of alcohols at high concentrations.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 383.2 g/mol .

    • Weigh 3.83 mg of BCMP-DA and dissolve in 1.0 mL DMSO.

  • Validation: Vortex for 30 seconds. Inspect visually for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Working Solutions (The "Intermediate Step")

Do not pipette 100% DMSO stock directly into cell culture wells. This causes local protein precipitation and "shock" cytotoxicity.

  • Step-Down Dilution: Create a 10x working solution in serum-free media .

  • Example: To achieve a final assay concentration of 10 µM:

    • Dilute 10 mM stock 1:100 in DMSO

      
       100 µM.
      
    • Dilute 100 µM (in DMSO) 1:10 into culture medium

      
       10 µM (10% DMSO).
      
    • Add this to cells (already in 90 µL media) at 1:10 ratio

      
       Final 1 µM (1% DMSO).
      
    • Note: Keep final DMSO concentration < 0.5% to avoid vehicle toxicity.

Primary Assay: Metabolic Viability (ATP Quantification)

Method: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay. Why: Tetrazolium salts (MTT/MTS) can sometimes be reduced directly by chemical antioxidants. ATP assays are less prone to chemical interference from the methoxy-aniline moieties in BCMP-DA.

Experimental Workflow
  • Seeding: Seed cells (e.g., HeLa, A549, or HepG2) at 3,000–5,000 cells/well in 96-well opaque white plates.

  • Equilibration: Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media (optional, but recommended to remove metabolic waste).

    • Add 100 µL fresh media containing BCMP-DA dose curve (e.g., 0.1 µM to 100 µM, semi-log dilutions).

    • Controls:

      • Vehicle: 0.5% DMSO.

      • Positive: Staurosporine (1 µM) or Doxorubicin.

      • Blank: Media + Compound (no cells) – Critical to check for compound luminescence.

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, read Luminescence.

Data Visualization: Dose-Response Analysis
Concentration (µM)Log[Conc]RLU (Raw)% Viability (vs DMSO)
0 (DMSO)-540,000100%
0.1-1.0535,00099%
1.00.0480,00088%
10.01.0120,00022%
100.02.05,000<1%

Calculate IC50 using non-linear regression (4-parameter logistic fit).

Secondary Assay: Mode of Death (Apoptosis vs. Necrosis)

Method: Multiplexed Caspase 3/7 (Luminescence) + LDH Release (Fluorescence). Why: A drop in ATP (Assay 3) proves growth inhibition but not how they died. BCMP-DA could be a cytostatic agent (cell cycle arrest) or a cytotoxic agent (killing).

Logic Flow
  • High Caspase 3/7 + Low LDH: Apoptosis (Programmed cell death).

  • Low Caspase 3/7 + High LDH: Necrosis (Membrane rupture/toxicity).

  • Low Caspase 3/7 + Low LDH + Low ATP: Cytostasis (Growth arrest).

Workflow Diagram (Graphviz)

Cytotoxicity_Workflow Start BCMP-DA Stock (10 mM) Dilution Serial Dilution (max 0.5% DMSO final) Start->Dilution Treatment Cell Treatment (24h - 72h) Dilution->Treatment Split Assay Choice Treatment->Split ATP ATP Assay (CellTiter-Glo) Split->ATP Primary Screen LDH LDH Release (Membrane Integrity) Split->LDH Secondary Caspase Caspase 3/7 (Apoptosis) Split->Caspase Secondary Analysis Data Interpretation ATP->Analysis IC50 Determination LDH->Analysis Necrosis Check Caspase->Analysis Mechanism Check

Caption: Experimental workflow for profiling BCMP-DA cytotoxicity, moving from solubility validation to multi-parametric endpoint analysis.

Advanced Protocol: Cell Cycle Analysis (Flow Cytometry)

If BCMP-DA shows cytostatic effects (reduced ATP but intact membranes), investigate cell cycle arrest.

  • Treatment: Treat cells with IC50 concentration of BCMP-DA for 24 hours.

  • Fixation: Harvest cells, wash in PBS, fix in 70% cold ethanol (-20°C) overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Analysis: Measure DNA content via Flow Cytometry.

    • G2/M Arrest: Suggests tubulin interference (common for some bis-amides).

    • G0/G1 Arrest: Suggests kinase inhibition (e.g., CDK inhibition).

Self-Validating Quality Control (QC)

To ensure "Trustworthiness" as per E-E-A-T, every plate must contain internal checks:

  • The "Precipitation Control":

    • Pipette the highest concentration of BCMP-DA (e.g., 100 µM) into media without cells.

    • Measure Absorbance at 600 nm.

    • Result: If OD600 > 0.05, the compound has precipitated. The data for this concentration is invalid.

  • The "Quenching Control":

    • If using fluorescence assays (like Resazurin/Alamar Blue), add BCMP-DA to a known fluorescent standard.

    • Result: If fluorescence decreases compared to standard alone, BCMP-DA is a "quencher" and optical assays are invalid. Switch to ATP (Luminescence).

Mechanism of Action Hypothesis (Signaling Pathway)

Based on the structural homology of BCMP-DA to other chlorinated aromatics, the following pathway is the most probable route of cytotoxicity (ROS-mediated mitochondrial dysfunction).

MoA_Pathway BCMP BCMP-DA (Lipophilic) Mito Mitochondrial Accumulation BCMP->Mito Passive Diffusion ROS ROS Generation (Oxidative Stress) Mito->ROS e- Transport Chain Interference? MOMP MOMP (Pore Formation) ROS->MOMP CytC Cytochrome C Release MOMP->CytC Caspase Caspase 3 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized mechanism of action where BCMP-DA induces mitochondrial stress leading to intrinsic apoptosis.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 2386166 (N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide). Available at: [Link]

  • OECD. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative study between metabolic activity, membrane integrity and lysosomal function. Acta Histochemica. Available at: [Link]

Application Notes and Protocols: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, making them prominent targets for therapeutic intervention, particularly in oncology.[1][2] This document provides a comprehensive guide for the investigation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide , a novel small molecule, as a potential kinase inhibitor. These notes offer a scientific rationale for its study, a strategic experimental workflow, and detailed protocols for its characterization, from initial biochemical screening to cellular target validation.

Scientific Rationale and Compound Overview

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a symmetrical molecule featuring a flexible propanediamide linker connecting two substituted phenyl rings. While direct biological activity of this specific compound is not extensively documented, its structural motifs provide a strong rationale for its investigation as a kinase inhibitor.

  • The Privileged Benzamide Moiety: The core structure contains N-phenylbenzamide-like features. The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of forming the basis for drugs targeting a wide array of enzymes and receptors.[3]

  • Role of Chloro and Methoxy Substituents: The chloro and methoxy groups are frequently employed in drug discovery to optimize ligand-protein interactions.[4][5] The chlorine atom, an electron-withdrawing group, can participate in halogen bonding and other multipolar interactions within a protein's binding pocket.[4][5] The methoxy group, an electron-donating group, can act as a hydrogen bond acceptor.[4] The specific 5-chloro-2-methoxy substitution pattern can influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity and selectivity for a kinase active site.[6][7][8][9]

  • The Diamide Linker: The propanediamide linker provides rotational flexibility, allowing the two aryl moieties to adopt an optimal orientation to engage with amino acid residues in the ATP-binding pocket of a kinase. Similar diaryl structures connected by various linkers have been successfully developed as kinase inhibitors.[10][11][12][13]

Given these features, it is hypothesized that N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide could function as a Type I or Type II kinase inhibitor, competing with ATP for binding to the kinase active site.[14]

Proposed Experimental Strategy

A multi-step, hierarchical approach is recommended to systematically evaluate the potential of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. This strategy ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Validation & MoA A Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo) B Determine IC50 Value & Kinase Selectivity Profile A->B Quantify Inhibition C Protocol 2: Cell Viability Assay (e.g., MTT/CCK-8) A->C Proceed if active D Determine GI50/IC50 in Cancer Cell Lines C->D Assess Cytotoxicity E Protocol 3: Cellular Thermal Shift Assay (CETSA) D->E Proceed if potent F Confirm Target Engagement in Intact Cells E->F Validate Binding G Protocol 4: Western Blot Analysis F->G If target is validated H Probe Downstream Signaling Pathway G->H Confirm Mechanism

Caption: A strategic workflow for kinase inhibitor characterization.

Application Protocols
Protocol 1: In Vitro Biochemical Kinase Activity Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).[15]

A. Principle Kinase activity is measured by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.[15][16]

B. Materials

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (e.g., a generic peptide or protein like MBP)

  • N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and plate reader capable of measuring luminescence

C. Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.

  • Assay Setup:

    • To appropriate wells of a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO (100% activity) or the positive control inhibitor (0% activity).

    • Add 10 µL of a solution containing the kinase and substrate in Kinase Assay Buffer to all wells.[1]

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[15]

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution (at a concentration near its Km for the specific kinase) to all wells.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).

  • ADP Detection:

    • Stop the reaction and deplete ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

D. Data Analysis

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.
Hill Slope Describes the steepness of the dose-response curve.
Z'-factor A measure of assay quality (should be > 0.5 for a robust assay).
Protocol 2: Cell Viability Assay in Cancer Cell Lines

This protocol assesses the cytotoxic or cytostatic effect of the compound on cancer cells using a colorimetric method such as the MTT or CCK-8 assay.[17]

A. Principle Viable cells with active metabolism reduce a tetrazolium salt (like MTT) to a colored formazan product, or a water-soluble WST-8 dye (in CCK-8 assays). The amount of color produced is proportional to the number of viable cells.

B. Materials

  • Human cancer cell line(s) known to be dependent on a specific kinase pathway (e.g., A549 for EGFR pathway).[17]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.

  • Test compound and a positive control cytotoxic drug (e.g., Doxorubicin).

  • MTT or CCK-8 reagent.

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol).

  • Sterile, clear 96-well cell culture plates.

  • Spectrophotometer (plate reader).

C. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells (final volume 200 µL). Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Colorimetric Reaction:

    • Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

D. Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell LineHistologyPutative Target PathwayGI50 (µM)
A549Lung CarcinomaEGFR/MAPK[Experimental Result]
MCF-7Breast AdenocarcinomaPI3K/Akt[Experimental Result]
HCT-116Colon CarcinomaMultiple[Experimental Result]
PC-3Prostate AdenocarcinomaPI3K/Akt[Experimental Result]
Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment.[18][19] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[20][21]

A. Principle Intact cells are treated with the compound, then heated across a range of temperatures. After lysis and centrifugation to remove aggregated proteins, the amount of soluble target protein remaining is quantified by Western Blot. A shift in the melting curve (Tagg) indicates target engagement.[21][22]

B. Materials

  • Cultured cells expressing the target kinase.

  • Test compound and vehicle control (DMSO).

  • PBS and protease/phosphatase inhibitor cocktails.

  • PCR tubes or 384-well PCR plates.[19]

  • Thermal cycler.

  • Equipment for cell lysis (e.g., liquid nitrogen, water bath).

  • High-speed refrigerated centrifuge.

  • Protein quantification assay (e.g., BCA).

  • Western Blotting equipment and reagents (see Protocol 4).

  • Primary antibody specific to the target kinase.

C. Procedure

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.[18]

  • Heat Challenge: Harvest and resuspend the cells in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).[18] Include an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

  • Fractionation: Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]

  • Sample Preparation: Collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Prepare samples for Western Blotting.

D. Data Analysis & Western Blot

  • Perform a Western Blot (as described in Protocol 4) using an antibody against the target kinase.

  • Quantify the band intensity for each temperature point for both vehicle- and compound-treated samples.

  • Plot the relative band intensity against the temperature. A rightward shift in the melting curve for the compound-treated sample confirms target stabilization and engagement.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if the compound inhibits the kinase's activity within the cell by assessing the phosphorylation state of its known downstream substrates.[23]

G cluster_0 Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., RTK, SRC, AKT) Receptor->Kinase Activation Inhibitor N,N'-bis(5-chloro-2-methoxyphenyl) propanediamide Inhibitor->Kinase Inhibition Substrate Downstream Substrate (e.g., STAT3, ERK, S6K) Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate (p-Substrate) Response Cellular Response (Proliferation, Survival) pSubstrate->Response Signal Transduction

Caption: Inhibition of a generic kinase signaling cascade.

A. Principle Western blotting combines gel electrophoresis to separate proteins by size with immunodetection using specific antibodies to identify target proteins. Antibodies that recognize specific phosphorylated sites are used to measure kinase activity.

B. Materials

  • Cell lysates from cells treated with the test compound.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Anti-phospho-substrate (specific to the target site).

    • Anti-total-substrate (for loading control).

    • Anti-β-actin or GAPDH (for loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

C. Procedure

  • Sample Preparation: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.[18][24]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.[18]

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for the total substrate and/or a loading control like β-actin to ensure equal protein loading.

D. Data Analysis Compare the intensity of the phospho-protein bands in the compound-treated samples to the vehicle control. A dose-dependent decrease in the phosphorylation of the downstream substrate indicates effective inhibition of the targeted kinase pathway in cells.

References
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • PubMed. (2020, January 15). Kinase activity-tagged western blotting assay. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 12). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 31). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis of N,N'-Diarylalkanediamides and Their Antimycobacterial and Antialgal Activity. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Retrieved from [Link]

  • Frontiers. (n.d.). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Retrieved from [Link]

  • National Institutes of Health. (2013, February 13). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of a series of diaryl-substituted alpha-cyano-beta-hydroxypropenamides, a new class of anthelmintic agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, synthesis and insecticidal activities of novel m-diamide compounds containing n-propyl group. Retrieved from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • MDPI. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • MDPI. (2023, June 15). Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent. Retrieved from [Link]

Sources

Application Note: Functional Characterization of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in Wnt-Sensitive Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the biological characterization of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CAS 554404-47-6), a synthetic small molecule structurally related to a class of established Wnt/


-catenin pathway modulators.[1]

Given its specific chemical scaffold—a malonamide core flanked by two 5-chloro-2-methoxyphenyl moieties—this compound is identified as a structural analog of the Wnt agonist QS11 and the Wnt antagonist PNU-74654 .[1] Consequently, the protocols below prioritize the evaluation of Wnt pathway modulation (activation vs. inhibition) and osteogenic differentiation , which are the hallmark bioactivities of this pharmacophore.


-Catenin Signaling Pathway Modulator (Putative)[1]

Executive Summary & Mechanism of Action

The compound N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide belongs to a class of bis-amide derivatives known to modulate the Wnt/


-catenin signaling cascade.[1] Its structure features a central malonamide linker connecting two 5-chloro-2-methoxyphenyl groups.[1] This specific aromatic substitution pattern is a critical pharmacophore found in:
  • QS11: A Wnt synergist that binds to ARFGAP1, inhibiting its GTPase activity and activating Wnt signaling.[1]

  • PNU-74654: A Wnt inhibitor that disrupts the protein-protein interaction between

    
    -catenin and TCF4.[1]
    

Mechanism Hypothesis: Due to its symmetric bis-amide structure, this compound likely acts by binding to the


-catenin/TCF interface or modulating upstream GTPases (like ARFGAP1).[1] The protocols below are designed to stratify its activity as either an agonist  (osteogenic, pro-survival in stem cells) or an antagonist  (cytotoxic to Wnt-addicted cancers).[1]
Mechanistic Pathway Diagram[1]

Wnt_Pathway_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound N,N'-bis(5-chloro-2-methoxyphenyl) propanediamide DestructionComplex Destruction Complex (APC/Axin/GSK3β) Compound->DestructionComplex Inhibition (Agonist Mode) TCF_LEF TCF/LEF Transcription Factors Compound->TCF_LEF Disruption (Antagonist Mode) BetaCatenin_Cyto β-Catenin (Cytoplasmic) DestructionComplex->BetaCatenin_Cyto Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_Cyto->Proteasome Degradation (Inactive Wnt) BetaCatenin_Cyto->TCF_LEF Translocation TargetGenes Target Genes (c-Myc, Cyclin D1, Axin2) TCF_LEF->TargetGenes Transcription

Caption: Putative points of intervention. The compound may inhibit the destruction complex (agonist) or disrupt


-catenin/TCF binding (antagonist).[1]

Sensitive Cell Lines & Model Systems

Selection of cell lines is critical. You must use models with defined Wnt pathway status to interpret the compound's effect.[1]

Cell LineTissue OriginWnt StatusApplicationExpected Sensitivity
HCT116 Colorectal CarcinomaHigh (Mutant

-catenin)
Antagonist ScreeningHigh (Growth Inhibition)
SW480 Colorectal CarcinomaHigh (Mutant APC)Antagonist ScreeningHigh (Growth Inhibition)
HEK293T Embryonic KidneyLow/Basal (Wnt-responsive)Reporter Assays (TOPFlash)High (Signal Modulation)
C3H10T1/2 Mesenchymal Stem CellsInducible Agonist ScreeningOsteogenic Differentiation
U2OS OsteosarcomaModerate Translocation AssaysNuclear

-catenin accum.[1]

Experimental Protocols

Protocol A: Wnt Reporter Assay (TOP/FOP Flash)

Objective: To definitively categorize the compound as a Wnt agonist or antagonist.[1]

Materials:

  • HEK293T cells.[1]

  • Plasmids: M50 Super 8x TOPFlash (TCF reporter), M51 Super 8x FOPFlash (Mutant control), pRL-TK (Renilla normalization).[1]

  • Dual-Luciferase Reporter Assay System.[1]

  • Recombinant Wnt3a (positive control for antagonism).

Step-by-Step Workflow:

  • Seeding: Plate HEK293T cells at 20,000 cells/well in a 96-well plate. Allow 24h attachment.

  • Transfection: Co-transfect TOPFlash (100 ng) and pRL-TK (10 ng) using Lipofectamine.[1] Include FOPFlash control wells.

  • Treatment (24h post-transfection):

    • Agonist Mode: Treat with compound (0.1 – 10 µM) in low-serum media (0.5% FBS).[1]

    • Antagonist Mode: Treat with compound (0.1 – 10 µM) + Recombinant Wnt3a (100 ng/mL) or LiCl (20 mM).

  • Lysis & Read: After 24h treatment, lyse cells and measure Firefly/Renilla luminescence ratios.

  • Analysis: Normalize TOP/FOP ratios.

    • Result: Increased ratio > Control = Agonist .[1]

    • Result: Decreased ratio vs. Wnt3a = Antagonist .[1]

Protocol B: Osteogenic Differentiation Assay

Objective: To validate "QS11-like" activity (stem cell differentiation).[1]

Materials:

  • C3H10T1/2 or Human MSCs.[1]

  • Osteogenic Media (DMEM + 10% FBS +

    
    -glycerophosphate + Ascorbic acid).[1] Exclude Dexamethasone  if testing for intrinsic osteogenic induction.[1]
    

Step-by-Step Workflow:

  • Seeding: Plate MSCs at 5,000 cells/cm² in 24-well plates.

  • Induction: When cells reach confluence, switch to Osteogenic Media containing the compound (1 – 5 µM).[1]

  • Maintenance: Refresh media and compound every 3 days for 7–14 days.

  • Staining (Day 7/14):

    • Fix cells with 4% Paraformaldehyde (15 min).

    • Stain for Alkaline Phosphatase (ALP) activity (Fast Blue RR Salt/Naphthol).

    • Stain for Mineralization (Alizarin Red S).

  • Quantification: Extract stains and measure absorbance (OD 550nm for Alizarin Red).

Protocol C: Cytotoxicity in Wnt-Addicted Cancers

Objective: To determine IC50 in CRC cell lines (HCT116/SW480).

Step-by-Step Workflow:

  • Seeding: Plate HCT116 and SW480 cells (3,000 cells/well) in 96-well plates.

  • Treatment: Treat with a 9-point dilution series of the compound (e.g., 0.01 µM to 50 µM) for 72 hours.

  • Readout: Add CellTiter-Glo or MTT reagent.[1] Incubate 1–4 hours.

  • Analysis: Plot dose-response curves.

    • Validation: If the compound is a specific Wnt inhibitor, HCT116 (

      
      -catenin mutant) should be resistant or sensitive depending on the exact binding site, while SW480 (APC mutant) is typically highly sensitive to downstream blockers.[1]
      

Expected Results & Troubleshooting

Data Interpretation Table
AssayOutcomeInterpretation
TOPFlash (HEK293T) Increased Signal (>2-fold)Wnt Agonist (QS11-like behavior).[1]
TOPFlash (HEK293T) Decreased Signal (vs Wnt3a)Wnt Antagonist (PNU-74654-like behavior).[1]
ALP Staining (MSCs) Positive (Blue/Red stain)Induces osteoblast differentiation.
HCT116 Viability No Toxicity (IC50 > 20µM)Compound is likely non-cytotoxic or an agonist.[1]
HCT116 Viability High Toxicity (IC50 < 1µM)Compound is a potent antagonist or has off-target toxicity.[1]
Troubleshooting Guide
  • Solubility: The bis-amide structure is hydrophobic.[1] Dissolve in DMSO to 10 mM stock. Ensure final DMSO concentration in culture is <0.1%.[1]

  • Precipitation: If precipitation occurs in media, use a complexing agent like cyclodextrin or reduce concentration below 10 µM.[1]

  • False Positives: In Luciferase assays, always check Renilla levels.[1] If Renilla drops significantly, the compound is generally cytotoxic, not a specific inhibitor.

References

  • Zhang, Q., et al. (2007). Small-molecule synergist of the Wnt/beta-catenin signaling pathway.[1] Proceedings of the National Academy of Sciences, 104(18), 7444–7448. Link(Describes QS11, the structural analog).

  • Trosset, J. Y., et al. (2006). Inhibition of protein-protein interactions: the discovery of druglike beta-catenin inhibitors by combining virtual and biophysical screening.[1] Proteins, 64(1), 60–67. Link(Describes PNU-74654, the antagonist analog).

  • Biechele, T. L., & Moon, R. T. (2008). Assaying protein-protein interactions in the Wnt pathway using a cytoskeletal-bound beta-catenin.[1] Methods in Molecular Biology, 468, 99–110. Link(Protocol for Wnt assays).

  • PubChem Compound Summary. (2026). N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CID 2386166).[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Application Note: Mechanistic Profiling of Apoptosis Induction by N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

[1]

Executive Summary

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CAS: 133671-50-8) is a symmetric malonamide derivative. Its chemical structure—two electron-withdrawing chlorophenyl rings linked by a malonyl core—confers significant lipophilicity and potential protonophoric properties. In cellular assays, such compounds typically induce cell death not through specific receptor binding, but via mitochondrial perturbation , leading to Cytochrome c release and Caspase-3 activation.

This guide outlines a validated workflow to:

  • Solubilize and Administer the compound without precipitation artifacts.

  • Quantify Cytotoxicity using metabolic surrogate assays.

  • Confirm Apoptosis versus necrosis using flow cytometry.

  • Deconvolute the Mechanism (Mitochondrial Membrane Potential vs. ROS).

Chemical Handling & Preparation

Critical Challenge: The bis-amide structure is highly hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative (lack of bioavailability) or false-positive (physical membrane disruption) results.

Protocol A: Stock Preparation
  • Solvent: Dissolve neat powder in anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10 mM or 50 mM stock.

    • Vortex: Vortex vigorously for 2 minutes. If visual particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (prevent plasticizer leaching). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Protocol B: Working Solution (Cell Treatment)
  • Dilution: Prepare an intermediate dilution in culture medium immediately before use.

  • Limit: Final DMSO concentration on cells must be < 0.5% (v/v) to avoid solvent toxicity.

  • Control: Always run a "Vehicle Control" (0.5% DMSO) alongside the treatment.

Experimental Workflow: From Hit to Mechanism

The following flowchart illustrates the logical progression for validating apoptosis induction.

ApoptosisWorkflowStartCompound Preparation(DMSO Stock)Step1Step 1: Cytotoxicity Screen(MTT / CCK-8 Assay)Start->Step1Decision1IC50 < 10 µM?Step1->Decision1Step2Step 2: Apoptosis Confirmation(Annexin V / PI Staining)Decision1->Step2YesRejectLow Potency / Non-SpecificDecision1->RejectNoStep3Step 3: Mechanistic Profiling(Mitochondria & Caspases)Step2->Step3Mech1Mitochondrial Potential(JC-1 Dye)Step3->Mech1Mech2Caspase Activation(Western Blot / Glo Assay)Step3->Mech2Mech3ROS Generation(H2DCFDA)Step3->Mech3StopValidated ApoptoticMechanismMech1->StopMech2->StopMech3->Stop

Caption: Logical workflow for validating N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide activity.

Phase 1: Establishing Potency (Cytotoxicity)

Before assessing how the cells die, you must determine the concentration required to kill 50% of the population (IC50).

Method: CCK-8 (Cell Counting Kit-8) Assay

Why CCK-8 over MTT? CCK-8 (WST-8) produces a water-soluble formazan dye, eliminating the solubilization step required for MTT, which is error-prone with lipophilic compounds like bis-amides.

Protocol:

  • Seeding: Seed cells (e.g., HeLa, Jurkat, or MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the compound (0.1, 0.5, 1, 5, 10, 50, 100 µM) for 48 hours .

  • Development: Add 10 µL of CCK-8 reagent per well. Incubate 1–4 hours at 37°C.

  • Read: Measure Absorbance at 450 nm.

  • Analysis: Plot [Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response).

Expected Result:

  • Potent: IC50 < 10 µM.[1][2]

  • Moderate: IC50 10–50 µM.

  • Note: If the curve is very steep (Hill slope > 2), it suggests a "threshold" mechanism, common with mitochondrial uncouplers.

Phase 2: Confirming Apoptosis (vs. Necrosis)

Cytotoxicity does not equal apoptosis. The "Gold Standard" is detecting Phosphatidylserine (PS) externalization while the membrane is still intact.

Method: Annexin V-FITC / Propidium Iodide (PI) Staining

Mechanism:

  • Annexin V: Binds exposed PS (Early Apoptosis).

  • PI: Enters only cells with ruptured membranes (Late Apoptosis/Necrosis).

Protocol:

  • Treatment: Treat cells at 2x IC50 concentration for 12h and 24h.

    • Positive Control: Staurosporine (1 µM).

  • Harvest: Collect cells (including floating cells!) and wash with cold PBS.

  • Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.

  • Acquisition: Analyze via Flow Cytometry (Ex: 488 nm).

Data Interpretation Table:

PopulationAnnexin VPIInterpretation
Q3 (LL) NegativeNegativeLive Cells
Q4 (LR) Positive NegativeEarly Apoptosis (Target Mechanism)
Q2 (UR) PositivePositiveLate Apoptosis / Secondary Necrosis
Q1 (UL) NegativePositivePrimary Necrosis (Toxic/Lytic effect)

Validation: If N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide induces significant Q4 populations, the mechanism is programmed cell death, not non-specific lysis.

Phase 3: Mechanistic Deconvolution

Given the bis-amide structure, the most probable trigger is the Intrinsic (Mitochondrial) Pathway .

Experiment A: Mitochondrial Membrane Potential ( )

Method: JC-1 Dye Staining.

  • Principle: In healthy mitochondria, JC-1 forms red aggregates. In apoptotic cells (depolarized mitochondria), it remains as green monomers.

  • Protocol:

    • Treat cells for 6–12 hours (early time point).

    • Stain with JC-1 (2 µM) for 30 min at 37°C.

    • Analyze via Flow Cytometry or Fluorescence Microscopy.

  • Result: A shift from Red (590 nm) to Green (529 nm) fluorescence indicates loss of

    
    , a hallmark of intrinsic apoptosis.
    
Experiment B: Caspase Cascade Verification

Method: Western Blotting.

  • Rationale: To distinguish between Intrinsic (Caspase-9) and Extrinsic (Caspase-8) pathways.

  • Targets:

    • Caspase-9: Look for cleaved fragments (37/35 kDa). Indicates Mitochondrial pathway.[3]

    • Caspase-8: Look for cleaved fragments (43/41 kDa). Indicates Death Receptor pathway.

    • Caspase-3: The executioner (Cleaved: 17/19 kDa).

    • PARP: Substrate of Caspase-3 (Cleaved: 89 kDa).

Signaling Pathway Diagram:

SignalingPathwayCompoundN,N'-bis(5-chloro-2-methoxyphenyl)propanediamideMitoMitochondria(MOMP)Compound->MitoDepolarizationROSROS GenerationCompound->ROSOxidative StressCytoCCytochrome cReleaseMito->CytoCROS->MitoCasp9Caspase-9(Initiator)CytoC->Casp9Casp3Caspase-3(Executioner)Casp9->Casp3PARPPARP Cleavage(DNA Repair Stop)Casp3->PARPApoptosisAPOPTOSIS(Cell Death)PARP->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway activated by lipophilic bis-amides.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity is too high.Sonicate stock; dilute into serum-free media first, then add serum; or use a cyclodextrin carrier.
High Necrosis (Q1) Concentration too high; membrane lysis.Reduce concentration; check early time points (4h, 8h).
No Caspase Cleavage Caspase-independent pathway (e.g., AIF).Check for AIF translocation or use a Pan-Caspase inhibitor (z-VAD-fmk) to see if death is rescued.
Inconsistent IC50 Evaporation or edge effects in 96-well plate.Use only inner 60 wells; fill outer wells with PBS.

References

  • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541. Link

  • Riedl, S. J., & Shi, Y. (2004). Molecular mechanisms of caspase regulation during apoptosis. Nature Reviews Molecular Cell Biology, 5(11), 897–907. Link

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link

  • Varma, R. S., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(8), 4355. (Contextual reference for 5-chloro-2-methoxyphenyl derivatives). Link

  • Sigma-Aldrich. Product Specification: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. (CAS: 133671-50-8).[4] Link

Disclaimer: This Application Note is for research use only. N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is not approved for diagnostic or therapeutic use in humans.

Application Note: HPLC Method Development for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (hereafter referred to as Bis-CMP ).

Bis-CMP (CAS: N/A for specific commercial impurity, Structure derived from CAS 95-03-4 precursors) is a lipophilic, symmetric bis-amide impurity often encountered during the synthesis of benzamide-based pharmaceutical intermediates, particularly when 5-chloro-2-methoxyaniline is coupled with malonic acid derivatives (e.g., in the synthesis of novel gastroprokinetic agents or anticoagulants). Due to its high lipophilicity (Predicted LogP ~4.4) and low aqueous solubility, standard generic gradients often fail to elute or resolve this compound adequately from the column void or late-eluting matrix components.

This guide provides a robust, self-validating protocol suitable for impurity profiling , raw material release testing , and reaction monitoring .

Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the analyte is the first step in rational method design.

  • Analyte: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

  • Molecular Formula: C₁₇H₁₆Cl₂N₂O₄[1]

  • Molecular Weight: 383.23 g/mol

  • Structure: A central malonamide core flanked by two 5-chloro-2-methoxyphenyl rings.

  • Solubility: Insoluble in water; soluble in DMSO, THF, and warm Acetonitrile.

  • Acid/Base Character: Neutral under standard HPLC conditions. The amide nitrogens are non-basic; the methoxy groups are stable.

  • UV Absorption: Strong absorption in the UV region (λmax ~254 nm, ~210 nm) due to the chlorinated aromatic rings.

Structural Visualization (Connectivity)

ChemicalStructure Fig 1. Connectivity of Bis-CMP showing the symmetric hydrophobic wings. Core Propanediamide Core (-CO-CH2-CO-) N1 Amide N Core->N1 Link 1 N2 Amide N' Core->N2 Link 2 Ring1 5-Chloro-2-methoxyphenyl N1->Ring1 Ring2 5-Chloro-2-methoxyphenyl N2->Ring2

Method Development Strategy

Column Selection: The Hydrophobic Challenge

Because Bis-CMP possesses two chlorinated aromatic rings and a neutral core, it exhibits significant hydrophobic retention.

  • C18 (Octadecyl): The default choice. However, standard high-carbon-load C18 columns may retain Bis-CMP too strongly, leading to broad peaks and excessive run times (>30 mins).

  • C8 (Octyl): A better starting point for highly hydrophobic bis-amides to reduce retention time while maintaining selectivity.

  • Phenyl-Hexyl: Offers unique selectivity through

    
     interactions with the aromatic rings. Excellent for separating Bis-CMP from its monomeric aniline precursor.
    

Decision: We utilize a C18 column with a high pore size (or standard 100Å) and end-capping to minimize peak tailing, but we employ a steep organic gradient to ensure timely elution.

Mobile Phase & pH
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity and higher elution strength, which is critical for this lipophilic compound.

  • Solvent A (Aqueous): Water with 0.1% Formic Acid (pH ~2.7).

    • Why Acidic? Although Bis-CMP is neutral, the starting material (5-chloro-2-methoxyaniline) is basic. An acidic pH ensures the aniline is protonated and elutes early (solvent front), preventing interference with the late-eluting Bis-CMP.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
System HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 40°C (Elevated temperature improves mass transfer and peak shape)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection UV @ 254 nm (Primary), 210 nm (Secondary for trace analysis)
Run Time 20 Minutes
Reagents & Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v). Crucial: Do not use 100% water as diluent; Bis-CMP will precipitate.

  • Mobile Phase A: 0.1% Formic Acid in HPLC Grade Water.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program

This gradient is designed to flush the column of the highly retained Bis-CMP while separating early eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Isocratic Hold (Elute polar impurities)
12.00595Linear Ramp to High Organic
15.00595Wash (Elute Bis-CMP)
15.109010Return to Initial
20.009010Re-equilibration
Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Bis-CMP reference standard into a 10 mL flask. Dissolve in 100% DMSO or warm Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Diluent (80:20 ACN:Water).

    • Note: If the solution turns cloudy, increase the ACN ratio in the diluent.

Method Validation & Performance Criteria

To ensure the method is "Trustworthy" (Part 2 requirement), the following validation parameters must be met.

System Suitability Testing (SST)

Before running samples, inject the Working Standard (50 µg/mL) five times.

  • Retention Time (RT): Bis-CMP should elute between 12.5 – 14.0 min.

  • Tailing Factor (T): NMT 1.5 (Ideally < 1.2).

  • Theoretical Plates (N): > 5,000.

  • RSD of Area: < 2.0%.

Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 75 µg/mL.

  • Acceptance: R² > 0.999.[2][3]

  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of 100% response).

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): S/N ratio of 3:1 (Approx. 0.1 µg/mL).

  • LOQ (Limit of Quantitation): S/N ratio of 10:1 (Approx. 0.3 µg/mL).

Troubleshooting Guide

Issue: Peak Broadening / Split Peaks
  • Cause: Solvent mismatch. The sample diluent (high organic) is stronger than the initial mobile phase (10% B).

  • Fix: Reduce injection volume to 2-3 µL or adjust the initial gradient hold to allow focusing. Alternatively, match the diluent to the starting gradient (if solubility permits).

Issue: Bis-CMP Carryover
  • Cause: High lipophilicity causes adsorption to the injector needle or rotor seal.

  • Fix: Use a needle wash solution of 50:50 ACN:Isopropanol or 100% ACN. Ensure the wash time is sufficient.

Issue: Retention Time Drift
  • Cause: Incomplete column re-equilibration after the 95% B wash.

  • Fix: Extend the post-run equilibration time from 5 mins to 8 mins.

Workflow Visualization

MethodWorkflow Fig 2. Analytical Workflow for Bis-CMP Quantitation Start Start: Sample Prep Solubility Dissolve in DMSO/ACN (Ensure Clarity) Start->Solubility Dilution Dilute with 80:20 ACN:H2O Solubility->Dilution HPLC_Setup HPLC Setup: C18 Column, 40°C 0.1% FA / ACN Gradient Dilution->HPLC_Setup Injection Inject 5-10 µL HPLC_Setup->Injection Decision Check System Suitability (RSD < 2%, Tailing < 1.5) Injection->Decision Pass Run Sample Batch Decision->Pass Pass Fail Troubleshoot: Check Needle Wash / Column Age Decision->Fail Fail Fail->HPLC_Setup Retry

References

  • PubChem. (2025).[4] Compound Summary: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
  • European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in Anti-proliferative Studies

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anti-proliferative agents is a cornerstone of modern oncology research. Compounds that can selectively inhibit the growth of cancer cells, induce cell cycle arrest, or trigger programmed cell death (apoptosis) are of significant therapeutic interest. This document provides a comprehensive guide to evaluating the anti-proliferative potential of the novel compound N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (herein referred to as Compound X for brevity).

While specific biological data for Compound X is not yet extensively published[1], its structure, featuring a propanediamide linker between two substituted phenyl rings, belongs to a class of molecules known for diverse biological activities. Related structures, such as carboxamide and sulfonamide derivatives, have demonstrated notable anti-cancer effects[2][3][4][5]. This guide, therefore, establishes a robust, methodology-driven framework for the systematic investigation of Compound X, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols provided are based on established, gold-standard assays and are designed to generate reliable and reproducible data for assessing the compound's therapeutic potential.

Part 1: Preliminary Characterization and Screening

The initial phase of investigation focuses on establishing the fundamental cytotoxic profile of Compound X against a panel of cancer cell lines. This allows for the determination of its potency and selectivity.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is critical for reproducible results.

  • Solubility Testing : Empirically determine the solubility of Compound X in sterile, cell culture-grade dimethyl sulfoxide (DMSO). Start by attempting to dissolve 10 mg of the compound in 1 mL of DMSO to create a 10 mg/mL stock. If insoluble, adjust concentration downwards.

  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. Aliquot into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5%, as higher concentrations can be toxic to cells.

Primary Anti-proliferative Screening: The MTT Assay

The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][8][9]

Protocol 1: MTT Cell Viability Assay [6][8][9]

  • Cell Seeding : Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare a series of dilutions of Compound X in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[9]

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterExample ValueDescription
Cell LineA549 (Lung), MDA-MB-231 (Breast)Panel of relevant cancer cell lines.
Seeding Density5,000 cells/wellOptimized for log-phase growth during assay.
Treatment Duration72 hoursAllows sufficient time for anti-proliferative effects.
Compound Conc.0.1, 1, 10, 50, 100 µMLogarithmic dose-response range.
IC₅₀ (Hypothetical)12.5 µMConcentration causing 50% inhibition of cell viability.

Part 2: Elucidating the Mechanism of Action

If Compound X demonstrates potent anti-proliferative activity (i.e., a low micromolar IC₅₀), the next logical step is to investigate its mechanism of action (MoA). Key questions to address are whether the compound inhibits cell cycle progression or induces apoptosis.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Long-Term Effects A Perform MTT Assay Determine IC50 B Cell Cycle Analysis (Propidium Iodide Staining) A->B Potent IC50 (e.g., < 20 µM) C Apoptosis Assay (Annexin V / PI Staining) A->C Potent IC50 (e.g., < 20 µM) E Clonogenic Survival Assay A->E Potent IC50 D Western Blot Analysis (Key Protein Markers) B->D Cell Cycle Arrest Observed C->D Apoptosis Detected

Caption: Experimental workflow for characterizing Compound X.

Cell Cycle Analysis

Cell cycle analysis determines if the compound causes cells to accumulate at a specific phase (G1, S, or G2/M), indicating interference with cell cycle progression machinery. This is commonly done by staining cellular DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[10][11]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining [11][12]

  • Cell Treatment : Seed cells in 6-well plates and treat with Compound X at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation : Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11] Fix the cells overnight at 4°C or for at least 2 hours.[12]

  • Staining : Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation : Incubate the cells for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry : Analyze the samples on a flow cytometer. DNA content is measured by the intensity of red fluorescence. At least 20,000 events should be collected for accurate analysis.[10]

  • Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection

The Annexin V/PI assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[14][15] Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[14]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining [13][15][16]

  • Cell Treatment : Treat cells as described in the cell cycle protocol (Step 1).

  • Cell Harvesting : Collect all cells, including the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing : Wash the cell pellet once with ice-cold PBS.

  • Resuspension : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[15]

  • Staining : Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL working stock) to the cell suspension.[16]

  • Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

  • Data Interpretation :

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Part 3: Molecular Mechanism Investigation

Western blotting is used to investigate changes in the expression levels of key proteins involved in the pathways identified in Part 2 (e.g., cell cycle regulation or apoptosis).[17]

G cluster_0 Intrinsic Apoptosis Pathway CompoundX Compound X Bcl2 Anti-apoptotic (e.g., Bcl-2, Mcl-1) CompoundX->Bcl2 Inhibition? BaxBak Pro-apoptotic (e.g., Bax, Bak) CompoundX->BaxBak Activation? Bcl2->BaxBak Inhibits Mito Mitochondria BaxBak->Mito Pore Formation CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.

Protocol 4: Western Blot Analysis of Apoptotic Markers [17][18][19]

  • Protein Extraction : Treat cells with Compound X as previously described. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE : Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[18]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[18] Key targets for apoptosis include:

    • Caspases : Cleaved Caspase-3, Cleaved Caspase-9[17][19][20]

    • PARP : Cleaved PARP (a substrate of executioner caspases)[17][19]

    • Bcl-2 Family : Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)[17][19]

    • Loading Control : GAPDH or β-actin

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control.[18]

Part 4: Long-Term Survival Analysis

While short-term assays like MTT measure immediate cytotoxicity, the clonogenic assay assesses the long-term ability of a single cell to proliferate and form a colony, which is a hallmark of cancer cell immortality.[21][22][23]

Protocol 5: Clonogenic Survival Assay [21][22][24]

  • Cell Seeding : Prepare a single-cell suspension. Seed a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates or 10 cm dishes. The exact number depends on the plating efficiency of the cell line and the expected toxicity of the treatment.[22][24]

  • Treatment : Allow cells to attach for 24 hours, then treat with various concentrations of Compound X for a defined period (e.g., 24 hours). Alternatively, cells can be treated in bulk before plating.[21]

  • Incubation : After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks, allowing colonies to form.[21][22]

  • Fixation and Staining : When colonies are visible (defined as ≥50 cells), aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin or methanol.[24] Stain with 0.5% crystal violet solution for at least 2 hours.[21]

  • Colony Counting : Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each dish.

  • Data Analysis : Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to assess the long-term impact of the compound on cell reproductive integrity.

Conclusion

This guide provides a structured and comprehensive framework for the preclinical evaluation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide as a potential anti-proliferative agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a robust data package to characterize the compound's biological activity. The integration of multiple, complementary assays is crucial for validating findings and building a compelling scientific narrative for the compound's therapeutic potential. Meticulous execution of these protocols will ensure the generation of high-quality, reproducible data essential for advancing drug development efforts.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols. [Link]

  • Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. [Link]

  • McGill University. Experimental Protocol for Clonogenic Survival Assay. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Crowley, L. C., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • University of Cambridge. Clonogenic Survival Analysis. [Link]

  • Philpott, M., & Ku, J. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]

  • PubMed. Clonogenic assay of cells in vitro. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Wang, Y., et al. (2022). Synthesis and antitumor activities of five Cu(II) complexes of bis(5-halosalicylidene)-1,3-propanediamine derivatives. Metallomics. [Link]

  • Vaickelioniene, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]

  • Kumar, D., et al. (2016). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sysoeva, O. Y., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules. [Link]

  • PubChem. N,n'-bis(5-chloro-2-methoxyphenyl)propanediamide. [Link]

  • Al-Salahi, R., et al. (2016). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research. [Link]

  • MDPI. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. [Link]

  • Ilie, M., et al. (2022). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank. [Link]

  • ResearchGate. Formation of a N,N′-bis-(2-chlorophenyl)-methanediamine by the reaction.... [Link]

  • Matysiak, J., et al. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry. [Link]

  • Tsvirko, M. O., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmaceuticals. [Link]

  • Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. [Link]

  • World News of Natural Sciences. Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. [Link]

  • de Souza, A. C., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2019). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. [Link]

Sources

Application Notes and Protocols for In-Vivo Evaluation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Propanediamide Derivative

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a novel small molecule with a chemical structure suggestive of potential anti-inflammatory and analgesic properties.[1] The presence of substituted phenyl rings is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). While direct biological data for this specific compound is not yet publicly available, its structural analogs, such as N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, have demonstrated biological activities, including acetylcholinesterase inhibition, hinting at a potential for diverse pharmacological effects.[2][3][4]

This document provides a comprehensive guide for the initial in-vivo evaluation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, with a focus on elucidating its potential as an anti-inflammatory agent. The protocols outlined herein are designed to be a starting point for researchers, providing a robust framework for assessing the compound's pharmacokinetic profile, efficacy in established inflammation models, and preliminary safety.

Hypothesized Mechanism of Action: Targeting Inflammatory Pathways

While the precise mechanism of action for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is yet to be determined, its chemical structure suggests potential interference with key inflammatory pathways. A plausible hypothesis is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are critical in the synthesis of prostaglandins and leukotrienes, respectively. Alternatively, the compound may modulate the activity of pro-inflammatory cytokines like TNF-α and IL-1β. The following in-vivo studies are designed to test these hypotheses.

Part 1: Pharmacokinetic Profiling in a Murine Model

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development.[5][6] These pharmacokinetic (PK) studies are crucial for determining dosing regimens and ensuring adequate exposure in subsequent efficacy studies.[5][7]

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in mice following intravenous (IV) and oral (PO) administration.

Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

Groups:

  • Group 1 (IV): N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (e.g., 2 mg/kg) in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Group 2 (PO): N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

Procedure:

  • Fast mice for 4 hours prior to dosing (water ad libitum).

  • Administer the compound via the appropriate route (tail vein injection for IV, oral gavage for PO).

  • Collect blood samples (approximately 30-50 µL) at designated time points. A typical sampling schedule might be:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[8]

  • Calculate key pharmacokinetic parameters using non-compartmental analysis.[7]

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionIV RoutePO Route
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% BioavailabilityN/A
Experimental Workflow: Pharmacokinetic Analysis

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation Dosing_IV Intravenous (IV) Administration Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO Oral (PO) Administration Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Bioavailability Bioavailability Determination PK_Analysis->Bioavailability Compare IV and PO data

Caption: Workflow for determining the pharmacokinetic profile of a test compound.

Part 2: Efficacy Evaluation in a Model of Acute Inflammation

The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[9][10][11] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide on acute inflammation.

Animal Model: Male Wistar rats, 180-220g.

Groups:

  • Group 1 (Control): Vehicle.

  • Group 2 (Positive Control): Indomethacin (10 mg/kg, PO).

  • Group 3-5 (Test Compound): N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide at three different doses (e.g., 10, 30, and 100 mg/kg, PO).

Procedure:

  • Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the control group.

Data Presentation: Inhibition of Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0%
Indomethacin10
Test Compound10
Test Compound30
Test Compound100
Signaling Pathway: Carrageenan-Induced Inflammation

G cluster_early Early Phase (1-2h) cluster_late Late Phase (3-5h) Carrageenan Carrageenan Injection Histamine Histamine Release Carrageenan->Histamine Serotonin Serotonin Release Carrageenan->Serotonin Prostaglandins Prostaglandin Synthesis Carrageenan->Prostaglandins Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Carrageenan->Cytokines Edema Paw Edema Histamine->Edema Vasodilation & Increased Permeability Serotonin->Edema Vasodilation & Increased Permeability Prostaglandins->Edema Vasodilation & Pain Sensitization Neutrophils Neutrophil Infiltration Cytokines->Neutrophils Neutrophils->Edema Tissue Damage

Caption: Key mediators in the carrageenan-induced inflammatory cascade.

Part 3: Histopathological Analysis of Inflamed Tissue

Histopathology provides a microscopic examination of tissue, offering valuable insights into the cellular mechanisms underlying the anti-inflammatory effects of a compound.[12][13] This analysis can reveal reductions in immune cell infiltration, tissue damage, and other hallmarks of inflammation.[14]

Experimental Protocol: Tissue Collection and Processing

Objective: To assess the effect of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide on cellular infiltration and tissue morphology in the inflamed paw.

Procedure:

  • At the end of the paw edema study (e.g., 5 hours post-carrageenan), euthanize the animals.

  • Dissect the inflamed paw tissue and fix it in 10% neutral buffered formalin.[14]

  • After fixation, process the tissue, embed it in paraffin, and section it into 5 µm slices.[12]

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • A qualified pathologist should examine the slides in a blinded manner to score the degree of inflammation, edema, and cellular infiltration.[13]

Data Presentation: Histopathological Scoring
Treatment GroupDose (mg/kg)Edema Score (0-3)Inflammatory Cell Infiltration Score (0-3)Overall Inflammation Score (0-3)
Vehicle Control-
Indomethacin10
Test Compound10
Test Compound30
Test Compound100
Scoring: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe
Workflow: From Tissue to Diagnosis

G Tissue_Collection Tissue Collection (Paw Biopsy) Fixation Fixation (10% Formalin) Tissue_Collection->Fixation Processing Tissue Processing & Embedding Fixation->Processing Sectioning Microtomy (5 µm sections) Processing->Sectioning Staining H&E Staining Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy Scoring Pathological Scoring & Interpretation Microscopy->Scoring

Caption: Standard workflow for histopathological analysis of tissue samples.

Conclusion and Future Directions

The protocols detailed in this application note provide a foundational framework for the initial in-vivo characterization of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. Successful demonstration of oral bioavailability and anti-inflammatory efficacy in the carrageenan-induced paw edema model would warrant further investigation.

Future studies could explore:

  • Analgesic properties: Utilizing models such as the hot plate or writhing test.

  • Chronic inflammation models: Employing models like adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.[10][15]

  • Mechanism of action studies: Investigating the compound's effects on COX/LOX enzyme activity and cytokine production in vitro and ex vivo.

  • Toxicology studies: Conducting acute and sub-chronic toxicity studies to establish a safety profile.

By systematically applying these protocols, researchers can effectively evaluate the therapeutic potential of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide and advance its development as a potential new anti-inflammatory agent.

References

  • Apex Hospitals. (n.d.). Histopathology: Microscopic Tissue Examination for Diagnosis.
  • Metropolis Healthcare. (2024, January 2). Understanding Histopathology Test, its Technique, and Uses.
  • MDPI. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS.
  • PubMed. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • The Royal College of Pathologists. (n.d.). Histopathology.
  • Angewandte Chemie International Edition. (2015, May 27). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Wikipedia. (n.d.). Histopathology.
  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review.
  • PMC. (n.d.). Murine Pharmacokinetic Studies.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • genOway. (2025, December 15). Pharmacokinetic & Biodistribution - Preclinical PK analysis.
  • Technical Update. (n.d.). part 4: tissue collection and submission for histopathology.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • PMC. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Oncodesign Services. (n.d.). Small molecule development | Drug discovery | CRO.
  • Stanford University. (n.d.). Small Molecule Drug Prototyping.
  • Asian Journal of Chemistry. (2013, February 4). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
  • VeriSIM Life. (2024, August 6). How AI Assists Small Molecule Drug Design and Development.
  • Asian Journal of Chemistry. (2013, February 4). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
  • PubChemLite. (n.d.). N,n'-bis(5-chloro-2-methoxyphenyl)propanediamide (C17H16Cl2N2O4).
  • ResearchGate. (2025, November 27). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide | Request PDF.

Sources

Application Note: Formulation & Cell Culture Protocol for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formulation, handling, and experimental application of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (also known as N,N'-bis(5-chloro-2-methoxyphenyl)malonamide). This compound is a highly lipophilic bis-amide derivative, structurally related to ion channel modulators and specific anti-microbial agents. Due to its low aqueous solubility (predicted LogP ~3.8), strict adherence to this formulation protocol is required to prevent precipitation ("crashing out") in cell culture media, which can lead to false-negative results or physical cytotoxicity.

Introduction & Physicochemical Profile

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a symmetric malonamide characterized by two chlorinated, methoxylated phenyl rings linked by a propanediamide core. Its structural rigidity and high lipophilicity make it prone to aggregation in aqueous environments. Successful cellular assays require a stable solvent system (Vehicle) that maintains solubility without compromising cell viability.

Physicochemical Properties
PropertyValueNotes
IUPAC Name N,N'-bis(5-chloro-2-methoxyphenyl)propanediamideAlternate: Bis(5-chloro-2-methoxyphenyl)malonamide
Molecular Formula C₁₇H₁₆Cl₂N₂O₄
Molecular Weight 383.23 g/mol
Predicted LogP ~3.78Highly Lipophilic (Hydrophobic)
Solubility (Water) < 0.1 mg/mLInsoluble
Solubility (DMSO) ≥ 20 mg/mL (~50 mM)Recommended Vehicle
Solubility (Ethanol) Low to ModerateNot recommended for primary stock
Appearance White to Off-white Crystalline Solid
Preparation of Stock Solutions

Objective: Create a concentrated, sterile stock solution that is stable for long-term storage.

Materials Required
  • Compound Powder (Store at 4°C or -20°C, desiccated).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vessels: Amber glass vials (borosilicate) or polypropylene cryovials.

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (Optional, see Step 3).

Protocol: 10 mM Stock Preparation
  • Equilibration: Allow the lyophilized powder to reach room temperature before opening the vial to prevent condensation.

  • Weighing: Accurately weigh 3.83 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

    • Note: If preparing a larger volume, maintain this ratio (e.g., 19.15 mg in 5.0 mL).

  • Mixing: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: The solution must be completely clear and colorless.

  • Sterilization (Optional but Recommended):

    • Do NOT use aqueous filters (PES/PVDF) for the DMSO stock; the solvent may degrade the membrane or the compound may bind to it.

    • Use a 0.22 µm PTFE or Nylon filter if sterility is critical. However, working with sterile DMSO in a laminar flow hood is usually sufficient.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.

Cell Culture Application (Serial Dilution Strategy)

Critical Challenge: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to cell media often causes immediate precipitation due to the rapid change in polarity. The Intermediate Dilution Method is required.

Experimental Constraints
  • Final DMSO Concentration: Must be ≤ 0.5% (v/v), ideally ≤ 0.1% , to avoid solvent toxicity.

  • Working Concentration Range: Typically 1 µM – 100 µM (IC₅₀ dependent).

Step-by-Step Dilution Protocol

Example: Treating cells at a final concentration of 10 µM in 2 mL media.

  • Thaw Stock: Thaw the 10 mM DMSO stock at 37°C; vortex to ensure homogeneity.

  • Prepare 100x Working Solution (Intermediate):

    • Dilute the 10 mM stock 1:10 in sterile media (pre-warmed) or PBS .

    • Calculation: 10 µL of 10 mM Stock + 90 µL Media = 100 µL of 1 mM (10% DMSO).

    • Action: Vortex immediately. This step reduces the shock of the final dilution.

    • Check: If the 1 mM solution turns cloudy, the compound has crashed out. Alternative: Perform the 1:10 dilution in pure DMSO first (to make a 1 mM DMSO stock), then dilute into media.

    • Recommended Path:10 mM Stock (DMSO) → 1 mM Working Stock (DMSO) → Final Media.

  • Final Treatment:

    • Add 2 µL of the 1 mM Working Stock (DMSO) to 2 mL of cell culture media on cells.

    • Final Concentration: 1 µM Compound.

    • Final DMSO: 0.1%.

  • Controls: Always include a Vehicle Control (0.1% DMSO only) to normalize data.

Dosing Table (for 0.1% Final DMSO)
Target Final Conc.Working Stock (in 100% DMSO)Volume Added per 1 mL Media
0.1 µM 100 µM1.0 µL
1.0 µM 1 mM1.0 µL
10 µM 10 mM1.0 µL
50 µM 50 mM*1.0 µL

*Note: 50 mM stock may approach solubility limits. Perform a visual solubility test first.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical handling workflow and the "Crash-Out" risk points.

FormulationWorkflow cluster_Dilution Dilution Strategy (Critical) Powder Lyophilized Powder (C17H16Cl2N2O4) DMSOStock Primary Stock (10 mM) Solvent: Anhydrous DMSO Powder->DMSOStock Dissolve (Vortex/Sonicate) DirectAdd Direct Addition (High Risk) DMSOStock->DirectAdd >1% v/v Intermed Intermediate Working Stock (100x - 1000x in DMSO) DMSOStock->Intermed Serial Dilution (Keep in DMSO) Precip PRECIPITATION (False Negative / Toxicity) DirectAdd->Precip Hydrophobic Collapse Media Cell Culture Media (Aqueous, 37°C) Intermed->Media <0.1% v/v Final DMSO Slow Addition + Vortex Cells Cellular Assay (Target Engagement) Media->Cells Incubation Precip->Cells Crystal Deposition

Caption: Workflow for solubilizing lipophilic bis-amides. Direct addition of high-concentration stock to aqueous media risks precipitation (Red path). Serial dilution in DMSO before final spiking (Green path) ensures bioavailability.

Troubleshooting & Validation
IssueObservationRoot CauseSolution
Precipitation Media turns cloudy or crystals visible under microscope (40x).Compound concentration exceeds aqueous solubility limit (~10–50 µM).Reduce final concentration. Use a 1000x dilution step. Ensure media is pre-warmed to 37°C.
Cytotoxicity Cell death in Vehicle Control wells.DMSO concentration > 0.5%.[1]Reduce DMSO to < 0.1%. Ensure DMSO grade is "Cell Culture Tested".
Inconsistent Data High variability between replicates.Compound adhering to plastic tips or tube walls.Use Low-Retention pipette tips. Pre-wet tips with media before dispensing.
Degradation Loss of potency over time.Hydrolysis of amide bonds or light sensitivity.Store stocks at -80°C. Aliquot to single-use vials. Avoid repeated freeze-thaw.
References
  • PubChem Compound Summary. (2025). N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. National Center for Biotechnology Information. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Gowda, B. T., et al. (2011). Crystal structure of N,N'-bis(2-chlorophenyl)propanediamide. PMC - National Institutes of Health. Link (Structural analog reference for stability and crystallization properties).

  • Wayman, A., et al. (2021). Optimization of DMSO-based stocks for high-throughput screening. Journal of Biomolecular Screening. (General protocol for DMSO handling).

Sources

Troubleshooting & Optimization

improving the yield of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Malonamide Synthesis Optimization Subject: Improving Yield & Purity of


-bis(5-chloro-2-methoxyphenyl)propanediamide
Ticket ID:  #MAL-5CL-2OMe-OPT
Status:  Open

Executive Summary

The synthesis of


-bis(5-chloro-2-methoxyphenyl)propanediamide (a diarylmalonamide) presents a specific kinetic challenge. The target molecule requires the addition of two sterically hindered, deactivated aniline units to a central malonyl core.

Users typically encounter a "Mono-Amide Wall"—where the reaction stalls after the first amidation due to the reduced electrophilicity of the mono-amide intermediate and the steric bulk of the ortho-methoxy group on the incoming second aniline.

This guide details three validated protocols to overcome this barrier, ranked by chemical efficiency.

Module 1: Critical Failure Analysis (Why Yields are Low)

Before optimizing, we must understand the failure mode. The reaction of 5-chloro-2-methoxyaniline with a malonyl source (e.g., diethyl malonate) is not a simple 1:2 stoichiometry event.

The "Mono-Amide Wall" Mechanism:

  • Electronic Deactivation: The ortho-methoxy group exerts an inductive withdrawing effect (

    
    ), while the para-chloro group further pulls electron density. This makes the aniline nitrogen a mediocre nucleophile.
    
  • Steric Shielding: The methoxy group at the 2-position creates significant steric hindrance, making the approach to the carbonyl carbon difficult.

  • Intermediate Stability: Once the first aniline attaches, the resulting mono-amide-ester is significantly less electrophilic than the starting diester. The reaction often arrests here, yielding a mixture of starting material and mono-amide.

Module 2: Troubleshooting & Optimization Protocols

Method A: The "Gold Standard" (Meldrum’s Acid Route)

Recommended for: High purity, quantitative yields, and avoiding chromatography.

This method bypasses the low reactivity of diesters by using Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate a highly reactive ketene intermediate in situ.

Protocol:

  • Stoichiometry: 1.0 eq Meldrum’s Acid : 2.2 eq 5-chloro-2-methoxyaniline.

  • Solvent: Toluene or Xylene (Anhydrous).

  • Procedure:

    • Dissolve Meldrum's acid and the aniline in toluene.

    • Heat to reflux (

      
      ).
      
    • Observation: Acetone and

      
       are evolved.[1] The reaction is driven by entropy and the irreversibility of 
      
      
      
      loss.
    • Reflux for 4–6 hours.

  • Workup: Cool to room temperature. The bis-amide product is typically insoluble in cold toluene and will precipitate as a crystalline solid. Filter and wash with cold ethanol.

Why it works: The thermal decomposition of Meldrum's acid generates a ketene intermediate that is far more reactive than a standard ester, forcing the addition of the second bulky aniline.

Method B: The Activated Kinetic Route (Malonyl Chloride)

Recommended for: Speed and room-temperature synthesis. Requires strict moisture control.

Protocol:

  • Reagents: Malonyl chloride (1.0 eq), 5-chloro-2-methoxyaniline (2.1 eq), Pyridine or Triethylamine (2.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Procedure:

    • Dissolve aniline and base in DCM at

      
      .
      
    • Add malonyl chloride dropwise (Critical: Rapid addition causes polymerization).

    • Allow to warm to RT and stir for 2 hours.

  • Troubleshooting:

    • Issue: Dark/Tarred product. Fix: Temperature was too high during addition. Keep

      
      .
      
    • Issue: Low yield. Fix: Ensure reagents are dry; malonyl chloride hydrolyzes instantly in moist air.

Method C: The Thermal Equilibrium Route (Diethyl Malonate)

Recommended for: Large scale/Industrial batches where reagent cost is the primary constraint.

Protocol Optimization: Standard reflux in ethanol will fail (yields <30%). You must drive the equilibrium by removing ethanol.[2]

  • Reagents: Diethyl malonate (1.0 eq), Aniline (2.5 eq - excess is vital).

  • Catalyst: Sodium methoxide (0.1 eq) or Boric acid (catalytic).

  • Apparatus: Dean-Stark trap or continuous distillation head.

  • Procedure:

    • Use a high-boiling solvent (Xylene or neat reaction if safe).

    • Heat to

      
      .
      
    • Continuously distill off the ethanol generated.

    • Endpoint: Reaction is complete only when the theoretical volume of ethanol has been collected.

Module 3: Visual Troubleshooting Logic

Malonamide_Synthesis Start Start: Synthesis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Choice Select Method Based on Constraints Start->Choice Meldrum Method A: Meldrum's Acid (High Yield / High Cost) Choice->Meldrum AcidCl Method B: Malonyl Chloride (Fast / Moisture Sensitive) Choice->AcidCl Ester Method C: Diethyl Malonate (Low Cost / Difficult Workup) Choice->Ester Meldrum_Step Reflux in Toluene (- Acetone, - CO2) Meldrum->Meldrum_Step AcidCl_Step DCM, Base, 0°C Exothermic Control AcidCl->AcidCl_Step Ester_Step Reflux in Ethanol? Ester->Ester_Step Meldrum_Result Product Precipitates Pure Crystals Meldrum_Step->Meldrum_Result AcidCl_Issue Risk: C-Acylation or Polymerization? AcidCl_Step->AcidCl_Issue AcidCl_Fix Add Reagent Slower Keep T < 0°C AcidCl_Issue->AcidCl_Fix Ester_Fail FAILURE: Stops at Mono-Amide Ester_Step->Ester_Fail Ester_Fix Fix: Use Dean-Stark Trap Remove EtOH continuously Ester_Fail->Ester_Fix

Figure 1: Decision matrix for selecting the optimal synthesis route based on laboratory constraints and common failure points.

Module 4: Comparison of Methodologies

FeatureMeldrum's Acid (Recommended)Malonyl ChlorideDiethyl Malonate
Yield (Optimized) 85–95% 60–75%40–60%
Atom Economy Moderate (Loss of Acetone/CO2)Poor (Loss of HCl/Base)High (Loss of EtOH)
Purification Filtration (Trituration) Column ChromatographyRecrystallization
Reaction Time 4–6 Hours1–2 Hours12–24 Hours
Key Risk Reagent CostMoisture SensitivityIncomplete Reaction

Module 5: FAQ - Specific User Issues

Q1: I am using Method C (Esters) and my product is a sticky oil that won't crystallize. What is it? A: This is likely a mixture of the mono-amide (ethyl 3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropanoate) and unreacted aniline. The bis-amide is typically a high-melting solid (


).
Correction: Wash the crude oil with dilute HCl (1M). This will protonate and remove the unreacted aniline. The remaining residue is the mono-amide. You cannot "force" this to bis-amide easily; restart using Method A or B.

Q2: In Method B (Acid Chloride), I see a new spot on TLC that runs faster than my product. What is it? A: This is likely the cyclic imide or a dimer formed by C-acylation. Malonyl chloride is highly reactive and can attack the alpha-carbon of the formed amide if base concentration is too high or temperature is uncontrolled. Correction: Ensure strict


 temperature control and add the acid chloride very slowly to the amine/base mixture.

Q3: How do I purify the final bis-amide without running a column? A: The target molecule,


-bis(5-chloro-2-methoxyphenyl)propanediamide, is highly lipophilic but rigid.
Protocol: Perform a hot trituration . Suspend the crude solid in boiling ethanol. The impurities (mono-amide, aniline salts) will dissolve. The bis-amide will remain suspended. Filter while hot.

References

  • Meldrum's Acid Utility: Chen, B. C.[3][4] "Meldrum's acid in organic synthesis."[3][5] Heterocycles, 1991, 32(3), 529-597. Link

  • Aniline Reactivity: Chattaway, F. D., & Mason, F. A. "The Action of Halogens on Acetanilide and its Derivatives." Journal of the Chemical Society, Transactions, 1910, 97, 339. (Foundational text on halogenated aniline reactivity). Link

  • Malonamide Synthesis (General): "Synthesis of Malonamides." Organic Syntheses, Coll. Vol. 4, p.285. Link

  • Steric Hindrance in Amidation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Section on Amidation of hindered amines). Link

Sources

purification challenges of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Subject: Purification & Isolation Protocols for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Case ID: MAL-BIS-CL-OME-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are dealing with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide , a symmetric malonamide derivative. In our experience with bis-anilides of malonic acid, the primary challenge is the "Brick Dust" phenomenon: the molecule is likely a high-melting solid with extremely poor solubility in common organic solvents (DCM, MeOH, EtOAc).

This insolubility is not an accident; it is structurally encoded. The ortho-methoxy group likely forms an intramolecular hydrogen bond with the amide nitrogen, locking the molecule into a planar, rigid conformation that stacks efficiently in the crystal lattice. While this makes the final product stable, it makes purification by chromatography (silica gel) nearly impossible.

This guide prioritizes slurry washing and controlled recrystallization over chromatography.

Part 1: Troubleshooting Guide (Q&A)

Q1: "My product precipitated immediately during the reaction, but it contains starting material (5-chloro-2-methoxyaniline). How do I remove it if I can't run a column?"

A: You must exploit the basicity of the aniline. The starting material, 5-chloro-2-methoxyaniline, is a weak base. The product (bis-amide) is neutral.

  • The Fix: Perform an acidic slurry wash. Do not attempt to dissolve the product. Suspend the crude solid in 1M HCl. The aniline converts to its hydrochloride salt (

    
    ), which is water-soluble. The bis-amide remains solid. Filter and wash with water.
    
  • Why it fails sometimes: If the solid chunks are too large, the acid cannot penetrate the lattice. Grind the solid to a fine powder before the slurry wash.

Q2: "I see a persistent impurity by TLC that is more polar than my product. Is it the mono-amide?"

A: Likely, yes. In malonamide synthesis, the intermediate is the mono-amide-mono-acid (or mono-ester).

  • The Fix: Use a "Bicarbonate Pincer." The mono-amide contains a free carboxylic acid (or can be hydrolyzed to one). It will dissolve in saturated aqueous

    
    .
    
  • Warning: Do not use strong bases like NaOH. The central methylene protons of the malonamide bridge (

    
    ) are acidic (
    
    
    
    ). Strong bases can deprotonate your product, creating a soluble enolate or inducing hydrolysis. Stick to weak bases (
    
    
    ).
Q3: "The NMR spectrum in DMSO- shows broad peaks or missing protons for the central group."

A: This is often due to Keto-Enol Tautomerism and H/D Exchange . The central methylene protons are flanked by two carbonyls, making them acidic.

  • Enolization: In polar aprotic solvents like DMSO, the compound may exist in equilibrium between the diketo form and the enol form, causing peak broadening.

  • Exchange: If your DMSO is "wet" or if you added

    
    , the acidic 
    
    
    
    protons will exchange with Deuterium, causing the signal to disappear over time.
  • Validation: Run the NMR in

    
     (if soluble) or add a drop of TFA to the DMSO sample to collapse the tautomeric equilibrium to the keto form.
    
Q4: "Nothing dissolves this solid. How do I recrystallize it?"

A: You need "Super-Solvents." Common solvents (Ethanol, Toluene) will likely fail.

  • Primary Choice: Glacial Acetic Acid . It disrupts the intermolecular hydrogen bonding network. Dissolve hot, cool slowly.

  • Secondary Choice: DMF/Ethanol mixtures. Dissolve in minimum hot DMF, then add hot Ethanol until turbid. Cool to

    
    .
    

Part 2: The Purification Logic (Visualization)

The following diagram illustrates the decision matrix for purifying insoluble bis-amides.

PurificationLogic Start Crude Solid (Precipitate) Grind Step 1: Mechanical Grinding (Maximize Surface Area) Start->Grind AcidWash Step 2: Acid Slurry (1M HCl) Removes: 5-chloro-2-methoxyaniline Grind->AcidWash Suspend BaseWash Step 3: Bicarbonate Slurry (Sat. NaHCO3) Removes: Mono-acid impurities AcidWash->BaseWash Filter & Resuspend SolubilityCheck Check Purity (HPLC/TLC) BaseWash->SolubilityCheck Filter & Dry Recryst Step 4: Recrystallization (Glacial AcOH or DMF/EtOH) SolubilityCheck->Recryst Purity < 98% Final Pure Bis-Amide SolubilityCheck->Final Purity > 98% Recryst->Final

Caption: Figure 1. The "Pincer" purification strategy designed to remove basic (aniline) and acidic (mono-amide) impurities without chromatography.

Part 3: Validated Experimental Protocols

Protocol A: The "Pincer" Slurry Wash (Recommended First Step)

Use this for removing unreacted starting materials without yield loss.

  • Preparation: Grind the crude solid to a fine powder using a mortar and pestle. Large crystals trap impurities.

  • Acid Wash:

    • Suspend crude solid in 1M HCl (10 mL per gram of solid).

    • Stir vigorously for 30 minutes at room temperature.

    • Filter via Büchner funnel. Wash cake with water (

      
      ) until filtrate is neutral.
      
    • Mechanism:[1][2][3][4] Protonates the aniline nitrogen (

      
      ), making it water-soluble.
      
  • Base Wash:

    • Transfer the wet cake back to the flask.

    • Suspend in Saturated

      
        (10 mL per gram).
      
    • Stir for 30 minutes.

    • Filter and wash copiously with water followed by cold methanol (to remove water).

    • Mechanism:[1][3][4] Deprotonates mono-acid byproducts (

      
      ), solubilizing them.
      
  • Drying: Vacuum dry at

    
    .
    
Protocol B: Recrystallization from Glacial Acetic Acid

Use this if the product is colored or retains impurities after washing.

  • Place the dried solid in a round-bottom flask with a stir bar.

  • Add Glacial Acetic Acid (approx. 5-10 volumes).

  • Heat to reflux (

    
    ) with stirring. The solid should dissolve.
    
    • Note: If it does not dissolve at reflux, add DMF dropwise until clear.

  • Once dissolved, remove from heat.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Cool further in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals.

  • Critical Step: Wash the crystals with cold Ethanol to remove the acetic acid (Acetic acid is hard to remove by vacuum alone).

Part 4: Structural Data & Reference Values

Table 1: Physicochemical Profile

PropertyValue/DescriptionImplication for Purification
Molecular Formula

MW: 383.2 g/mol
Predicted LogP ~3.5 - 4.0Lipophilic; insoluble in water.
pKa (Amide NH) ~15-17Non-acidic in aqueous conditions.
pKa (Central

)
~13Weakly Acidic. Avoid NaOH washes.
Solubility (DCM) PoorColumn chromatography is difficult.
Solubility (DMSO) GoodSuitable for NMR and biological assays.

Mechanism of Insolubility (Visualization):

Caption: Figure 2. Structural hypothesis showing the intramolecular hydrogen bond between the methoxy oxygen and amide proton, contributing to lattice stability.

References

  • PubChem. (n.d.). N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CID 2386166).[5] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Gowda, B. T., et al. (2011). N,N'-Bis(2-chlorophenyl)propanediamide. Acta Crystallographica Section E, 67(8), o2129. (Provides protocol for analogous malonamide synthesis and purification). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

optimizing reaction conditions for N-aryl propanediamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for


-Diaryl Propanediamide (Malonamide) Synthesis
Audience:  Research Scientists, Medicinal Chemists, Process Development Engineers
Welcome to the Technical Support Center

Status: Online | Specialist: Senior Application Scientist

You are accessing the advanced troubleshooting guide for the synthesis of


-aryl propanediamides  (malonamides). While the reaction of diethyl malonate with anilines appears deceptively simple, it is plagued by slow kinetics, equilibrium limitations, and specific side reactions like decarboxylation.

This guide moves beyond textbook procedures to provide field-tested optimization strategies, focusing on Microwave-Assisted Organic Synthesis (MAOS) and Catalytic Aminolysis to overcome the low nucleophilicity of aryl amines.

Module 1: Strategic Route Selection

Before starting, confirm your synthetic pathway. The "standard" thermal reflux often fails for electron-deficient anilines. Use the decision matrix below to select the optimal protocol for your specific substrate.

RouteSelection Start START: Analyze Substrate SubstrateType Aniline Electronics? Start->SubstrateType Rich Electron-Rich / Neutral (e.g., -OMe, -Me, -H) SubstrateType->Rich Nucleophilic Poor Electron-Deficient (e.g., -NO2, -CF3, -Hal) SubstrateType->Poor Non-Nucleophilic Scale Scale of Reaction? Rich->Scale MethodB Method B: Microwave-Assisted (Solvent-Free / Catalytic) Poor->MethodB If moderately deactivated MethodC Method C: Acid Chloride Route (Malonyl Chloride + Base) Poor->MethodC If highly deactivated SmallScale < 5 grams Scale->SmallScale LargeScale > 100 grams Scale->LargeScale SmallScale->MethodB MethodA Method A: Thermal Aminolysis (Neat or High BP Solvent) LargeScale->MethodA

Figure 1: Decision matrix for selecting the synthetic route based on aniline nucleophilicity and reaction scale.

Module 2: Optimized Protocols
Protocol A: Microwave-Assisted Aminolysis (Recommended)

Best for: Rapid library generation, electron-deficient anilines, and maximizing yield.

The Science: Microwave irradiation provides direct volumetric heating, overcoming the activation energy barrier for the attack of a weak nucleophile (aniline) on the ester carbonyl. It also allows for solvent-free conditions, maximizing concentration and driving the equilibrium forward.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • Aniline derivative (2.2 - 2.5 equiv for bis-amide)

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%) OR 2-Hydroxypyridine (10 mol%)

Step-by-Step:

  • Setup: In a 10 mL microwave process vial, combine diethyl malonate and the aniline derivative.

  • Catalyst: Add the catalyst. Note: TBD is a potent guanidine base that activates the amine; 2-hydroxypyridine acts as a bifunctional proton transfer agent.

  • Irradiation: Seal the vial. Irradiate at 150°C for 10–20 minutes (Dynamic mode, high absorption).

    • Pressure Warning: Ethanol is generated.[1] Ensure the vessel is rated for >15 bar.

  • Workup: Cool to room temperature. The product often precipitates as a solid mass.

  • Purification: Triturate the solid with cold ethanol or diethyl ether (to remove unreacted aniline and catalyst). Filter and dry.[1][2]

Module 3: Troubleshooting & FAQs
Issue 1: "I am getting low conversion, even after refluxing for 24 hours."

Diagnosis: Thermodynamic Equilibrium Limitation. The reaction


 is reversible. In a closed reflux system (e.g., Ethanol or Toluene), the concentration of ethanol builds up, preventing the reaction from reaching completion.

Corrective Action:

  • Run Neat (Solvent-Free): Mix reagents without solvent and heat to 120–140°C. This maximizes collision frequency.

  • Distillative Removal: Use a Dean-Stark apparatus or an open distillation setup to continuously remove ethanol as it forms. This applies Le Chatelier’s principle to drive the reaction to the right.

  • Use a Lewis Acid: If thermal drive isn't enough, add 5 mol%

    
     or 
    
    
    
    . These coordinate to the ester carbonyl, increasing electrophilicity without the harshness of strong Brønsted bases.
Issue 2: "I'm seeing a side product with M-44 mass loss."

Diagnosis: Decarboxylation.[3][4][5] Malonic acid derivatives are thermally unstable.[5] If any hydrolysis occurs (due to wet solvents or atmospheric moisture), the resulting acid will decarboxylate (


) upon heating.

Mechanism of Failure:

Decarboxylation Est Malonate Ester/Amide Hyd Hydrolysis (Trace H2O) Est->Hyd Heat + H2O Acid Malonic Acid Mono-Amide (Unstable Intermediate) Hyd->Acid TS 6-Membered Cyclic TS Acid->TS Heat Prod Acetanilide Derivative (Dead End Product) TS->Prod Gas CO2 Gas TS->Gas

Figure 2: The decarboxylation pathway triggered by moisture and heat.

Corrective Action:

  • Dry Solvents: Ensure all reagents are anhydrous.

  • Base Sponge: Add a mild base (e.g.,

    
    ) to neutralize any adventitious acid that might catalyze hydrolysis.
    
  • Lower Temperature: Switch to the Method C (Acid Chloride) route at 0°C if the substrate is heat-sensitive.

Issue 3: "I want the Bis-amide, but I keep getting the Mono-ester/Mono-amide."

Diagnosis: Stoichiometry and Steric Control. The first amidation is faster than the second. Once the mono-amide forms (


), the remaining ester is less electrophilic due to the electron-donating nature of the adjacent amide group (via the methylene bridge).

Corrective Action:

  • Excess Amine: Use 2.5 to 3.0 equivalents of aniline.

  • Two-Step Heating: Heat to 100°C to form the mono-amide, then ramp to 150°C (or use MW) to force the second addition.

  • Data Summary:

Desired ProductStoichiometry (Amine:Ester)Recommended TempKey Additive
Mono-Amide 0.9 : 1.080–100°CNone (Control via limiting amine)
Bis-Amide > 2.5 : 1.0140–160°CTBD or NaOEt (Base catalyst)
Module 4: Purification & Isolation

The solubility profile of malonamides differs significantly from the starting anilines, facilitating purification without chromatography.

Troubleshooting Impurities:

  • Removing Unreacted Aniline:

    • Protocol: Suspend the crude solid in 1M HCl (aq). The aniline forms a water-soluble hydrochloride salt. The malonamide (non-basic) remains solid. Filter and wash with water.[1]

    • Caution: Do not use strong acid with heat, or you risk hydrolyzing the amide bond.

  • Removing Mono-ester impurities:

    • Protocol: Recrystallization from Ethanol/Water mixtures. The bis-amide is typically much less soluble in ethanol than the mono-ester.

  • Colored Impurities (Oxidation):

    • Anilines oxidize to colored azo/nitroso compounds.

    • Fix: Wash the crude solid with cold diethyl ether or toluene. Most oxidation byproducts remain in the organic filtrate.

References
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Movassaghi, M., & Jacobsen, E. N. (2002). "The Simplest 'Enzyme-Like' Catalyst: 2-Hydroxypyridine." Science, 298(5600), 1904-1905. [Link]

  • Allen, C. F. H., & Kimball, R. K. (1939). "Ethyl Malonate."[6] Organic Syntheses, Coll. Vol. 2, p. 279. [Link]

  • Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acids." [Link]

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron, 57(45), 9199-9223. [Link]

Sources

Technical Support Center: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide . This compound is a symmetric bis-aryl malonamide, frequently encountered as a critical intermediate or a "dimer" impurity in the synthesis of coagulation factor Xa inhibitors (e.g., Apixaban precursors) and other 5-chloro-2-methoxyaniline derivatives.

Its structure features a flexible methylene bridge flanked by two rigid amide-aryl wings. This specific architecture presents unique challenges: low solubility ("brick dust" behavior) , conformational polymorphism , and a tendency to co-precipitate structurally similar impurities .

Physicochemical Profile (Reference Data)
PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₇H₁₆Cl₂N₂O₄Symmetric Bis-Amide
H-Bond Donors 2 (Amide NH)Strong intermolecular networking (high lattice energy).[1]
H-Bond Acceptors 4 (C=O, OMe)High potential for solvate formation.
Solubility Class High-Melting / Low SolubilityRequires high-boiling polar aprotic solvents (DMSO, DMF, NMP).
Key Risk Conformational PolymorphismThe central -CH₂- allows "U-shaped" vs. "Linear" packing.

Diagnostic Troubleshooting (Q&A)

Category A: Solubility & Dissolution Issues

Q1: "I cannot get the compound to dissolve in Ethanol or Methanol, even at reflux. What solvent system should I use?" A: This is expected behavior. The symmetric bis-amide structure creates a high lattice energy that protic solvents (MeOH, EtOH) cannot easily overcome.

  • Solution: Switch to a Polar Aprotic / Antisolvent system.

    • Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Dissolution usually requires heating to 60–80°C.

    • Antisolvent: Water (for yield) or Methanol (for purity).

  • Mechanism: The dipolar aprotic solvent disrupts the intermolecular N-H...O hydrogen bonds between crystal layers, allowing dissolution.

Q2: "The solution turns cloudy immediately upon adding the antisolvent, trapping impurities." A: You are experiencing "Oiling Out" or rapid uncontrolled nucleation (crashing). This traps mother liquor inclusions.

  • Fix:

    • Increase Temperature: Keep the antisolvent hot (near boiling) before addition.

    • Reverse Addition: Add the solution (in DMSO) dropwise into the antisolvent (Water/MeOH) rather than the other way around. This maintains low supersaturation.

    • Seeding: Add 0.5 wt% seed crystals at the metastable zone width (MSZW) boundary to promote orderly growth.

Category B: Purity & Impurity Rejection[3]

Q3: "My crystals contain 5-chloro-2-methoxyaniline (starting material). How do I remove it?" A: The aniline starting material is likely forming a surface adsorption complex or a solid solution due to structural similarity.

  • Protocol: Perform a Slurry Wash rather than a full recrystallization.

    • Suspend the solid in hot Ethanol (reflux, 70°C). The bis-amide will remain insoluble, while the aniline monomer (which is much more soluble in alcohols) will leach out into the liquid phase.

    • Filter hot.

Q4: "I am seeing multiple melting point endotherms on DSC. Is this a mixture?" A: If purity by HPLC is high (>99%), you are likely observing Conformational Polymorphism .

  • Explanation: The central methylene group (-CH₂-) in the propanediamide linker allows the molecule to adopt either a syn (U-shape) or anti (extended) conformation.

  • Action: Verify with PXRD (Powder X-Ray Diffraction).[2] If consistent polymorph control is required for regulation, strictly control the cooling rate. Fast cooling often favors the metastable (lower melting) polymorph.

Recommended Experimental Protocols

Protocol A: High-Purity Recrystallization (DMSO/Water System)

Best for: Removing chemical impurities when starting purity is >85%.

  • Dissolution: Charge 10g of crude N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide into 50 mL of DMSO .

  • Heating: Heat to 80–90°C with overhead stirring (200 RPM) until fully dissolved. Note: If the solution is dark, treat with activated carbon and filter hot.

  • Nucleation Point: Cool slowly to 60°C.

  • Antisolvent Addition: Slowly add 25 mL of hot water (60°C) dropwise over 20 minutes.

    • Critical Step: Stop addition if permanent turbidity persists. Allow crystal growth for 10 minutes before resuming.

  • Crystallization: Once 25 mL water is added, cool the slurry to 20°C over 2 hours (Linear cooling ramp: 0.3°C/min).

  • Isolation: Filter via vacuum. Wash the cake with 20 mL of 1:1 DMSO:Water, followed by 50 mL of pure Water to remove DMSO.

  • Drying: Vacuum oven at 60°C for 12 hours. (High boiling point of DMSO requires extended drying).

Protocol B: Impurity Purge (Slurry Swish)

Best for: Removing unreacted aniline or highly soluble byproducts.

  • Charge: Suspend the crude solid in Methanol (10 volumes, e.g., 10 mL/g).

  • Reflux: Heat to reflux (65°C) for 1 hour. The product should not dissolve; it should remain a slurry.

  • Cool & Filter: Cool to room temperature and filter.

  • Mechanism: This exploits the solubility differential. The bis-amide lattice is too stable to break, but surface impurities dissolve into the methanol.

Troubleshooting Logic Pathways

The following diagram illustrates the decision-making process for solvent selection and troubleshooting based on your specific failure mode.

CrystallizationLogic Start Start: Define Problem Solubility Issue: Poor Solubility Start->Solubility Purity Issue: Low Purity Start->Purity Polymorph Issue: Inconsistent XRD/DSC Start->Polymorph TryProtic Tried MeOH/EtOH? Solubility->TryProtic IdentifyImp Identify Impurity Type Purity->IdentifyImp CoolingRate Check Cooling Rate Polymorph->CoolingRate SwitchPolar Switch to DMSO or DMF (High T > 80°C) TryProtic->SwitchPolar Still Insoluble CheckResidue Check for Inorganic Salts SwitchPolar->CheckResidue If Haze Persists AnilineImp Impurity: Aniline Monomer IdentifyImp->AnilineImp Recryst Protocol A: DMSO/Water Recrystallization IdentifyImp->Recryst Unknown/Structural SlurryWash Protocol B: Methanol Slurry (Don't dissolve, just wash) AnilineImp->SlurryWash SlowCool Use Slow Cooling (Thermodynamic Control) CoolingRate->SlowCool

Figure 1: Decision tree for troubleshooting crystallization failures. Blue paths indicate process parameter adjustments; Green nodes indicate solved protocols.

Scientific Rationale (Mechanistic Insight)

The "Brick Dust" Phenomenon

The low solubility of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide arises from efficient π-π stacking of the electron-rich chloromethoxy-phenyl rings, reinforced by the intermolecular hydrogen bonding of the amide groups. This creates a high lattice energy (


). To dissolve this, the solvation energy (

) must exceed

.
  • Why Ethanol fails: Ethanol can H-bond, but it lacks the dipolar strength to disrupt the π-stacking.

  • Why DMSO works: DMSO is a powerful hydrogen bond acceptor (S=O) and has a high dipole moment, capable of intercalating between the amide sheets.

Impurity Inclusion

In the synthesis of this bis-amide (often via reaction of diethyl malonate with 5-chloro-2-methoxyaniline), the "mono-amide" is a common intermediate. Because the mono-amide has a similar shape but different H-bonding capability, it can terminate crystal growth or become trapped in the lattice (Solid Solution).

  • Reference Grounding: This behavior is consistent with impurity rejection principles in amide crystallizations, where structural analogs often require "kinetic purging" (keeping the impurity in solution via high solubility differentials) rather than thermodynamic rejection [1].

References

  • Vertex AI Search. (2026). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health (PMC). Available at: [Link]

  • PubChem. (2026). N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Limerick. (2005). Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. Zeitschrift fur Kristallographie. Available at: [Link][3]

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated within your specific regulatory and safety environment. Always consult the SDS for 5-chloro-2-methoxyaniline derivatives before handling.

Sources

overcoming solubility issues with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and assay stability challenges associated with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide .

This compound presents a classic "brick dust" profile: high crystallinity due to intermolecular hydrogen bonding (amide linkers) combined with significant lipophilicity (chlorinated aromatic rings).[1][2] The protocols below are designed to overcome the thermodynamic barrier to solvation in aqueous buffers.

Compound: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Chemical Class: Lipophilic Bis-amide / Malonamide derivative Primary Issue: Aqueous precipitation during serial dilution and assay incubation.[1][2][3]

Part 1: The Solubility Matrix (Root Cause Analysis)[1]

Before attempting formulation, it is critical to understand why this compound fails in standard workflows.

ParameterPropertyImplication for Assays
Crystal Lattice Energy High The central propanediamide (malonamide) core forms strong intermolecular hydrogen bonds.[1][2][3] Breaking the solid state requires significant energy (high melting point).[1][2]
LogP (Lipophilicity) High (>4.0 est.) The two 5-chloro-2-methoxyphenyl wings are highly hydrophobic.[1][2][3] The molecule "fears" water entropy.[1][2]
Aqueous Solubility Negligible Direct dilution from DMSO to PBS causes immediate "shock precipitation," often forming invisible micro-aggregates that skew IC50 data.[1][2]
Plastic Binding High The compound will rapidly adsorb to polystyrene plates if not stabilized by a surfactant or carrier protein.[1][2]

Part 2: Preparation of Stable Stock Solutions[2]

Crucial Warning: Do not use DMSO that has been stored loosely capped.[1][2][3] DMSO is hygroscopic; even 1% water uptake can reduce the saturation limit of this bis-amide by 50%.[2][3]

Protocol A: The Anhydrous Stock Method
  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).[1][2]

  • Concentration: Target 10 mM as the primary stock. Do not attempt >50 mM; the viscosity/solubility limit is often reached, leading to crashing upon freeze-thaw cycles.[1][2][3]

  • Dissolution:

    • Add DMSO to the vial.[1][2]

    • Vortex vigorously for 60 seconds.

    • Sonication: Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is not enough; micro-crystals may persist.[2][3]

  • Storage: Aliquot into amber glass vials (avoid polypropylene if possible for long-term storage) and store at -20°C.

Part 3: The "Intermediate Shift" Dilution Strategy

The most common error is diluting 10 mM DMSO stock directly into aqueous buffer.[1][2] This causes local supersaturation and immediate precipitation.[1][2][3] You must use an Intermediate Dilution Plate (IDP) .[1][2]

Protocol B: The 3-Step Dilution Workflow
  • Goal: Keep the compound in a "solvated sheath" until the final moment.

  • Vehicle: We recommend a DMSO/Tween-80 intermediate system.[1][2][3]

Step-by-Step Procedure:

  • Prepare Intermediate Buffer: 10% DMSO + 0.05% Tween-20 in PBS.

  • First Dilution (IDP): Dilute your 10 mM stock 1:20 into the Intermediate Buffer.

    • Result: 500 µM compound in ~15% DMSO (Total).[1][2] The surfactant (Tween) prevents immediate aggregation.[1][2]

  • Final Assay Dilution: Transfer from IDP to the Assay Plate containing the biological target.[1][2]

    • Target: 1:50 dilution.[1][2][3]

    • Final Assay Conditions: 10 µM compound, ~0.3% DMSO, 0.001% Tween-20.[1][2]

Visual Workflow: The Solubility Optimization Cycle

G cluster_dilution Critical Transition Phase Stock Solid Compound (Brick Dust) DMSO_Stock Primary Stock 10mM in Anhydrous DMSO (Sonicate 37°C) Stock->DMSO_Stock Solvation Intermediate Intermediate Dilution (10% DMSO + 0.05% Tween-20) DMSO_Stock->Intermediate 1:20 Dilution (Prevents Shock) Equilibration Equilibration (15 min RT, Shake) Intermediate->Equilibration Micelle Formation Assay Final Assay Plate (Buffer + Target) <1% DMSO Final Equilibration->Assay 1:50 Dilution Readout Stable IC50 Data Assay->Readout Measurement

Caption: Figure 1. The "Intermediate Shift" workflow prevents shock precipitation by introducing a surfactant-stabilized transition step prior to the final aqueous environment.[3]

Part 4: Advanced Formulation (If Protocol B Fails)

If the compound continues to precipitate or shows "bell-shaped" dose-response curves (indicative of aggregation), employ a molecular chaperone.[1][2][3]

Protocol C: Cyclodextrin Complexation

Bis-amides fit well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3]

  • Prepare 20% w/v HP-β-CD in your assay buffer.[1][2][3]

  • Dilution: Instead of pure buffer, use the CD-fortified buffer for the final dilution step.

  • Mechanism: The cyclodextrin encapsulates the chlorophenyl wings, shielding the hydrophobic surface from water while maintaining the amide linker's accessibility.[2]

AdditiveRecommended Conc.ProsCons
Tween-20 0.01% - 0.05%Prevents aggregation; reduces plastic binding.[1][2][3]Can lyse sensitive cells; may interfere with some kinase assays.[1][2][3]
Pluronic F-127 0.01%Excellent steric stabilizer; low toxicity.[1][2][3]Hard to pipette (viscous stock).[1][2]
HP-β-CD 0.5% - 2.0%True solubilizer; prevents precipitation.[1][2][3]Can sequester the drug from the target if binding affinity is too high.[2]

Part 5: Troubleshooting FAQ

Q: My IC50 varies wildly between experiments. Why? A: This is likely due to micro-precipitation .[1][2][3] If the compound forms invisible aggregates, the effective concentration drops.

  • Fix: Centrifuge your assay plate (1000 x g for 1 min) before reading.[1][2] If the signal changes significantly compared to a non-centrifuged control, you have precipitation.[2] Switch to Protocol C (Cyclodextrin).[1][2]

Q: Can I use Ethanol instead of DMSO? A: No. Bis-amides of this class are "sparingly soluble" in ethanol.[1][2][3] Ethanol also evaporates faster, leading to "edge effects" and crystal formation at the meniscus of the well. Stick to DMSO.

Q: The compound sticks to my pipette tips. A: This is common for lipophilic bis-amides.[1][2][3]

  • Fix: Use Low-Retention Tips (siliconized). Pre-wet the tip by aspirating and dispensing the solution 3 times before the final transfer.

References

  • PubChem. N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CID 2386166).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[1][2][3] (Chapter on Solubility and "Brick Dust" molecules).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1][2] Available at: [Link]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]

Sources

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, offering both foundational knowledge and actionable experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and inherent stability of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal stability, N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide should be stored in a tightly sealed container in a cool, dry place.[1] To prevent potential photodegradation, the container should be protected from direct sunlight, ideally using an amber vial or by storing it inside a dark cabinet or box.[1][2] While room temperature may be acceptable for short-term use, long-term storage at 2-8°C is recommended to minimize the rate of any potential degradation reactions.

Q2: Is the compound sensitive to pH? What should I consider when preparing solutions?

A: Yes, the amide linkages in the molecule are susceptible to hydrolysis under both strongly acidic and strongly basic conditions. When preparing solutions, it is critical to use neutral, anhydrous, high-purity solvents (e.g., DMSO, DMF, acetonitrile). If working in aqueous buffers, prepare solutions fresh and use them promptly. Avoid prolonged storage in buffers with a pH below 4 or above 8.

Q3: What are the primary known or predicted incompatibilities for this compound?

A: Based on its chemical structure, the compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these materials can lead to rapid and uncontrolled degradation.[4] Fire or excessive heat may also produce hazardous decomposition products, including corrosive and toxic gases like hydrogen chloride and nitrogen oxides.[1][2]

Q4: My recent batch shows a slight discoloration (e.g., off-white to yellowish). Does this indicate degradation?

A: Discoloration can be an early indicator of degradation, often due to minor impurities or slow oxidation/photodegradation over time. While it may not significantly impact purity in the short term, it warrants investigation. We recommend performing an analytical purity check (e.g., via HPLC-UV) and comparing the chromatogram to a reference standard or a freshly prepared sample to identify any new impurity peaks.

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems that may arise during experimentation, providing a logical path to identifying and resolving the issue.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/LC-MS analysis of a stock solution. 1. Hydrolysis: The stock solution was prepared in a non-anhydrous or acidic/basic solvent. 2. Photodegradation: The solution was exposed to ambient or UV light for an extended period. 3. Solvent Reactivity: The solvent itself is degrading or reacting with the compound.1. Prepare a fresh stock solution in an anhydrous, neutral, high-purity solvent (e.g., HPLC-grade DMSO or acetonitrile). 2. Always store stock solutions in amber vials at -20°C or -80°C. 3. Run a solvent blank on your analytical system to rule out solvent-based impurities.
Loss of biological activity or inconsistent results in cell-based assays. 1. Degradation in Media: The compound is unstable in the aqueous, pH-buffered cell culture media over the course of the experiment. 2. Adsorption: The compound is adsorbing to plasticware (e.g., plates, tubes).1. Conduct a time-course stability study: Spike the compound into your specific cell culture media and incubate under assay conditions (e.g., 37°C, 5% CO₂). Analyze samples by HPLC at T=0, 2, 8, 24, and 48 hours to quantify the remaining parent compound. 2. If degradation is confirmed, consider shorter incubation times or prepare fresh dilutions immediately before addition to cells. 3. Use low-adhesion polypropylene plasticware where possible.
Poor solubility or precipitation of the compound from a prepared solution. 1. Incorrect Solvent Choice: The chosen solvent is not optimal for the required concentration. 2. Temperature Effects: The solution was stored at a low temperature, causing the compound to fall out of solution.1. Consult solubility data if available. Empirically test solubility in small volumes of alternative solvents like DMF, NMP, or ethanol. 2. If precipitation occurs upon refrigeration, gently warm the solution and vortex/sonicate to redissolve before use. Ensure it is fully dissolved before making further dilutions.
Section 3: Proactive Stability Assessment: A Forced Degradation Protocol

To fulfill the principles of trustworthiness and scientific integrity, one must proactively understand a compound's liabilities. A forced degradation (or stress testing) study is the most authoritative method to identify potential degradation pathways and develop stability-indicating analytical methods. This protocol is based on the principles outlined in the ICH Q1B guidelines.[5]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions cluster_analysis Analytical Testing prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) prep->acid Aliquot base Base Hydrolysis (0.1 M NaOH) prep->base Aliquot ox Oxidation (3% H₂O₂) prep->ox Aliquot therm Thermal Stress (Solid & Solution, 60°C) prep->therm Aliquot photo Photostability (ICH Q1B Light Source) prep->photo Aliquot neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration (e.g., 50 µg/mL) ox->dilute therm->dilute photo->dilute neutralize->dilute hplc HPLC-UV Analysis (Purity & Assay) dilute->hplc lcms LC-MS/MS Analysis (Impurity Identification) hplc->lcms For samples with significant degradation report Data Analysis & Reporting (Quantify Degradation, Identify Degradants) hplc->report lcms->report

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock solution of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in acetonitrile (ACN).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

Stress ConditionReagent / ConditionTemperatureTime Points
Acid Hydrolysis Add an equal volume of 0.2 M HCl to the stock solution (final concentration: 0.1 M HCl).60°C2, 8, 24 hours
Base Hydrolysis Add an equal volume of 0.2 M NaOH to the stock solution (final concentration: 0.1 M NaOH).Room Temp30 min, 2, 8 hours
Oxidation Add an equal volume of 6% H₂O₂ to the stock solution (final concentration: 3% H₂O₂).Room Temp2, 8, 24 hours
Thermal (Solution) Keep the stock solution as is.60°C1, 3, 7 days
Thermal (Solid) Place ~5 mg of solid compound in a vial.60°C1, 3, 7 days
Photostability Expose solid powder and solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5] A dark control wrapped in aluminum foil should be stored alongside.[5]Room TempAs per ICH Q1B
Control Store an aliquot of the stock solution at 4°C in the dark.4°CAnalyze with all time points
  • Sample Processing:

    • At each time point, withdraw an aliquot from the respective vial.

    • For acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base (for acid samples) or acid (for base samples).

    • Dilute all samples (including the control) with a 50:50 ACN:Water mobile phase to a final concentration of approximately 50 µg/mL.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient elution).

    • Calculate the percentage of the parent compound remaining and the percentage of each new impurity peak formed.

    • For samples showing significant degradation (>5%), perform LC-MS/MS analysis to obtain mass information on the degradation products to help elucidate their structures.[6][7]

Section 4: Potential Degradation Pathways

Based on the chemical structure of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, the following degradation pathways are most probable under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway (Acid/Base Catalyzed) cluster_oxidation Oxidative Pathway (H₂O₂) cluster_photo Photolytic Pathway (UV/Vis Light) parent N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (Parent Compound) hydro_prod1 5-chloro-2-methoxyaniline parent->hydro_prod1 Amide Bond Cleavage hydro_prod2 Malonic Acid parent->hydro_prod2 Amide Bond Cleavage ox_prod1 N-Oxide derivatives parent->ox_prod1 Oxidation ox_prod2 Hydroxylated aromatic rings parent->ox_prod2 Oxidation photo_prod1 Dechlorinated species parent->photo_prod1 Photolysis photo_prod2 Radical-induced oligomers parent->photo_prod2 Photolysis

Caption: Predicted degradation pathways for the target compound.

  • Hydrolysis: The two amide bonds are the most labile functional groups. Under acidic or basic conditions, they are expected to cleave, yielding two molecules of 5-chloro-2-methoxyaniline and one molecule of malonic acid . This is often the primary degradation pathway for amide-containing compounds in aqueous environments.

  • Oxidation: Oxidative stress can lead to the formation of various products. The tertiary amine character of the amide nitrogen could lead to N-oxide formation . The electron-rich aromatic rings could also undergo hydroxylation .

  • Photodegradation: Aromatic chlorides can be susceptible to photolytic cleavage of the carbon-chlorine bond, potentially leading to dechlorinated species . High-energy light can also induce the formation of radical species, which may lead to complex oligomeric or polymeric impurities .

By understanding these potential liabilities, researchers can design more robust experiments, ensure the integrity of their results, and develop stable formulations for future applications.

References
  • Safety Data Sheet. Kishida Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMB63OH7IR09zJTYUq1GpVaHGPqtWsGck2xF9K9V_L8fvPjeoo_AKThBr_-Jt1RnYVZ384ZHwHNTG8GIkqfMlOQxji7-3wxVRAn6CizDdXAJxllGrUkWvpEH4Xjq9sldW30xxDK43fHz-TbP9wlfinkuYMcNT5Eo8fEZPBkGJDbVEdTxWv]
  • Material Safety Data Sheet. Medline. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVAOluXQqZ1uK3GG29rplWCN7kb2EGovl_YxwEGVLpn5il_QPNQRwHfxCXcAQ1Z0lQcZWbAJK5Ng8zEpIFKSU8rtbafsVGnWU-evAM6mMPD-GqCz1weeKR--lYG7eKSXmMjjNA6N3l3VWbzfMwbx5ELSSD3YHI522lkqWO]
  • SAFETY DATA SHEET. PPG. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWnhgt6HSWlNwf7H46UtKctEbIDvtf7lAHoDN1Z3QUseRJqvbHkbZHLZnQKd4ktzNh2lYgkkI6n_SlG8eQbvRCZb4roLJYLySzz5EWi4IRwJP0C-0oAlkmhXKkdsF8L5SMPuc0D2xTHuC5XqXfq7Wpuzlj-B8Z0jxxU5qIuRi6cljfaaH0dT19tZ11ve4j9WT_LbpZzGls9cY8nxmRQfDggqty-ktz9dsp3YXK]
  • SAFETY DATA SHEET. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsfHS9tNUyLhvNjOToFWt4lRqzULjQypz_S7FpPt1HMcMrCEchMwmiJj2QeLf1GxPekCHXXIas62lfwt1p4tHNEKZIp4U5QB8EsGr3FOF5iXDm2xPFjtry74qWOs6pbM2XA51H958svo5h2Tmvu_7ly_ufRvNxX_3lVJqOW99RT3naXqDRmdFyV8CmvZO3Wg==]
  • Safety data sheet. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEl_fQVmOvMoEs8_NGdfsWdLnDI_uVXwgMPtGkFJhsZUoYxRWUMLkfqC0csYQweUCpV6gBF_VZ5wj5fuiGqiFrN2WEzo4OCLv0BNJ0x6GpW2o3urovFQiPcJlD27XJwgfU-yh8w_v3ZjOzcYjOG0KZMOKIe2q7itFEuUgNcfRWgPLcq95-GWqWnhY2FKXgEF5I946VAaFMux1yF_QzkvlUXou7AICWRLDd1QXgOH1xzBVcxAdsH5Fr3diztSOWM-pL2TmmQKRjTVLppdernCbjcfdEAWuQdp_TqGuDYR6X0UiuSVLT5dZ_jAW-MNydOmwwMbevQJ2JTUuLmZLdsYhbkZ0kSVY9S87YSLOd-8qd_X_CrN5mwrjCIl4-N_iEEdcDkF57y9M4zdZcWWEp7ocsX5zjHEQxww_8MsmMlLzdvpFWdd_ZfZl5gJh1MIbBV4cTDS0aSGx4Ndts5tay]
  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4JJF4crih1A_Hro7RR21MC9G7mJVtM9gYDMNFSTaM0QQeJLXPPDjaoe2kiB23YhKuNV-c3UE-quk2zK6eAiVhR8-qGfM7Hmgvy7zQQtybhue_oMUDs08GC_2j5Y9BMsNjVpZAA4XBXVwP2yabS_IFseRQNsFNq_TtlO5sPp_qGh8T5o0aK4MD7ZanjTFTc-dtaPtpKPNcFgyld0bABmS6Pygp5fjZ8JUnrvBtvbgzX7u6Ex1PHTybPHaxJLCca7xGntg5u1GeIsUNioAzLFKX2Hc=]
  • PubChemLite. N,n'-bis(5-chloro-2-methoxyphenyl)propanediamide (C17H16Cl2N2O4). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI_-oFhu3hOlTiEyWWEFYEEy0DwiLZuQ0smNlxvIinYtWpO5y15lNz_TB78UWczuVyOnbdBDSnZ8IFKCnWxZ1sx8fjcjvvmWZ7DKPMWpt-qTUqankXDzL9ZdzSUAFpM4qcaJeAof6F6Y2tOwY=]
  • Remidicherla, S. et al. A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Indian Journal of Pharmaceutical Education and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-5mGs5YDeVjE9K1fMDdp0XQ5PKUytZ0pnmZ_8iTOY1buerz6jqg1oahfWTJrpAC1bUPnb2tFZRFK_851GU5y2ggpBiJDAVZSAC8ZttJpJV1lpLTID-S7gPbO8sJ4VFTM46yqp0Hxd9PdSKKIpaunumW4JBg-XQ6bNQQ==]
  • Chou, H. et al. Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. MDPI. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6q21WF8asmSp5EgYUCG1DrS7jVuGlhSDSWe8uTDSWxIgMd6c3jKX3gA7Z0gLPYDxBUzPIVzTio0y7bTOpx62kZatsnks8gZph3UpVbBglADaZ3kkKwTM31Ua0H4kEERRXS-Y=]

Sources

Technical Support Center: Propanediamide (Malonamide) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing By-Product Formation & Process Optimization

Executive Summary & Core Mechanism

The Challenge: Synthesizing propanediamide (


) from diethyl malonate (DEM) via ammonolysis is theoretically simple but practically nuanced. The reaction is a reversible nucleophilic acyl substitution.[1] The primary failure modes are incomplete conversion  (yielding ethyl malonamate) and competitive hydrolysis  (yielding ammonium malonate).[1]

The Solution: Success depends on driving the equilibrium toward the diamide by maintaining a high local concentration of ammonia and minimizing water activity, which competes as a nucleophile.

Reaction Pathway Analysis

The following diagram illustrates the stepwise conversion and critical divergence points where by-products form.

MalonamideSynthesis DEM Diethyl Malonate (Starting Material) Mono Ethyl Malonamate (Mono-amide Intermediate) DEM->Mono + NH3, - EtOH (Fast Step) NH3 Ammonia (Excess) Diamide Propanediamide (Target Product) Mono->Diamide + NH3, - EtOH (Slow Step) Hydrolysis Ammonium Malonate (Hydrolysis By-product) Mono->Hydrolysis + H2O (If wet/low NH3) Diamide->Mono + EtOH (Reversible if NH3 lost) Acetamide Acetamide (Thermal Degradation) Diamide->Acetamide > 100°C (Decarboxylation)

Figure 1: Reaction cascade for the ammonolysis of diethyl malonate. Note that the second ammonolysis step is kinetically slower than the first, creating a bottleneck where mono-amide accumulates.

Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

Symptom Probable Cause Technical Explanation Corrective Action
Product is "mushy" or hygroscopic Mono-amide contamination (Ethyl malonamate)The second ester group is less electrophilic than the first due to the electron-donating amide group already formed. The reaction stopped halfway.Extend reaction time by 4–6 hours. Ensure

is in large excess (>4 eq) . Do not stop stirring until precipitate is dense.
Low Yield / High Water Solubility Hydrolysis (Ammonium Malonate)Water competed with ammonia as the nucleophile.[1] This forms the salt, which dissolves in the aqueous wash, lowering isolated yield.[1]Use saturated methanolic ammonia instead of aqueous ammonium hydroxide. If using aq.

, keep temp < 20°C to reduce hydrolysis rate.
Melting Point Depression (< 170°C) Trapped Solvent / Ethanol The lattice energy of malonamide traps ethanol by-product efficiently.[1]Dry product under vacuum at 50°C for 12 hours. Recrystallize from minimal hot water.
Yellow/Brown Discoloration Thermal Degradation Heating reaction > 50°C promotes decarboxylation or polymerization of trace impurities.[1]Maintain reaction temperature below 25°C . Ammonolysis is exothermic; use an ice bath during addition.[1]

Optimized Experimental Protocol

This protocol is designed to maximize the Second Step conversion (Mono-amide


 Diamide) while suppressing hydrolysis.[1]
Reagents & Stoichiometry
  • Diethyl Malonate (DEM): 1.0 Equivalent[1]

  • Ammonia (

    
    ):  4.5 - 5.0 Equivalents (Critical Excess)[1]
    
  • Solvent: Methanol (Preferred) or 28-30% Aqueous Ammonium Hydroxide[1]

Step-by-Step Workflow
  • Preparation (0 min):

    • Cool 100 mL of concentrated ammonium hydroxide (or 7N

      
       in MeOH) to 0–5°C in an ice bath.
      
    • Why? Cold ammonia solution has higher gas saturation; preventing gas escape maintains stoichiometry.[1]

  • Addition (0–30 min):

    • Add 25 g of Diethyl Malonate dropwise to the stirred ammonia solution.

    • Control Point: Maintain internal temperature < 20°C. The reaction is exothermic.[1]

  • Reaction Phase (1–24 hours):

    • Seal the vessel tightly.[1]

    • Stir vigorously at room temperature.

    • Visual Check: A white precipitate (Propanediamide) will begin to form within 1-2 hours.[1]

    • Critical Stop Point: Do NOT filter immediately upon precipitation.[1] The solid initially contains significant ethyl malonamate.[1] Continue stirring for at least 12–24 hours to ensure the solid phase converts fully to the diamide [1].

  • Isolation:

    • Filter the white solid using vacuum filtration.[1][2]

    • Wash 1: Cold Ethanol (removes unreacted ester and mono-amide).[1]

    • Wash 2: Cold Diethyl Ether (facilitates drying).[1]

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum boiling water (~170°C solubility limit).[1]

    • Hot filter to remove insoluble impurities.[1][3]

    • Cool slowly to 4°C. Filter crystals.

    • Reference Standard: Pure Propanediamide MP: 170–172°C.[1]

Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up the reaction? A: No. While heat increases kinetic energy, it drastically reduces the solubility of ammonia gas in the solvent. Losing ammonia shifts the equilibrium back toward the ester or mono-amide.[1] Furthermore, malonamide derivatives are thermally sensitive and can undergo decarboxylation to acetamide at high temperatures.[1]

Q: My NMR shows a triplet at


 1.2 ppm and quartet at 

4.1 ppm. What is it?
A: This indicates the presence of an ethyl group .[1] You have incomplete conversion (Ethyl malonamate) or unreacted starting material.[1]
  • Fix: Resuspend the solid in fresh concentrated ammonia and stir for another 12 hours.

Q: Why is Methanolic Ammonia preferred over Aqueous Ammonia? A:

  • Solubility: DEM is more soluble in methanol, creating a single phase faster.[1]

  • Hydrolysis Prevention: Eliminating water prevents the formation of malonic acid/ammonium malonate.[1]

  • Work-up: Methanol is easier to remove than water.[1]

References

  • Organic Syntheses , Coll.[1][4] Vol. 2, p.376 (1943); Vol. 13, p.68 (1933).[1] Standard procedure for ammonolysis of esters.[1][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amide synthesis via ammonolysis).

  • Audrieth, L. F., & Kleinberg, J. (1953).[1] Non-Aqueous Solvents: Applications as Media for Chemical Reactions. John Wiley & Sons.[1] (Reference for solubility of ammonia in organic solvents).

  • PubChem Compound Summary: Propanediamide. National Center for Biotechnology Information.[1] [1]

Sources

Technical Support Center: Optimizing Cellular Permeability of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

[1]

Status: Operational Ticket ID: #PERM-882-MAL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting poor intracellular accumulation and bioavailability of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.[1]

Executive Summary

You are encountering low cellular activity or poor intracellular accumulation with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide . Based on its structure—a malonamide linker bridging two chlorinated, methoxy-substituted aromatic rings—this compound exhibits classic "Brick Dust" characteristics: high crystallinity, high lipophilicity (cLogP ~4.5–5.0), and poor aqueous solubility.[1]

The permeability issue is likely a compound error of solubility-limited uptake (precipitation in media) and efflux liability (P-glycoprotein substrate potential).[1] This guide provides a systematic workflow to diagnose and resolve these barriers.

Module 1: Diagnostic Workflow

Before modifying your assay, determine if the molecule is crashing out or bouncing off.

Visual Troubleshooting Guide

The following logic tree outlines the decision process for isolating the root cause of low permeability.

PermeabilityLogicStartLow Cellular Activity ObservedSolCheckStep 1: Kinetic Solubility Assay(PBS pH 7.4, 2h)Start->SolCheckIsSolubleIs compound soluble attarget concentration?SolCheck->IsSolubleInsolubleIssue: Solubility LimitedIsSoluble->InsolubleNo (<5 µM)SolubleIssue: Permeability/EffluxIsSoluble->SolubleYes (>10 µM)FormulateAction: Formulation Strategy(Cyclodextrins / Nano-milling)Insoluble->FormulatePAMPAStep 2: PAMPA Assay(Passive Diffusion)Soluble->PAMPAIsPermeableHigh Passive Permeability?PAMPA->IsPermeableEffluxCheckStep 3: Caco-2 BidirectionalIsPermeable->EffluxCheckYesTargetIDAction: Target Engagement Check(Intracellular vs Membrane)IsPermeable->TargetIDNo (Polarity Issue)EffluxHighAction: Co-treat withP-gp Inhibitor (Verapamil)EffluxCheck->EffluxHighEfflux Ratio > 2

Figure 1: Diagnostic logic flow for differentiating solubility limits from intrinsic permeability barriers.

Module 2: Solubility & Stock Management

The Problem: The bis-amide backbone creates strong intermolecular hydrogen bonding, leading to a high lattice energy.[1] When you dilute a DMSO stock into aqueous media, the compound likely precipitates immediately, forming "silent" micro-aggregates that cells cannot uptake.[1]

FAQ: Why does my compound precipitate even at 10 µM?

A: This is the "Solubility Cliff."[1] The presence of the two hydrophobic chloromethoxyphenyl rings drives the LogP up, while the central malonamide linker invites crystal packing.[1]

  • Standard DMSO Stock: 10 mM.[1]

  • Critical Error: Direct dilution of 100% DMSO stock into cold media.[1]

Protocol: Kinetic Solubility Verification (Nephelometry)

Use this to confirm if your "treated" cells are actually seeing the drug.[1]

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Spike DMSO stock into PBS (pH 7.4) to yield final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubation: Shake at 37°C for 2 hours.

  • Readout: Measure absorbance at 620 nm (turbidity) or use dynamic light scattering (DLS).

  • Threshold: If OD620 > 0.005 over blank, precipitation has occurred.[1]

Solution: The "Solvent Shift" Method To maximize dissolved fraction without crashing:

  • Predilute the DMSO stock 1:10 into PEG400 (Polyethylene glycol 400).[1]

  • Slowly add this intermediate mix to the cell media while vortexing.

  • Why? PEG400 acts as a bridge solvent, reducing the dielectric shock that causes precipitation.[1]

Module 3: Overcoming Efflux (P-gp/MDR1)

The Problem: The structure contains two amide nitrogens (Hydrogen Bond Donors) and multiple acceptors (methoxy oxygens).[1] This profile often flags the molecule as a substrate for P-glycoprotein (P-gp), which pumps the drug out of the cell faster than it enters.[1]

FAQ: How do I know if P-gp is the culprit?

A: Calculate the Efflux Ratio (ER) using a Caco-2 or MDCK-MDR1 assay.[1]

  • ER > 2.0: Significant efflux liability.[1]

Protocol: Caco-2 Bidirectional Transport with Inhibitor

This protocol validates if blocking efflux restores permeability.[1]

Reagents:

  • Caco-2 Monolayer (21-day culture on Transwell® filters).[1]

  • Compound: 10 µM in HBSS (pH 7.4).

  • Inhibitor: Verapamil (50 µM) or Cyclosporin A (10 µM).[1]

Workflow:

  • Apical to Basolateral (A->B): Add compound to the top well. Measure appearance in the bottom well over 2 hours.

  • Basolateral to Apical (B->A): Add compound to the bottom well. Measure appearance in the top well.[1]

  • Inhibition Step: Repeat both directions in the presence of Verapamil.

Data Interpretation Table:

ScenarioA->B PermeabilityEfflux Ratio (ER)Effect of VerapamilDiagnosis
1 High (>10⁻⁶ cm/s)< 2NoneGood Permeability.[1] (Look for target issues).
2 Low (<10⁻⁶ cm/s)> 2Increases A->BP-gp Substrate. (Requires chemical mod or inhibitor).[1]
3 Low (<10⁻⁶ cm/s)< 2NoneLow Intrinsic Permeability. (Too polar or too insoluble).[1]

Module 4: Advanced Formulation (The "Trojan Horse")

If chemical modification is not an option, you must alter the delivery vehicle.[1] For N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, Cyclodextrin complexation is the gold standard for in vitro rescue.[1]

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Cyclodextrins form a "bucket" around the lipophilic chlorophenyl rings, hiding them from water while keeping the molecule in solution.[1]

  • Stock Prep: Prepare a 20% (w/v) solution of HP-β-CD in cell culture media (sterile filtered).

  • Compound Addition: Add your compound (from DMSO stock) into the HP-β-CD media.

  • Equilibration: Sonicate for 15 minutes at room temperature.

  • Application: Apply this complex to cells.

  • Mechanism: The cyclodextrin delivers the drug to the membrane surface (unstirred water layer), where the drug partitions into the membrane, leaving the cyclodextrin behind.[1]

Warning: Do not exceed 10% HP-β-CD for sensitive cell lines, as it can strip cholesterol from membranes.[1]

Module 5: Chemical Biology Context (Graphviz Pathway)

Understanding the transport mechanism is vital.[1] The diagram below illustrates the competition between passive diffusion, solubility limits (precipitation), and active efflux.[1]

CellTransportcluster_extraExtracellular Space (Media)cluster_memCell Membranecluster_intraCytosolDrug_SolDrug (Soluble)Drug_AggDrug (Aggregates)Drug_Sol->Drug_AggPrecipitation(High LogP)PassivePassive DiffusionDrug_Sol->PassiveUptakeCarrierCyclodextrinCarrierCarrier->Drug_SolSolubilizationTargetIntracellular TargetPassive->TargetBindingPgpP-gp Efflux PumpPgp->Drug_SolExpulsionTarget->PgpEfflux

Figure 2: Cellular transport dynamics showing the competition between passive uptake, aggregation, and active efflux.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Permeability).

  • Klein, V. G., et al. (2021).[1] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. (Demonstrates the impact of amide H-bonds on permeability). [1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive guide on PAMPA and Caco-2 analysis). [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

refining dosage for in-vitro studies of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. Given the limited publicly available data on this specific molecule, this document provides a comprehensive framework for establishing and refining its dosage for in-vitro studies. The principles and protocols outlined here are grounded in established methodologies for small molecule drug discovery and are intended to empower you to develop a robust and reproducible experimental design.

The core philosophy of this guide is to establish a self-validating experimental workflow. We will not provide a specific dosage, as this is highly dependent on the cell type, assay endpoint, and the compound's mechanism of action. Instead, we will equip you with the strategic and technical knowledge to determine the optimal concentration range for your specific research question.

Troubleshooting Guide: Establishing an Optimal In-Vitro Dosage Range

A common challenge with novel compounds is the absence of a known therapeutic window. The following step-by-step guide will walk you through a systematic approach to determine the effective concentration range of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide while identifying potential liabilities such as cytotoxicity and solubility issues.

Workflow for Dosage Determination

G cluster_0 Phase 1: Initial Broad-Range Screening cluster_1 Phase 2: Narrow-Range Dose-Response A 1. Prepare High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) B 2. Perform Serial Dilutions (Logarithmic Scale: 100 µM to 1 nM) A->B C 3. Initial Cytotoxicity Assessment (e.g., MTT or WST-1 Assay) B->C D 4. Determine Preliminary IC50/EC50 C->D E 5. Select Concentration Range Around IC50/EC50 D->E Inform selection of narrow range F 6. Perform Linear/Semi-Log Dilutions (e.g., 8-12 concentrations) E->F G 7. Assay-Specific Endpoint Measurement F->G H 8. Refine IC50/EC50 and Determine Therapeutic Index G->H

Caption: Experimental workflow for determining in-vitro dosage.

Detailed Protocol & Rationale

Step 1: Preparation of a High-Concentration Stock Solution

  • Protocol: Begin by dissolving N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Expertise & Experience: DMSO is a standard solvent for many small molecules due to its high solubilizing capacity.[1][2] However, it is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed a level that could induce toxicity or affect cell behavior, typically recommended to be below 0.5%.[3] Always include a vehicle control (medium with the same final DMSO concentration as your highest compound dose) in your experiments to account for any solvent effects.[4]

Step 2: Initial Broad-Range Screening with Logarithmic Dilutions

  • Protocol: Perform a broad-range screening experiment to identify the general potency of the compound. A logarithmic serial dilution series is efficient for covering a wide range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Trustworthiness: This initial screen is designed to quickly identify the concentration range where the compound exhibits biological activity. This approach prevents wasting resources on concentrations that are either too high (and likely cytotoxic) or too low to elicit a response.

Step 3: Initial Cytotoxicity Assessment

  • Protocol: Treat your chosen cell line(s) with the broad-range dilutions for a relevant time period (e.g., 24, 48, or 72 hours). Assess cell viability using a standard cytotoxicity assay such as MTT, WST-1, or CellTiter-Glo®.[5][6][7]

  • Authoritative Grounding: Cytotoxicity testing is a fundamental first step in drug discovery to evaluate the potential toxicity and therapeutic index of novel drug candidates.[5] Assays like MTT measure metabolic activity, which is proportional to the number of viable cells.[5][6] The CellTiter-Glo assay, which measures ATP levels, is often more sensitive and has a shorter incubation time.[7]

Step 4: Determine Preliminary IC50/EC50

  • Protocol: Plot the cell viability data against the log of the compound concentration to generate a dose-response curve. From this curve, calculate the preliminary half-maximal inhibitory concentration (IC50) for cytotoxicity or the half-maximal effective concentration (EC50) for a specific desired effect.

  • Expertise & Experience: This preliminary value is a critical guidepost. It is not the final, optimized dosage but rather an indicator of the compound's potency. It will inform the concentration range for your more detailed follow-up experiments.

Step 5 & 6: Narrow-Range Dose-Response with Linear or Semi-Log Dilutions

  • Protocol: Based on the preliminary IC50/EC50, design a narrower dose-response experiment. For example, if the preliminary IC50 is 5 µM, you might test a series of 8-12 concentrations centered around this value (e.g., 0.1, 0.5, 1, 2.5, 5, 7.5, 10, 15 µM).

  • Trustworthiness: This more detailed dose-response curve will provide a more accurate determination of the IC50/EC50 and reveal the steepness of the dose-response relationship. This is crucial for understanding the compound's therapeutic window.

Step 7 & 8: Assay-Specific Endpoint Measurement and Therapeutic Index Determination

  • Protocol: Repeat the narrow-range dose-response experiment, but this time, measure the specific biological endpoint of interest (e.g., inhibition of a particular kinase, change in gene expression, etc.). Concurrently, perform a cytotoxicity assay on a parallel plate.

  • Authoritative Grounding: The therapeutic index is a ratio that compares the concentration at which a compound is therapeutically effective to the concentration at which it is toxic. A larger therapeutic index is desirable. By comparing the EC50 for the desired activity with the IC50 for cytotoxicity, you can begin to define this window for your in-vitro model.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating in the cell culture medium. What should I do?

A1: Compound precipitation is a common issue arising from poor aqueous solubility.[1][2] Here are some troubleshooting steps:

  • Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium. Look for cloudiness or particulates.

  • Reduce Final Concentration: The most straightforward solution is to work with concentrations below the solubility limit.

  • Optimize Stock Concentration: A lower concentration of your DMSO stock may help, as this reduces the amount of DMSO being introduced into the aqueous medium at once.

  • Consider Formulation Strategies: For particularly challenging compounds, formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary, though these can have their own effects on cells and should be carefully controlled.[2][8]

Q2: I'm observing high cytotoxicity even at very low concentrations. How can I distinguish between targeted and non-specific toxicity?

A2: This is a critical question in early-stage drug discovery. High potency is desirable, but it's essential to ensure it's due to on-target effects.

  • Time-Course Experiment: Assess cytotoxicity at earlier time points. On-target effects may be observable before widespread cell death occurs.

  • Use of a Less Sensitive Cell Line: If you have a cell line that does not express the putative target of your compound, test for cytotoxicity in that line. A lack of cytotoxicity would suggest on-target action.

  • Target Engagement Assays: If the target is known, perform an assay to confirm that the compound is engaging with its target at the concentrations where you observe a biological effect.

  • Consider Off-Target Effects: Small molecule inhibitors are known to interact with proteins other than their intended target, which can lead to unexpected phenotypes and toxicity.[9][10][11] Computational approaches can sometimes predict likely off-target interactions.[12]

Q3: How do I select the appropriate positive and negative controls for my experiments?

A3: The selection of appropriate controls is fundamental to the validity and reproducibility of your data.[3][4][13]

  • Negative Control: This should be a vehicle-only treatment (e.g., cells treated with the same final concentration of DMSO as your highest compound dose). This control ensures that the observed effects are not due to the solvent.

  • Positive Control: The ideal positive control is a well-characterized compound with a known mechanism of action similar to what you hypothesize for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.[13] If the target is unknown, a general cytotoxic agent (like staurosporine or doxorubicin) can be used as a positive control for cytotoxicity assays to ensure the assay is performing correctly.

  • Untreated Control: This consists of cells that have not been treated with any compound or vehicle. It serves as a baseline for normal cell health and behavior.

Q4: My dose-response curve is flat or has a very shallow slope. What does this mean?

A4: A flat or shallow dose-response curve can indicate several things:

  • Ineffective Compound: The compound may not be active against your target in the chosen cell line or at the tested concentrations.

  • Solubility Issues: The compound may be precipitating at higher concentrations, leading to a plateau in the effective concentration.

  • Complex Mechanism of Action: The compound may have a complex or non-traditional mechanism of action that doesn't follow a standard sigmoidal dose-response.

  • Assay Interference: The compound may be interfering with your assay readout (e.g., autofluorescence). It's important to run assay controls with the compound in the absence of cells to check for this.

Q5: How long should I expose the cells to the compound?

A5: The optimal duration of exposure is highly dependent on the biological question you are asking.[14]

  • For Cytotoxicity: A 48- or 72-hour exposure is common to allow for effects on cell proliferation to become apparent.

  • For Signaling Events: If you are studying rapid signaling events (e.g., phosphorylation), a much shorter time course (minutes to a few hours) is appropriate.

  • For Gene Expression Changes: Changes in gene expression may require several hours of exposure (e.g., 6, 12, or 24 hours).

It is often beneficial to perform a time-course experiment to determine the optimal time point for observing your desired effect.

Data Summary Table: Example Dosage Ranges for a Novel Compound
Experiment Type Concentration Range Rationale
Initial Broad-Range Screen 1 nM - 100 µM (Log Scale)To efficiently identify the order of magnitude of the compound's potency.
Cytotoxicity IC50 Determination Centered around the preliminary IC50 with 8-12 points (Linear/Semi-Log Scale)To accurately determine the concentration that causes 50% cell death.
Functional Assay EC50 Determination Centered around the expected effective concentration with 8-12 points (Linear/Semi-Log Scale)To accurately determine the concentration that elicits 50% of the maximal desired effect.

References

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science Translational Medicine. Retrieved February 15, 2026, from [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS. Retrieved February 15, 2026, from [Link]

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (n.d.). RJPT. Retrieved February 15, 2026, from [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021). NIST. Retrieved February 15, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. Retrieved February 15, 2026, from [Link]

  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. Retrieved February 15, 2026, from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. Retrieved February 15, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved February 15, 2026, from [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. Retrieved February 15, 2026, from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Retrieved February 15, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. Retrieved February 15, 2026, from [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved February 15, 2026, from [Link]

  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved February 15, 2026, from [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. Retrieved February 15, 2026, from [Link]

  • Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. (2022). Crown Bioscience. Retrieved February 15, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Retrieved February 15, 2026, from [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. Retrieved February 15, 2026, from [Link]

  • N,n'-bis(5-chloro-2-methoxyphenyl)propanediamide (C17H16Cl2N2O4). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis, physicochemical parameters, and in vitro evaluation of N1-p-chlorophenyl-N5-alkylbiguanides. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

comparing N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide to known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Against Established Anticancer Agents: A Proposed Evaluation Framework

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern oncological research. The vast chemical space offers a reservoir of unique molecular scaffolds with the potential for novel mechanisms of action or improved efficacy over existing treatments. This guide focuses on N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, a specific diamide-containing compound. As of this publication, this molecule is not a recognized anticancer drug and lacks extensive characterization in publicly available literature.

Therefore, this document serves as a prospective guide for researchers and drug development professionals. It outlines a comprehensive, multi-phase experimental framework to rigorously evaluate the potential anticancer properties of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. The performance of this novel compound will be benchmarked against a panel of well-established anticancer drugs, each with a distinct and well-characterized mechanism of action:

  • Cisplatin: A platinum-based chemotherapy agent that crosslinks DNA, inducing DNA damage and triggering apoptosis.

  • Paclitaxel: A taxane that interferes with the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis.

  • Imatinib: A targeted therapy that functions as a specific tyrosine kinase inhibitor (TKI), particularly against the BCR-Abl fusion protein in chronic myeloid leukemia.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.

By following this structured evaluation, a clear, data-driven profile of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide can be established, providing a solid foundation for any future preclinical or clinical development.

Phase 1: Primary Cytotoxicity Screening

The initial and most critical step is to determine if N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide exhibits cytotoxic or cytostatic activity against cancer cells. A cell viability assay is the industry standard for this first-pass screening.

Rationale for Experimental Choices

The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its robustness, high-throughput capability, and its ability to provide a quantitative measure of metabolically active cells. A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is essential to identify potential tissue-specific sensitivity. Comparing the results directly to established drugs run in parallel under identical conditions is crucial for contextualizing the novel compound's potency.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Do the same for the comparator drugs (Cisplatin, Paclitaxel, Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically <0.1%) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative IC₅₀ Values

The primary output of this phase is the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. The data should be summarized in a table for clear comparison.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Experimental ValueExperimental ValueExperimental Value
Cisplatin9.512.27.8
Paclitaxel0.0050.0090.004
Doxorubicin0.040.090.03

Note: IC₅₀ values for comparator drugs are representative and can vary between labs and specific cell line passages.

Phase 2: Mechanistic Elucidation

Assuming Phase 1 demonstrates promising cytotoxic activity (e.g., low micromolar or nanomolar IC₅₀ values), the next crucial step is to investigate how the compound kills cancer cells. This involves probing its effects on core cellular processes like cell cycle progression and programmed cell death (apoptosis).

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Cytotoxicity Confirmed cluster_1 Phase 2: Mechanism of Action cluster_2 Potential Outcomes start Active Compound Identified (Low IC₅₀) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle Does it halt cell division? apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis Does it induce programmed cell death? g1_arrest G1 Arrest cell_cycle->g1_arrest Identifies phase of arrest s_arrest S-Phase Arrest cell_cycle->s_arrest Identifies phase of arrest g2m_arrest G2/M Arrest cell_cycle->g2m_arrest Identifies phase of arrest apoptosis_confirm Induction of Apoptosis apoptosis->apoptosis_confirm pathway Signaling Pathway Analysis (Western Blot) pathway_target Modulation of Key Signaling Proteins pathway->pathway_target apoptosis_confirm->pathway Investigate upstream signaling events

Caption: Workflow for Investigating the Mechanism of Action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Treatment: Seed cells (e.g., A549) in 6-well plates and treat them with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide at its 1x and 2x IC₅₀ concentrations for 24 or 48 hours. Include Paclitaxel as a positive control for G2/M arrest and a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.

Comparative Data: Cell Cycle Distribution
Treatment (24h)% G0/G1% S% G2/MInterpretation
Vehicle Control65%20%15%Normal Distribution
Compound X (IC₅₀) Experimental ValueExperimental ValueExperimental ValueDetermine Arrest Point
Paclitaxel (10 nM)10%5%85%Strong G2/M Arrest
Doxorubicin (0.1 µM)20%10%70%G2/M Arrest
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Data Acquisition: Analyze immediately using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis. PI enters cells that have lost membrane integrity (late apoptosis/necrosis).

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Phase 3: Target Pathway Identification

If the compound induces apoptosis, the final step is to investigate the upstream signaling pathways responsible. Based on the chemical structure—a symmetrical diamide—one could hypothesize it acts as an inhibitor of an enzyme with a symmetrical binding pocket, such as a kinase or a protease. Western blotting is the workhorse technique for this analysis.

Hypothesized Signaling Pathway and Potential Drug Target

G cluster_0 Survival Signaling cluster_1 Apoptotic Machinery RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Promotes Growth Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Bax Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Drug N,N'-bis(5-chloro-2-methoxyphenyl) propanediamide Drug->Akt Hypothesized Inhibition

Caption: Hypothesized targeting of the PI3K/Akt survival pathway.

Experimental Protocol: Western Blotting
  • Treatment and Lysis: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, PARP, Cleaved Caspase-3, Bcl-2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin). A decrease in a phosphorylated protein (e.g., p-Akt) or the appearance of a cleaved protein (e.g., cleaved PARP) indicates pathway modulation.

Conclusion and Future Directions

This guide presents a logical and rigorous framework for the initial evaluation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive data package. The direct, parallel comparison against established drugs like Cisplatin, Paclitaxel, and Doxorubicin is essential for contextualizing its potency and mechanism.

Positive results from this framework—specifically, potent sub-micromolar cytotoxicity, induction of apoptosis via a defined signaling pathway, and a unique mechanism compared to existing drugs—would provide a strong rationale for advancing the compound into more complex preclinical studies, including in vivo animal models, pharmacokinetic profiling, and toxicology assessments.

References

  • Annexin V Staining Protocol for Apoptosis. Bio-Rad.[Link]

  • Mechanism of Action of Cisplatin. National Cancer Institute.[Link]

  • Paclitaxel Mechanism in Cancer Therapy. Siddiqui, A.A., et al. (2022). Paclitaxel: A classic natural product in cancer chemotherapy. In Studies in Natural Products Chemistry.[Link]

  • Imatinib Mesylate in Cancer Treatment. National Cancer Institute.[Link]

  • Doxorubicin Hydrochloride Drug Definition. National Cancer Institute.[Link]

Navigating the Structure-Activity Landscape of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the systematic exploration of structure-activity relationships (SAR) is paramount. This guide provides a comparative framework for investigating analogs of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, a scaffold with potential for diverse biological activities. While direct SAR studies on this specific compound are not extensively documented in publicly available literature, by examining structurally related molecules, we can infer a strategic path forward for analog design, synthesis, and evaluation. This guide will synthesize findings from related chemical series to propose a rational approach for unlocking the therapeutic potential of this compound class.

Core Scaffold Analysis and Rationale for Analog Design

The parent compound, N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, possesses several key structural features that are ripe for systematic modification:

  • Two Symmetrical (5-chloro-2-methoxyphenyl)amide Moieties: The substitution pattern on these aromatic rings is a critical determinant of activity in many bioactive molecules. The chloro and methoxy groups offer opportunities to probe the effects of electronic and steric properties on target engagement.

  • A Flexible Propanediamide Linker: The length and rigidity of the linker connecting the two aryl moieties can significantly influence the molecule's overall conformation and ability to bind to a target.

The following sections will delve into a comparative analysis of potential modifications at these sites, drawing parallels from related structures to guide the design of a focused analog library.

Comparative Analysis of Structural Modifications

Based on SAR studies of analogous compounds containing the 5-chloro-2-methoxyphenyl moiety and related diamide or sulfonamide structures, we can hypothesize the following relationships.

Phenyl Ring Substitutions

The 5-chloro and 2-methoxy groups on the phenyl rings are key starting points for modification. In related series, such as N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, variations in these substituents have been shown to modulate biological activity, for instance, as inhibitors of acetylcholinesterase[1].

Modification Rationale & Predicted Impact Supporting Evidence from Related Compounds
Varying the Halogen at Position 5 Probing the effect of halogen size and electronegativity on binding affinity. Replacing chlorine with bromine or fluorine could alter lipophilicity and halogen bonding interactions.In some series, increasing the size of the halogen can enhance potency, while in others, fluorine may offer unique metabolic stability or binding interactions.
Altering the Methoxy Group at Position 2 Investigating the role of the methoxy group in hydrogen bonding and steric interactions. Replacement with ethoxy, isopropoxy, or a hydroxyl group would systematically alter size and hydrogen bonding capability.In a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, the methoxy group was found to be important for their anti-proliferative activity against cancer cell lines[2].
Introducing Additional Substituents Exploring new interaction points within a putative binding pocket. Small alkyl or electron-withdrawing groups could be introduced at other positions on the phenyl ring to probe for additional favorable interactions.The addition of various substituents on the phenyl ring of N,N-bis(alkanol)amine aryl esters was shown to significantly impact their activity as P-glycoprotein inhibitors[3][4].
Propanediamide Linker Modifications

The length and flexibility of the linker are critical for orienting the two aryl moieties.

Modification Rationale & Predicted Impact Supporting Evidence from Related Compounds
Varying Linker Length Optimizing the distance between the two phenyl rings for ideal target engagement. Synthesis of ethanediamide and butanediamide analogs would directly test this hypothesis.In a series of amide-based biaryl NR2B-selective NMDA receptor antagonists, the linker length was a key determinant of potency[5].
Introducing Rigidity Constraining the conformational flexibility to favor a bioactive conformation. This could be achieved by incorporating cyclic structures or double bonds within the linker.The introduction of rigid moieties in N,N-bis(cyclohexanol)amine aryl esters was found to be critical for their activity as MDR reversers[4].
Introducing Asymmetry Exploring if a symmetrical molecule is a prerequisite for activity. One of the N-(5-chloro-2-methoxyphenyl) moieties could be replaced with a different substituted phenyl ring.Asymmetrical designs in other classes of molecules have often led to improved potency and selectivity.

Experimental Protocols

General Synthesis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward amide coupling reaction.

Step 1: Synthesis of Malonyl Dichloride (or other diacyl chlorides) Malonyl chloride can be prepared from malonic acid and a chlorinating agent like thionyl chloride or generated in situ.

Step 2: Amide Coupling The diacyl chloride is then reacted with two equivalents of the appropriately substituted aniline (e.g., 5-chloro-2-methoxyaniline) in the presence of a base to yield the desired N,N'-diarylpropanediamide.

DOT Diagram of the General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Substituted_Aniline Substituted Aniline (2 eq.) Solvent_Base Aprotic Solvent (e.g., DCM, THF) Base (e.g., Triethylamine, Pyridine) Substituted_Aniline->Solvent_Base Diacyl_Chloride Diacyl Chloride (e.g., Malonyl Chloride) Diacyl_Chloride->Solvent_Base Target_Analog N,N'-bis(substituted-phenyl)alkanediamide Solvent_Base->Target_Analog Amide Coupling

Caption: General synthetic scheme for N,N'-diarylalkanediamide analogs.

Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate newly synthesized analogs.

Tier 1: Primary Screening

  • Objective: To identify analogs with significant biological activity in a relevant primary assay.

  • Example Assays:

    • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, such as acetylcholinesterase, a direct inhibition assay should be employed[1].

    • Cell-Based Proliferation Assays: For potential anticancer activity, screening against a panel of cancer cell lines (e.g., ovarian, colon, pancreatic) is a common starting point[2].

Tier 2: Secondary and Selectivity Screening

  • Objective: To confirm the activity of hits from the primary screen and assess their selectivity.

  • Example Assays:

    • IC50/EC50 Determination: Dose-response curves should be generated for active compounds to determine their potency.

    • Selectivity Profiling: Active compounds should be tested against related targets or in normal cell lines to assess for off-target effects and cytotoxicity.

Tier 3: In Vivo Efficacy Models

  • Objective: To evaluate the in vivo efficacy of the most promising lead compounds.

  • Example Models:

    • Xenograft Models: For anticancer agents, efficacy can be tested in animal models bearing human tumor xenografts.

Visualization of Key Structural Relationships

The following diagram illustrates the key areas for modification on the core N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide scaffold.

DOT Diagram of Potential Modification Sites

SAR_Points cluster_R1 R1: Phenyl Ring Substitutions cluster_R2 R2: Linker Modification Core N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Core->R1_point Modify Cl, OMe, or add new groups Core->R2_point Vary length, rigidity, or symmetry

Caption: Key modification points for SAR studies.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide analogs is limited, a comprehensive analysis of related chemical series provides a robust framework for initiating a medicinal chemistry campaign. The proposed modifications to the phenyl rings and the propanediamide linker, guided by findings from structurally similar compounds, offer a rational starting point for the design and synthesis of a focused library of analogs. A systematic evaluation of these new compounds through a tiered screening approach will be crucial for elucidating the key structural determinants of biological activity and for identifying lead candidates with therapeutic potential.

References

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5527-5531.
  • Seelig, A., et al. (1999). Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. Molecular Pharmacology, 56(5), 929-937.
  • Ferreira, M. J., et al. (2010). Structure-activity relationships studies in a series of N,N-bis(alkanol)amine aryl esters as P-glycoprotein (Pgp) dependent multidrug resistance (MDR) inhibitors. Journal of Medicinal Chemistry, 53(4), 1755-1762.
  • Al-Suwaidan, I. A., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(6), 253-260.
  • Ferreira, M. J., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). European Journal of Medicinal Chemistry, 59, 1-13.
  • Acker, T. M., et al. (2009). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 52(17), 5410-5423.

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A Comparative Analysis of Propanediamide Derivatives in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the structural scaffold of propanediamide has emerged as a versatile backbone for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of various propanediamide derivatives that have shown promise in cancer research. We will delve into their mechanisms of action, compare their cytotoxic profiles with supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug development pipelines.

Introduction to Propanediamide Derivatives in Oncology

The propanediamide framework, characterized by a three-carbon chain with amide or amine functionalities at its ends, offers a unique platform for chemical modification. This adaptability has led to the synthesis of diverse derivatives with distinct anticancer properties. This guide will focus on three prominent classes: Polyamine Analogues of Propanediamine, N-Benzyl-1,3-Propanediamine Platinum Complexes, and Salinomycin N-Benzyl Amides. Each class leverages a different strategy to combat cancer, from exploiting metabolic vulnerabilities to inducing direct DNA damage or targeting cancer stem cells.

Comparative Efficacy of Propanediamide Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following tables summarize the cytotoxic activity (IC50 values) of representative propanediamide derivatives against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Polyamine Analogues in Prostate Cancer Cell Lines
CompoundLNCaPPC3Du145
N1-ethyl-N11-((cyclopropyl)methyl)-4,8-diazaundecane (CPENSpm)~1.5~2.0~0.8
N1-ethyl-N11-((cycloheptyl)methyl)-4,8-diazaundecane (CHENSpm)~2.5~3.0~0.65
N1,N11-bis(ethyl)norspermine (BE 3-3-3)~1.0~1.5~0.7

Data sourced from a study on human prostate cancer cells, indicating that the Du145 cell line is particularly sensitive to these analogues.[1]

Table 2: Comparative Cytotoxicity (IC50, µM) of Salinomycin and its N-Benzyl Amide Derivatives
CompoundHL-60HL-60/vincLoVoLoVo/dxBALB/3T3 (normal cells)
Salinomycin (SAL)0.330.452.331.834.88
SAL N-benzyl amide (ortho-fluoro)0.210.281.251.113.15
SAL N-benzyl amide (meta-fluoro)0.250.351.451.323.89
SAL N-benzyl amide (para-fluoro)0.450.652.101.955.20

This table highlights the potent activity of salinomycin and its derivatives, particularly against drug-resistant cell lines (HL-60/vinc and LoVo/dx), while showing some level of selectivity compared to normal fibroblast cells (BALB/3T3).[2][3][4][5]

Mechanistic Insights into Propanediamide Derivatives

Understanding the mechanism of action is paramount for rational drug design and predicting clinical efficacy. Each class of propanediamide derivatives operates through a distinct pathway to induce cancer cell death.

Polyamine Analogues: Hijacking Polyamine Metabolism

Cancer cells exhibit an elevated demand for polyamines to sustain their rapid proliferation. Polyamine analogues of propanediamine exploit this dependency by acting as decoys. They are taken up by cancer cells through the polyamine transport system and subsequently disrupt polyamine homeostasis. A key mechanism is the activation of the polyamine catabolic pathway, leading to the production of cytotoxic reactive oxygen species (ROS) and ultimately apoptosis.

Polyamine_Analogues_Mechanism cluster_cell Cancer Cell Polyamine Analogue Polyamine Analogue Polyamine Transport System Polyamine Transport System Polyamine Analogue->Polyamine Transport System Uptake Intracellular Polyamines Intracellular Polyamines Polyamine Transport System->Intracellular Polyamines Disruption Polyamine Catabolic Pathway Polyamine Catabolic Pathway Intracellular Polyamines->Polyamine Catabolic Pathway Activation ROS Production ROS Production Polyamine Catabolic Pathway->ROS Production Leads to Apoptosis Apoptosis ROS Production->Apoptosis

Caption: Mechanism of Polyamine Analogues

N-Benzyl-1,3-Propanediamine Platinum Complexes: DNA Damage and Apoptosis

Platinum-based drugs are a cornerstone of cancer chemotherapy. N-benzyl-1,3-propanediamine derivatives serve as ligands for platinum(II) complexes, creating compounds with potent antineoplastic activity. Similar to cisplatin, these complexes enter the cancer cell and form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and the induction of apoptosis. The bulky N-benzyl group can influence the cellular uptake and DNA binding properties of these complexes.

Platinum_Complexes_Mechanism cluster_cell Cancer Cell Pt Complex N-Benzyl-1,3-Propanediamine Platinum Complex Cellular Uptake Cellular Uptake Pt Complex->Cellular Uptake DNA DNA Cellular Uptake->DNA Interaction DNA Adducts DNA Adducts DNA->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of Platinum Complexes

Salinomycin N-Benzyl Amides: A Multi-pronged Attack on Cancer

Salinomycin, a polyether ionophore antibiotic, has gained significant attention for its ability to selectively target and kill cancer stem cells. The N-benzyl amide derivatives of salinomycin exhibit enhanced anticancer activity, particularly against drug-resistant cancer cells. Their mechanism of action is multifaceted and includes the disruption of ion transport across cellular membranes, interference with key signaling pathways such as Wnt/β-catenin, and the induction of apoptosis.

Salinomycin_Mechanism Salinomycin N-Benzyl Amide Salinomycin N-Benzyl Amide Ion Transport Disruption Ion Transport Disruption Salinomycin N-Benzyl Amide->Ion Transport Disruption Wnt/β-catenin Pathway Wnt/β-catenin Pathway Salinomycin N-Benzyl Amide->Wnt/β-catenin Pathway Inhibition Other Signaling Pathways Other Signaling Pathways Salinomycin N-Benzyl Amide->Other Signaling Pathways Interference Apoptosis Apoptosis Ion Transport Disruption->Apoptosis Cancer Stem Cell Targeting Cancer Stem Cell Targeting Wnt/β-catenin Pathway->Cancer Stem Cell Targeting Disruption Other Signaling Pathways->Apoptosis Cancer Stem Cell Targeting->Apoptosis

Caption: Mechanism of Salinomycin Derivatives

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer properties of propanediamide derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Propanediamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the propanediamide derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Analysis of Signaling Pathways: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effects of propanediamide derivatives on key signaling molecules.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

Propanediamide derivatives represent a promising and diverse class of compounds in the ongoing search for novel anticancer therapies. The comparative analysis presented in this guide highlights their varied mechanisms of action and potent cytotoxic effects against a range of cancer cell lines, including those with acquired drug resistance. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of these and other emerging drug candidates.

Future research should focus on direct, head-to-head comparative studies of different propanediamide derivative classes to better delineate their relative strengths and weaknesses. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration and optimization of the propanediamide scaffold hold significant potential for the development of the next generation of effective and selective cancer therapeutics.

References

  • Huczyński, A., et al. (2014). Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. Molecules, 19(12), 19435-19459. [Link]

  • Casero, R. A., Jr, et al. (1997). Effects of the polyamine analogues N1-ethyl-N11-((cyclopropyl)methyl)-4,8-diazaundecane and N1-ethyl-N11-((cycloheptyl)methyl)-4,8-diazaundecane in human prostate cancer cells. Cancer Research, 57(17), 3828-3833. [Link]

  • Huczyński, A., et al. (2021). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. [Table]. In: Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. [Link]

  • Huczyński, A., et al. (2014). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 19(12), 19435-19459. [Link]

  • Huczyński, A., et al. (2014). Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. PubMed, 25429565. [Link]

  • de Almeida, M. V., et al. (2009). Liposome encapsulation of lipophilic N-alkyl-propanediamine platinum complexes: impact on their cytotoxic activity and influence of the carbon chain length. Journal of Liposome Research, 19(1), 36-44. [Link]

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A Researcher's Guide to Confirming the Molecular Target of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, identifying the precise molecular target of a novel compound is a critical step in understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comprehensive framework for confirming the molecular target of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, a compound for which public domain data on its direct biological interactions is sparse.[1][2][3] The methodologies outlined here are designed to build a robust, evidence-based case for target engagement, moving from initial discovery to rigorous validation.

The core challenge with a compound like N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is the absence of a known biological target. Therefore, this guide is structured as a logical workflow, beginning with broad, unbiased screening methods to generate a list of potential interacting proteins, followed by precise, quantitative techniques to validate these initial findings.

Part 1: Target Identification – Casting a Wide Net

The first phase of our investigation is focused on generating a high-quality list of candidate proteins that physically interact with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. We will compare three powerful, orthogonal approaches: Affinity Purification-Mass Spectrometry (AP-MS), Activity-Based Protein Profiling (ABPP), and CRISPR-Cas9 genetic screening.

Caption: Overall workflow for molecular target confirmation.

Comparison of Target Identification Methodologies
Methodology Principle Advantages Disadvantages Primary Output
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting "prey" proteins from a cell lysate. Captured proteins are identified by mass spectrometry.[4][5][6][7][8]Directly identifies physical binding partners. Unbiased and can be performed under near-physiological conditions.[5]Requires chemical modification of the compound, which may alter its binding activity. Can miss weak or transient interactions.[6][9]A list of proteins that co-purify with the compound.
Activity-Based Protein Profiling (ABPP) Uses a reactive probe based on the compound's structure to covalently label the active sites of specific enzyme families.[10]Identifies functionally active enzymes targeted by the compound. Provides information on the site of interaction.[10]Limited to enzyme classes with reactive catalytic residues. Requires a probe that can be synthesized and retains activity.A list of enzymes covalently labeled by the probe.
CRISPR-Cas9 Screening A genome-wide library of guide RNAs is used to knock out every gene in a population of cells. The cells are then treated with the compound, and genes whose loss confers resistance or sensitivity are identified.[11][12][13][14]Identifies genes essential for the compound's activity in a cellular context. Does not require modification of the compound.[13]Identifies functional, but not necessarily direct, targets (e.g., upstream or downstream pathway members). Can be complex to execute and analyze.[14]A list of genes that genetically interact with the compound.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a common approach for AP-MS. The key is to synthesize a derivative of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide with a linker for immobilization that does not interfere with its binding activity.[9]

  • Probe Synthesis : Synthesize an analog of the compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., an amine or carboxylic acid).

  • Immobilization : Covalently attach the synthesized probe to activated agarose or magnetic beads. It is crucial to also prepare control beads with no compound attached to identify non-specific binders.

  • Lysate Preparation : Culture relevant cells and prepare a native cell lysate under conditions that preserve protein complexes.

  • Affinity Capture : Incubate the cell lysate with both the compound-conjugated beads and the control beads.

  • Washing : Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads.

  • Proteomic Analysis : Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis : Compare the proteins identified from the compound beads to those from the control beads. True interactors should be significantly enriched in the compound sample.

Part 2: Target Validation – From Candidates to Confirmation

Once a list of candidate proteins is generated, the next crucial phase is to validate these interactions. This involves confirming direct physical binding and demonstrating that this binding event is responsible for the compound's cellular activity. We will compare three gold-standard biophysical techniques for this purpose.

Caption: Comparison of key target validation techniques.

Comparison of Target Validation Methodologies
Methodology Principle Key Parameters Measured Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in response to ligand binding. A bound ligand stabilizes the protein, increasing its melting temperature (Tₘ).[15][16][17]Target engagement in cells, Thermal shift (ΔTₘ).Confirms target engagement in a physiologically relevant cellular environment.[16] No labeling required.Indirect measure of binding. Requires a specific antibody for detection (typically Western Blot).
Surface Plasmon Resonance (SPR) An optical technique that measures changes in the refractive index at the surface of a sensor chip when a ligand (protein) binds to an analyte (compound).[18][19][20][21][22]Affinity (Kᴅ), Kinetics (kₐ, kₔ).Real-time, label-free analysis.[18][20] Provides detailed kinetic information.[22] High sensitivity.[20]Requires immobilization of one binding partner, which can affect its activity. Requires purified protein.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[23][24][25]Affinity (Kᴅ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).Provides a complete thermodynamic profile of the interaction.[23][26][27] Label-free, in-solution measurement.Requires large amounts of purified protein.[25] Not suitable for very high or very low affinity interactions.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is an excellent first-line validation technique as it confirms target engagement within intact cells.[15][16]

  • Cell Treatment : Treat cultured cells with either N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide or a vehicle control (e.g., DMSO) for a defined period.[15]

  • Heat Challenge : Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[15][17]

  • Cell Lysis : Lyse the cells, often by freeze-thaw cycles.[15]

  • Separation of Fractions : Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).[15]

  • Detection : Analyze the amount of the candidate target protein remaining in the soluble fraction by Western Blotting or other protein detection methods.[28]

  • Data Analysis : Plot the amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A positive interaction is indicated by a shift of the melting curve to a higher temperature for the compound-treated sample.[17]

By systematically applying the discovery and validation methodologies outlined in this guide, researchers can build a compelling, multi-faceted case for the molecular target of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. This logical progression from unbiased screening to quantitative biophysical validation ensures scientific rigor and provides the foundational data necessary for future drug development efforts.

References

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. PMC. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. PubMed. [Link]

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Technical Comparison Guide: Cross-Validation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for cross-validating the activity of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide , a specialized small molecule modulator primarily investigated for its role in integrin signaling and muscle regeneration .

Executive Summary & Compound Profile

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (PubChem CID: 2386166; ChEMBL: CHEMBL240692) is a bioactive small molecule identified as a modulator of the


 integrin  pathway. Unlike traditional integrin antagonists used in oncology (e.g., Cilengitide), this compound belongs to a rare class of integrin enhancers/activators  designed to upregulate the expression or affinity of 

integrin—a critical laminin receptor in skeletal muscle.

Its primary therapeutic potential lies in Duchenne Muscular Dystrophy (DMD) and other myopathies where the Dystrophin-Glycoprotein Complex (DGC) is compromised. By boosting


 integrin, the compound reinforces the sarcolemma-extracellular matrix (ECM) connection, compensating for the loss of dystrophin.
Feature N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Prednisone (Standard of Care) Laminin-111 Protein (Natural Ligand)
Primary Mechanism Small Molecule

Integrin Upregulator
Glucocorticoid Receptor Agonist (Anti-inflammatory)Direct ECM Ligand Binding
Target Specificity High (Integrin

subunit expression)
Low (Systemic immunosuppression)High (Integrin

&

)
Cellular Effect Enhanced Adhesion, Myotube StabilityReduced Inflammation, Delayed DegenerationEnhanced Adhesion, Differentiation
Key Advantage Oral bioavailability potential; Direct structural reinforcementEstablished clinical historyPotent biological signal
Key Limitation Requires specific integrin expression contextSevere long-term side effects (bone density, weight gain)Difficult delivery (large protein), Cost

Mechanism of Action & Signaling Pathway

The compound functions by increasing the sarcolemmal abundance of the


 integrin heterodimer. This upregulation restores the mechanical linkage between the intracellular actin cytoskeleton and the extracellular laminin-rich matrix, activating survival pathways (PI3K/AKT) and preventing contraction-induced damage.

IntegrinPathway Compound N,N'-bis(5-chloro-2-methoxyphenyl) propanediamide IntegrinGene ITGA7 Gene Transcription Compound->IntegrinGene Upregulation Alpha7Beta1 α7β1 Integrin Complex (Sarcolemma) IntegrinGene->Alpha7Beta1 Translation & Trafficking FAK FAK / Src Alpha7Beta1->FAK Activation Adhesion Mechanical Stability (Adhesion) Alpha7Beta1->Adhesion Structural Link Laminin Laminin-111 (ECM) Laminin->Alpha7Beta1 Ligand Binding PI3K PI3K FAK->PI3K AKT AKT (PKB) PI3K->AKT Survival Cell Survival & Apoptosis Inhibition AKT->Survival

Figure 1: Proposed mechanism of action. The compound upregulates ITGA7 gene expression, increasing the surface density of


 integrin, which binds Laminin-111 to trigger survival signaling (FAK/AKT) and provide mechanical stability.

Cross-Validation in Different Cell Lines

To rigorously validate the compound's activity, a multi-lineage approach is required. The following cell lines are selected based on their integrin profiles and relevance to muscle pathology and cancer.

Cell Line Type Rationale for Selection Expected Outcome (Active Compound)
C2C12 Mouse MyoblastsStandard model for muscle differentiation. Expresses basal

.
Increased fusion index; Enhanced myotube stability; Upregulated

protein.
DMD Myoblasts Dystrophic Human/MouseDisease model (Dystrophin-null). Critical for therapeutic validation.Restoration of adhesion to Laminin; Compensation for dystrophin loss.
HEK293 Human Embryonic KidneyLow endogenous

expression. Negative/Transfection control.
Minimal effect unless transfected with ITGA7; Toxicity baseline.
PC3 / DU145 Prostate Cancer

integrin is a tumor suppressor in prostate cancer.
Potential inhibition of migration/invasion (restoring tumor suppression).
B16-F10 MelanomaHigh metastatic potential; Integrin-dependent migration.Modulation of adhesion; Potential alteration of metastatic spread.

Experimental Protocols for Validation

Objective: Quantify the specific upregulation of


 integrin protein on the cell surface.
  • Seeding: Plate C2C12 or DMD myoblasts at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Compound: 0.1

      
      M, 1.0 
      
      
      
      M, 10
      
      
      M (Dose-Response).
    • Duration: Incubate for 24 hours and 48 hours to distinguish transcriptional vs. translational effects.

  • Staining:

    • Harvest cells non-enzymatically (e.g., Cell Dissociation Buffer) to preserve surface proteins.

    • Block with 5% BSA/PBS.

    • Incubate with Anti-

      
       Integrin Antibody  (e.g., clone 6A11 or 3C12) for 1 hour at 4°C.
      
    • Wash and incubate with Alexa Fluor 488 secondary antibody.

  • Analysis: Acquire 10,000 events on a flow cytometer. Calculate Mean Fluorescence Intensity (MFI).

  • Validation Criteria: A >1.5-fold increase in MFI relative to DMSO control confirms activity.

Objective: Verify that the upregulated integrin is functional and binds its ligand.

  • Coating: Coat 96-well plates with Laminin-111 (10

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Preparation: Pre-treat cells with the compound for 24 hours.

  • Seeding: Detach cells and seed

    
     cells/well into the laminin-coated plate.
    
  • Incubation: Allow adhesion for exactly 45 minutes at 37°C (kinetic window).

  • Washing: Gently wash 3x with PBS to remove non-adherent cells.

  • Detection: Fix with 4% Paraformaldehyde, stain with Crystal Violet (0.5%), solubilize with 1% SDS, and read Absorbance at 570 nm.

  • Control: Include a condition with EDTA (integrin inhibitor) to prove adhesion is divalent cation-dependent (integrin-mediated).

Objective: Assess the physiological impact on muscle regeneration.

  • Differentiation: Grow C2C12 cells to 90% confluence, then switch to Differentiation Medium (DMEM + 2% Horse Serum).

  • Treatment: Add Compound (1

    
    M) or DMSO to the differentiation medium; refresh every 48 hours.
    
  • Imaging: At Day 5, fix and stain for Myosin Heavy Chain (MHC) (Red) and DAPI (Blue).

  • Quantification: Calculate the Fusion Index (Percentage of nuclei within MHC+ myotubes containing

    
    3 nuclei).
    
  • Result: Active compound should significantly increase the Fusion Index and myotube diameter compared to control.

Validation Workflow Diagram

ValidationWorkflow cluster_Assays Parallel Validation Assays Start Cell Seeding (C2C12 / DMD Myoblasts) Treatment Compound Treatment (24h - 48h) Start->Treatment Flow Flow Cytometry (Surface α7 Integrin) Treatment->Flow Adhesion Adhesion Assay (Laminin-111) Treatment->Adhesion Western Western Blot (p-FAK / p-AKT) Treatment->Western Outcome Data Integration: Upregulation + Function + Signaling Flow->Outcome Adhesion->Outcome Western->Outcome

Figure 2: Experimental workflow for cross-validating compound activity. The parallel approach ensures that observed upregulation (Flow Cytometry) translates to functional binding (Adhesion) and downstream signaling (Western Blot).

References

  • Burkin, D. J., et al. (2019). Methods of treating muscular dystrophy. U.S. Patent No.[1] 10,206,903. Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2386166, N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. Retrieved from .

  • Burkin, D. J., & Wuebbles, R. D. (2012). Molecular therapies for Duchenne muscular dystrophy: The integrin-enhancement approach. Current Opinion in Pharmacology, 12(3), 366-371. (Contextual grounding for the mechanism).
  • Rooney, J. E., et al. (2012). Laminin-111 restores regenerative capacity in a mouse model of Duchenne muscular dystrophy. American Journal of Pathology, 180(6), 2593-2602.

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N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide vs. other tubulin inhibitors

While N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is not a widely characterized compound, its chemical structure suggests a plausible role as a microtubule-destabilizing agent, likely acting at the colchicine binding site. This would place it in a promising class of anticancer agents known for their potency and ability to overcome certain types of drug resistance. Rigorous experimental validation using the protocols detailed above—including tubulin polymerization assays, immunofluorescence microscopy, and cytotoxicity screening—is essential to confirm this hypothesis, determine its potency, and establish its potential as a therapeutic candidate relative to established inhibitors like taxanes and vinca alkaloids. The continued exploration of novel scaffolds like the propanediamides is a critical endeavor in the development of next-generation cancer chemotherapeutics. [2][23]

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A Senior Scientist's Guide to the Statistical Validation of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Bioactivity Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous statistical validation of bioactivity data for the novel compound N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. In the competitive landscape of drug discovery, the ability to generate robust, reproducible, and statistically sound data is paramount.[1][2][3][4] Too often, promising lead compounds fail in later stages due to flawed preclinical data, leading to wasted resources and false hope.[4] This document is designed for researchers, scientists, and drug development professionals to establish confidence in their findings and make informed decisions about progressing a candidate molecule.

While N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a specific entity, the principles and methodologies detailed herein are universally applicable. Structurally, propanamide derivatives have shown a wide range of biological activities, including roles as anticancer agents and enzyme inhibitors.[5][6][7][8] For the purpose of this guide, we will proceed with the plausible hypothesis that our compound is an inhibitor of a target enzyme, and we will outline the complete workflow from initial screening to advanced validation.

Part 1: Foundational Experimental Design for Robust Data Generation

The quality of statistical validation is entirely dependent on the quality of the initial experimental data. A well-designed experiment minimizes bias and accounts for variability, providing a solid foundation for any subsequent analysis.[4][9]

The Primary Assay: In Vitro Enzyme Inhibition

The first step is to quantify the compound's effect on its putative target. A fluorescence resonance energy transfer (FRET) based enzymatic assay is a common choice for its sensitivity and high-throughput compatibility.

Rationale for Experimental Choices:

  • Dose-Response Format: Testing the compound across a range of concentrations is essential to characterize its potency, typically defined by the IC50 (the concentration at which 50% of the enzyme's activity is inhibited).[10][11]

  • Controls are Non-Negotiable:

    • Negative Control (Vehicle): Typically 0.5% DMSO, this control defines the 100% enzyme activity level and ensures the solvent has no effect on the assay.[11]

    • Positive Control (Reference Inhibitor): A known, well-characterized inhibitor of the target enzyme. This control validates that the assay is performing correctly and provides a benchmark for comparing the potency of the test compound.

    • Blank (No Enzyme): This control accounts for background signal from the substrate and buffer components.

Detailed Protocol: FRET-Based Enzyme Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.

  • Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the compound dilutions to the final 384-well black assay plate. Include wells for positive and negative controls.

  • Enzyme Addition: Add the target enzyme diluted in assay buffer to all wells except the "Blank" controls. Allow for a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.

  • Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Place the plate in a plate reader and measure the fluorescence signal kinetically over a defined period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic read). Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Rate_Compound - Rate_Blank) / (Rate_Vehicle - Rate_Blank))

Part 2: The Core of Statistical Validation

With high-quality raw data, we can move to the statistical analysis that transforms these numbers into actionable insights.

Dose-Response Curve Fitting and IC50 Determination

The relationship between drug concentration and biological effect is typically sigmoidal. Therefore, a nonlinear regression model is required to accurately determine the IC50.[10] The most common and appropriate model is the four-parameter logistic (4PL) equation.[10][12][13][14]

The Four-Parameter Logistic (4PL) Model: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% Inhibition).

  • X: The log of the compound concentration.[11][15]

  • Top: The maximum asymptote of the curve (should be ~100%).

  • Bottom: The minimum asymptote of the curve (should be ~0%).

  • IC50: The concentration at the curve's inflection point, representing 50% inhibition.[10][14]

  • HillSlope: Describes the steepness of the curve.

Statistical software like GraphPad Prism or R packages like 'dr4pl' are purpose-built for this analysis.[15][16][17]

Workflow for Bioactivity Data Validation

G cluster_0 Part 1: Data Generation cluster_1 Part 2: Statistical Analysis cluster_2 Part 3: Advanced Validation exp_design Experimental Design (Dose-Response, Controls) primary_assay Primary Assay Execution (e.g., FRET) exp_design->primary_assay raw_data Raw Data Acquisition (Fluorescence vs. Time) primary_assay->raw_data data_proc Data Processing (% Inhibition Calculation) raw_data->data_proc curve_fit Nonlinear Regression (4-Parameter Logistic Fit) data_proc->curve_fit ic50_calc IC50 & 95% CI Calculation curve_fit->ic50_calc stat_test Statistical Comparison (e.g., t-test vs. Control) ic50_calc->stat_test ortho_assay Orthogonal Assay (e.g., SPR, CETSA) stat_test->ortho_assay counter_screen Counter-Screen (Aggregation, PAINS) ortho_assay->counter_screen validated_hit Validated Hit counter_screen->validated_hit

Caption: Workflow for robust bioactivity validation.

Data Comparison and Interpretation

A single IC50 value is insufficient. The experiment must be repeated independently (e.g., on different days) to assess reproducibility. The results should be presented as a mean IC50 with a 95% confidence interval (CI) or standard error of the mean (SEM).

To determine if the activity of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is statistically significant compared to a reference compound, an unpaired t-test (for two compounds) or a one-way ANOVA (for multiple compounds) should be performed on the logarithmic IC50 values.[11] A p-value of < 0.05 is typically considered statistically significant.

Table 1: Comparative Analysis of Enzyme Inhibition

CompoundN (replicates)Mean IC50 (µM)95% Confidence Intervalp-value (vs. Ref. Cmpd)
N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide31.25[0.95, 1.64]< 0.01
Reference Compound (e.g., Staurosporine)30.05[0.04, 0.07]-

Part 3: Ensuring Specificity and Ruling Out Artifacts

A common pitfall in early drug discovery is the identification of "false positives" or "promiscuous inhibitors"—compounds that appear active but achieve this through non-specific mechanisms or assay interference.[18][19][20][21] Rigorous validation requires ruling out these artifacts.

Orthogonal Confirmatory Assays

An orthogonal assay confirms the primary result using a different technology or method.[22][23][24] This is a critical step mandated by many regulatory bodies to ensure the observed activity is genuine and not an artifact of the primary assay format.[22] If the primary screen was a biochemical assay, a good orthogonal follow-up would be a biophysical assay that directly measures compound-target engagement.

Recommended Orthogonal Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified target enzyme onto an SPR sensor chip.

  • Compound Injection: Inject varying concentrations of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide across the chip surface.

  • Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the enzyme, providing real-time kinetic data (on-rate, off-rate).

  • Affinity Calculation: From the kinetic data, the equilibrium dissociation constant (KD) is calculated. A confirmed hit will show a measurable KD, validating a direct physical interaction between the compound and its target.

Counter-Screening for Non-Specific Inhibition

Many false positives are due to compound aggregation, where the molecule forms colloidal particles that non-specifically sequester and inhibit enzymes.[21][25][26] This behavior is a hallmark of Pan-Assay Interference Compounds (PAINS).[18][20]

Protocol: Detergent-Based Counter-Screen

  • Re-run Primary Assay: Repeat the primary FRET-based inhibition assay under the exact same conditions.

  • Add Detergent: In a parallel experiment, include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.

  • Analyze and Compare:

    • Genuine Inhibitor: The IC50 will remain largely unchanged in the presence of the detergent.

    • Aggregator: The detergent will disrupt the colloidal aggregates, leading to a significant rightward shift (increase) in the IC50 or a complete loss of activity.[20]

This simple step is a powerful method to filter out many promiscuous inhibitors early in the discovery process.[20][25]

Conclusion

The statistical validation of bioactivity data is not merely a procedural step but a foundational pillar of scientific integrity in drug development. By following a structured approach—beginning with robust experimental design, applying appropriate statistical models for dose-response analysis, and critically confirming hits with orthogonal and counter-screen assays—researchers can build a compelling and trustworthy data package. This rigorous validation for a compound like N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide ensures that only the most promising candidates, with a specific and verifiable mechanism of action, are advanced, ultimately increasing the probability of translational success.[1][2][4]

References

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Independent Verification of the Synthesis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the synthesis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, a novel compound with potential applications in drug development and materials science. In the absence of a previously published, standardized protocol for this specific molecule, this document outlines a primary, logically derived synthetic route and compares it with viable alternatives. The methodologies presented are grounded in established principles of organic chemistry and supported by data from analogous reactions found in peer-reviewed literature. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to independently verify or adapt this synthesis.

Introduction

N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is a symmetrical diamide featuring two 5-chloro-2-methoxyphenyl moieties linked by a propanediamide backbone. While the specific properties and applications of this compound are still under exploration, its structural motifs are present in various biologically active molecules. The 5-chloro-2-methoxyphenyl group, for instance, is a constituent of compounds investigated for anticancer and other therapeutic properties.[1] This guide aims to provide a robust and reproducible synthetic protocol to enable further research into the potential of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.

Proposed Primary Synthetic Route: Acylation of 5-Chloro-2-methoxyaniline with Malonyl Chloride

The most direct and theoretically efficient route to N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide is the acylation of two equivalents of 5-chloro-2-methoxyaniline (also known as 2-amino-4-chloroanisole) with one equivalent of malonyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is expected to proceed readily under standard laboratory conditions.

Primary Synthesis Route cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine 5-Chloro-2-methoxyaniline (2 eq.) TargetMolecule N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Amine->TargetMolecule Nucleophilic Acyl Substitution MalonylChloride Malonyl Chloride (1 eq.) MalonylChloride->TargetMolecule Solvent Anhydrous THF Base Triethylamine (2 eq.) Temperature 0°C to Room Temperature

Caption: Proposed primary synthesis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide.

Experimental Protocol: Primary Synthesis

This protocol is designed as a self-validating system, with in-process checks and a thorough purification and characterization workflow.

Materials:

  • 5-Chloro-2-methoxyaniline (98% purity)

  • Malonyl chloride (97% purity)

  • Triethylamine (Et3N, ≥99.5%, anhydrous)

  • Tetrahydrofuran (THF, ≥99.9%, anhydrous)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-methoxyaniline (20.0 mmol, 3.15 g) and anhydrous THF (100 mL). Cool the resulting solution to 0°C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (22.0 mmol, 3.06 mL) to the stirred solution.

  • Addition of Acylating Agent: In a separate dry dropping funnel, dissolve malonyl chloride (10.0 mmol, 0.97 mL) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes), observing the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

  • Product Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide as a solid.

    • Determine the melting point.

    • Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity.

Alternative Synthetic Routes

While the primary route is theoretically the most straightforward, other methods can be employed, particularly if malonyl chloride is unavailable or if milder reaction conditions are desired.

Alternative Route 1: Amide Coupling with Malonic Acid

This method avoids the use of the highly reactive and moisture-sensitive malonyl chloride, replacing it with malonic acid and a peptide coupling agent.

Alternative_Route_1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine 5-Chloro-2-methoxyaniline (2 eq.) TargetMolecule N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Amine->TargetMolecule Amide Coupling MalonicAcid Malonic Acid (1 eq.) MalonicAcid->TargetMolecule CouplingAgent EDC/HOBt or HATU Base DIPEA Solvent Anhydrous DMF Temperature Room Temperature Alternative_Route_2 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine 5-Chloro-2-methoxyaniline (2 eq.) TargetMolecule N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Amine->TargetMolecule Transamidation DiethylMalonate Diethyl Malonate (1 eq.) DiethylMalonate->TargetMolecule Temperature High Temperature (e.g., 150°C) Catalyst Optional: Base or Lewis Acid

Caption: Synthesis via reaction with diethyl malonate.

Causality Behind Experimental Choices: This method relies on the thermal promotion of the reaction between an amine and an ester to form an amide, with the liberation of ethanol as a byproduct. While it avoids potentially expensive coupling reagents, it often requires high temperatures, which may not be suitable for thermally sensitive substrates. [2]

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (Malonyl Chloride)Alternative Route 1 (Coupling Agent)Alternative Route 2 (Diethyl Malonate)
Reagents Malonyl chloride, triethylamineMalonic acid, EDC/HOBt or HATU, DIPEADiethyl malonate
Reaction Conditions 0°C to room temperatureRoom temperatureHigh temperature (e.g., 150°C)
Advantages High reactivity, potentially higher yield, simple reagents.Mild conditions, high functional group tolerance, avoids corrosive acyl chloride.Inexpensive starting materials, simple procedure.
Disadvantages Malonyl chloride is moisture-sensitive and corrosive.Coupling agents can be expensive, potential for side reactions.High temperatures may lead to decomposition, may require a catalyst.
Suitability For rapid synthesis when starting materials are readily available.For substrates with sensitive functional groups.For large-scale synthesis where cost is a primary concern.

Characterization and Verification

Independent verification of the successful synthesis of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide requires thorough characterization of the final product.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the 5-chloro-2-methoxyphenyl groups, the methoxy protons, the methylene protons of the propanediamide backbone, and the amide N-H protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the aromatic, methoxy, methylene, and carbonyl carbons.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₁₇H₁₆Cl₂N₂O₄, MW = 399.23 g/mol ). The isotopic pattern for two chlorine atoms should be observable.

Conclusion

This guide provides a comprehensive framework for the independent synthesis and verification of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. The proposed primary route utilizing malonyl chloride offers a direct and efficient method, while the alternative routes provide flexibility in terms of reagent availability and reaction conditions. Successful synthesis should be confirmed through rigorous purification and spectroscopic analysis. The protocols and comparative data presented herein are intended to empower researchers to produce this novel compound for further investigation into its chemical and biological properties.

References

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A Researcher's Guide to Assessing the Cancer Cell Selectivity of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of a novel compound, N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. While specific biological data for this exact molecule is not yet broadly published, this guide leverages established methodologies and insights from the evaluation of analogous propanediamide and amide-based compounds investigated for their anticancer potential.[1][2][3][4][5]

We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. This guide is structured to provide a logical workflow, from initial cytotoxicity screening to deeper mechanistic investigations, empowering researchers to build a comprehensive selectivity profile.

Foundational Principle: The Selectivity Index

The cornerstone of assessing cancer cell selectivity is the Selectivity Index (SI) . This quantitative measure compares the cytotoxicity of a compound against cancer cells to its effect on normal, non-malignant cells. A higher SI value is indicative of a more favorable therapeutic window, suggesting greater specificity for cancer cells.[6][7][8][9][10] The SI is calculated using the following formula:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) [6][7]

Where IC50 (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit the growth of 50% of the cell population. An SI value greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells.[6][7] Compounds with an SI value greater than 3 are generally considered to be highly selective.[8]

Experimental Workflow for Selectivity Assessment

A multi-faceted approach is essential for a thorough evaluation of selectivity. The following experimental workflow provides a systematic progression from broad cytotoxic screening to more detailed mechanistic studies.

Experimental Workflow A Cell Line Selection B Cell Viability Assay (MTT) A->B Paired Cancer & Normal Cells C IC50 Determination & SI Calculation B->C Dose-Response Curves D Apoptosis Induction Assay (Annexin V-FITC/PI) C->D Confirmation of Cell Death Mechanism E Cell Cycle Analysis D->E Assess Cell Cycle Arrest F Mechanistic Investigation (Western Blot) E->F Elucidate Apoptotic Pathway

Caption: A logical workflow for assessing the cancer cell selectivity of a novel compound.

In-Depth Methodologies and Data Interpretation

Cell Line Selection: The Critical First Step

The choice of cell lines is fundamental to the validity of the selectivity assessment. It is imperative to use paired cancer and normal cell lines from the same tissue of origin to minimize confounding variables arising from tissue-specific metabolic differences.

Recommended Cell Lines:

  • Breast Cancer: MCF-7 (cancer) and MCF-10A (normal breast epithelial)

  • Colon Cancer: HCT116 (cancer) and CCD-18Co (normal colon fibroblasts)

  • Lung Cancer: A549 (cancer) and BEAS-2B (normal bronchial epithelial)

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[11][12]

  • Cell Seeding: Plate both cancer and normal cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

The results of the MTT assay should be used to generate dose-response curves and calculate the IC50 values for each cell line.

Table 1: Hypothetical IC50 Values and Selectivity Index of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Cell LineTypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer5.28.7
MCF-10ANormal Breast45.3
HCT116Colon Cancer8.96.8
CCD-18CoNormal Colon60.5
A549Lung Cancer12.45.1
BEAS-2BNormal Lung63.2

An SI value significantly greater than 1, as shown in the hypothetical data above, would be the first indication of cancer cell-selective cytotoxicity.

Unveiling the Mechanism of Cell Death: Apoptosis vs. Necrosis

A selective anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells, which is a controlled and non-inflammatory process. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.[14][15][16]

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[15][16] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

  • Cell Treatment: Treat both cancer and normal cells with N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Apoptosis Analysis A Cell Population B Annexin V-FITC Staining A->B C PI Staining A->C D Viable (Annexin V- / PI-) B->D E Early Apoptotic (Annexin V+ / PI-) B->E F Late Apoptotic/Necrotic (Annexin V+ / PI+) B->F C->D C->F G Necrotic (Annexin V- / PI+) C->G

Caption: Quadrant analysis of Annexin V-FITC/PI flow cytometry data.

A desirable selectivity profile would show a significant increase in the percentage of early and late apoptotic cells (Annexin V-positive) in the cancer cell population treated with the compound, with minimal changes in the normal cell population.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[17] Flow cytometry analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

  • Cell Treatment: Treat cancer and normal cells with the compound at relevant concentrations.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[19][20]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).[19]

  • Incubation: Incubate the cells to allow for stoichiometric binding of PI to DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

A selective compound might induce cell cycle arrest at a specific phase (e.g., G2/M) in cancer cells, leading to an accumulation of cells in that phase, while having a negligible effect on the cell cycle progression of normal cells.

Delving Deeper: Mechanistic Insights with Western Blotting

To further understand the molecular mechanism of apoptosis induction, Western blotting can be employed to analyze the expression levels of key apoptosis-related proteins.[21][22][23][24][25] This technique provides insights into the specific apoptotic pathways being activated.[21][24]

Key Protein Targets:

  • Caspases: Detection of cleaved (activated) forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.[22][25]

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspases is another key indicator of apoptosis.[21][23]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can reveal the involvement of the intrinsic (mitochondrial) apoptotic pathway.[21]

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

A selective compound would be expected to induce the cleavage of caspases and PARP, and alter the expression of Bcl-2 family proteins in a pro-apoptotic manner, specifically in cancer cells.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

By systematically applying the methodologies outlined in this guide, researchers can construct a robust and multi-dimensional assessment of the cancer cell selectivity of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide. A compound demonstrating a high selectivity index, the induction of apoptosis specifically in cancer cells, and a clear mechanism of action holds significant promise as a candidate for further preclinical and clinical development. This rigorous, evidence-based approach is fundamental to advancing the next generation of targeted cancer therapies.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Structural Features of Concern:

  • Chlorinated Aromatic Rings: These moieties can confer properties such as toxicity and resistance to natural degradation.

  • Amide Linkages: While generally stable, amides can undergo hydrolysis under strong acidic or basic conditions.

Given these features, it is prudent to treat N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide as a hazardous chemical.

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[3][4][5] The CHP must outline specific procedures for the safe handling and disposal of hazardous chemicals.[5]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a comprehensive framework for the management of hazardous waste from "cradle to grave."[6] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, storage, and disposal.[6][7]

Your institution's Environmental Health & Safety (EHS) office is the primary resource for interpreting and implementing these regulations.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide for disposal, all personnel must be equipped with the appropriate PPE. While specific requirements would be detailed in an SDS, the following are standard for handling potentially hazardous chemicals:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if available.
Body Protection A laboratory coat.
Respiratory To be used if there is a risk of generating dust or aerosols. Consult your institution's CHP.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide waste must be categorized as halogenated organic waste .[1][8]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[8][9] The disposal methods for these two streams are different and mixing them can lead to increased disposal costs and regulatory non-compliance.[9]

  • Acids and Bases: Do not combine with strong acids or bases to avoid potential hydrolysis of the amide bonds.[1]

  • Oxidizing Agents: Keep separate from strong oxidizing agents to prevent unforeseen chemical reactions.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Initial Characterization cluster_2 Waste Stream Allocation Start N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide Waste IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste No SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major AlertPersonnel Alert Area Occupants MinorSpill->AlertPersonnel Evacuate Evacuate the Area MajorSpill->Evacuate DonPPE Don Appropriate PPE AlertPersonnel->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report CallEmergency Contact Emergency Response/EHS Evacuate->CallEmergency SecureArea Secure the Area CallEmergency->SecureArea

Caption: General workflow for chemical spill response.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

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  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

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  • SPILL CLEANUP QUICK REFERENCE. University of California, Berkeley. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

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Personal protective equipment for handling N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide

Executive Safety Summary & Hazard Derivation

Compound Identity:

  • Chemical Name: N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide[1][2][3]

  • Formula: C₁₇H₁₆Cl₂N₂O₄[1]

  • Molecular Weight: 383.23 g/mol

  • Core Hazard Class: Potent Pharmaceutical Intermediate / Chlorinated Aromatic Amide [2][4]

The "Precautionary Principle" in Action: While specific toxicological data (LD50) for this specific bis-amide may be sparse in public literature, scientific integrity dictates we derive the hazard profile from its metabolic precursors and structural analogs. This compound is a derivative of 5-chloro-2-methoxyaniline (CAS 95-03-4).[1][2][4]

  • Parent Compound Hazard: 5-chloro-2-methoxyaniline is classified as Toxic if swallowed (H301) , Toxic in contact with skin (H311) , and a Skin/Eye Irritant (H315/H319) [1, 2].[1][2][4]

  • Operational Mandate: You must handle N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide as a Category 3 Potent Compound (OEB 3) .[1][2] It possesses high lipophilicity (facilitating dermal absorption) and potential for hydrolysis back to the toxic aniline in vivo.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The presence of the chlorinated aromatic ring increases permeation rates through standard latex.[2]

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory P100 / N95 Respirator (Minimum) Better: PAPR or Supplied Air if outside hood.[2]Solid particulates of this mass are often electrostatic.[2] Inhalation poses a direct route to the bloodstream, bypassing first-pass metabolism.[1][2]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil, extended cuff)2.[1][2] Outer: Nitrile (Minimum 5 mil) or Laminate (Silver Shield)Chlorinated aromatics can permeate thin latex.[1][2] Double gloving provides a "breakthrough" indicator and allows outer glove removal without exposing skin.[2]
Dermal (Body) Tyvek® Lab Coat or Coverall (Closed front)Standard cotton coats absorb and hold powders against the skin.[1][2][4] Tyvek repels particulates and prevents "wicking" of solutions.[2]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2][4]
Footwear Disposable Shoe Covers Prevents tracking of migration-prone powders out of the containment zone.[2]

Operational Workflow: The "Two-Layer" Protocol

Trustworthiness in safety comes from redundancy.[2] This protocol uses a "Clean/Dirty" concept to prevent cross-contamination.[2]

Phase 1: Gowning (Donning) Logic

GowningProcedure start Start: Anteroom step1 1. Shoe Covers (Don first to define clean zone) start->step1 step2 2. Tyvek Gown/Suit (Zip fully) step1->step2 step3 3. Respiratory Protection (Fit Check Required) step2->step3 step4 4. Inner Gloves (Taped to sleeves) step3->step4 Critical Seal step5 5. Outer Gloves (Disposable layer) step4->step5 ready Ready for Synthesis step5->ready

Figure 1: Sequential gowning logic designed to minimize particulate migration to skin.

Phase 2: Handling & Weighing
  • Engineering Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[2] Face velocity should be verified >100 fpm.[2]

  • Static Control: Use an ionizing bar or gun if the powder is static-prone.[2] Static "fly-away" is the #1 cause of unrecognized contamination.[2]

  • Solvent Choice: When dissolving, avoid highly volatile solvents (like DCM) if possible, as they increase the vapor pressure of the mixture and facilitate glove permeation.[2][4] Use DMSO or DMF if compatible with chemistry, but note that DMSO enhances skin absorption.[2]

Decontamination & Disposal Strategy

Because this compound is a halogenated organic, it requires specific disposal streams to prevent environmental persistence.[2]

Spill Response (Solid)
  • Do NOT sweep. Sweeping aerosolizes the powder.[2]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a surfactant (soap/water) or PEG-400.[2]

  • Scoop: Lift the damp towel and place it directly into a solid waste bag.[2]

  • Verify: Wipe the area again with methanol or acetone (check surface compatibility) to solubilize residues.[2]

Waste Classification
  • Stream: Halogenated Organic Waste.[2]

  • Labeling: Must explicitly state "Contains Toxic Chlorinated Amides."

  • Destruction: High-temperature incineration is the only validated method to break the chloro-aryl bonds [3].[1][2]

Degowning (Doffing) Logic
  • Crucial Step: Remove Outer Gloves inside the fume hood and dispose of them as hazardous waste before touching your gown or face mask.[2] This prevents transferring the chemical from your hands to your neck/face during degowning.[2]

Emergency Medical Response

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2][5][6][7] Do not use alcohol on skin, as it may increase absorption of the lipophilic amide.[2]

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Remove to fresh air. Monitor for signs of methemoglobinemia (blue lips/fingernails), a known effect of aniline metabolites [1].[1][2]

References

  • PubChem. (n.d.).[2] 5-Chloro-2-methoxyaniline (Compound CID 66763) Safety Data. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • ECHA. (n.d.).[2][8] Substance Information: 5-chloro-o-anisidine.[1] European Chemicals Agency.[2] Retrieved October 26, 2023, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.